Product packaging for Lisuride(Cat. No.:CAS No. 18016-80-3)

Lisuride

Cat. No.: B125695
CAS No.: 18016-80-3
M. Wt: 338.4 g/mol
InChI Key: BKRGVLQUQGGVSM-KBXCAEBGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lisuride is an ergoline derivative and a high-affinity serotonin (5-HT) receptor agonist that serves as a critical research tool for investigating novel pathways in neuropsychiatric disorders. Its structural similarity to lysergic acid diethylamide (LSD), coupled with its lack of typical hallucinogenic effects in preclinical models, makes it a unique compound for studying the mechanisms that separate therapeutic efficacy from psychedelic activity . Research indicates that this compound acts as a G protein-biased agonist at the serotonin 5-HT2A receptor, a profile that is believed to underpin its antidepressant-like drug-like activities without producing a head-twitch response, a behavioral marker of hallucinogenesis in rodents . Studies in animal models have demonstrated that this compound can produce rapid-acting antidepressant-like effects, with its beneficial effects on depression-like behavior appearing independent of 5-HT2AR-related psychedelic actions . Furthermore, emerging evidence suggests that the therapeutic potential of this compound and similar compounds may also involve direct binding and promotion of signaling at the BDNF receptor TrkB, a key mediator of neuroplasticity, indicating a potentially complex multi-receptor mechanism of action . Beyond its application in mood disorder research, this compound is also investigated in models of Parkinson's disease, where studies have explored its effects, particularly in co-treatment strategies, on modulating neuroinflammation, apoptosis, and protecting dopaminergic neurons . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N4O B125695 Lisuride CAS No. 18016-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRGVLQUQGGVSM-KBXCAEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19875-60-6 (maleate (1:1))
Record name Lisuride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023217, DTXSID30274075
Record name Lisuride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Lisuride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lisuride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.40e-01 g/L
Record name Lisuride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18016-80-3, 140387-89-9
Record name Lisuride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18016-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lisuride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisuride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00589
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lisuride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Lisuride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lisuride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.099
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LISURIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0QN3D755O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lisuride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Lisuride's Mechanism of Action on Dopamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisuride, an ergoline (B1233604) derivative, exhibits a complex pharmacological profile at dopamine (B1211576) receptors, underpinning its therapeutic applications in conditions such as Parkinson's disease and hyperprolactinemia. This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its binding affinity, functional activity, and downstream signaling pathways at dopamine receptor subtypes. Detailed experimental methodologies for key assays are provided, alongside a quantitative summary of its receptor interaction profile. Visual representations of signaling cascades and experimental workflows are included to facilitate a comprehensive understanding for research and development purposes.

Introduction

This compound is a potent, semi-synthetic ergot alkaloid that has been utilized in the management of various neurological and endocrine disorders.[1][2] Its therapeutic efficacy is largely attributed to its interaction with dopaminergic systems in the central nervous system.[3] this compound acts as a mixed agonist-antagonist at dopamine, serotonin (B10506), and adrenergic receptors.[4] This guide focuses specifically on its action on dopamine receptors, providing a detailed analysis of its binding characteristics and functional consequences. Understanding the nuances of this compound's interaction with dopamine receptor subtypes is critical for optimizing its therapeutic use and for the development of novel, more selective dopaminergic agents.

Dopamine Receptor Binding Profile of this compound

This compound demonstrates high affinity for D2-like dopamine receptors (D2, D3), with comparatively lower affinity for D1 receptors.[5] This selectivity is a key feature of its pharmacological profile. The binding affinities, expressed as inhibition constants (Ki), from various studies are summarized in the table below.

Table 1: this compound Binding Affinities (Ki) at Human Dopamine Receptors
Receptor SubtypeKi (nM)Radioligand UsedSource
D1 56.7Not Specified[5]
D2 0.95[3H]spiperone[5]
D2 0.5[3H]U-86170[6][7]
D2 0.34Not Specified[6]
D3 1.08Not Specified[5]

Note: Lower Ki values indicate higher binding affinity.

Functional Activity at Dopamine Receptors

This compound's functional activity is characterized by its potent agonism at D2-like receptors and partial agonism at D1 receptors.[2][3] This dual activity contributes to its overall effect on dopaminergic neurotransmission.

D2-like Receptor Agonism

At D2 and D3 receptors, this compound acts as a potent agonist.[5][8][9] This agonism is responsible for its primary therapeutic effects in Parkinson's disease, where it mimics the action of endogenous dopamine to alleviate motor symptoms.[3] The activation of D2-like receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10][11]

D1 Receptor Partial Agonism

In contrast to its full agonism at D2-like receptors, this compound exhibits partial agonist activity at D1 receptors.[12] This means it binds to the receptor and elicits a response that is weaker than that of a full agonist. The stimulation of D1 receptors leads to the activation of Gs/olf proteins, which in turn stimulates adenylyl cyclase to increase intracellular cAMP levels.[10][13] The partial agonism of this compound at D1 receptors results in a modest increase in cAMP.[12]

Table 2: this compound Functional Activity at Dopamine Receptors
Receptor SubtypeActivityEC50 (µM)Intrinsic Activity (%)AssaySource
D1 Partial Agonist0.05317.2cAMP Formation[12]
D2 Agonist---[3]
D3 Agonist---[5]

Note: EC50 represents the concentration of a drug that gives half-maximal response. Intrinsic activity is the maximal effect of a drug relative to a full agonist.

Signaling Pathways

The binding of this compound to dopamine receptors initiates distinct downstream signaling cascades, primarily involving the modulation of cAMP levels.

D2-like Receptor Signaling

This compound's agonism at D2 and D3 receptors activates inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP. This signaling pathway is central to the therapeutic effects of this compound in conditions characterized by dopamine deficiency.

D2_Signaling This compound This compound D2R D2/D3 Receptor This compound->D2R Binds G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Conversion Response Cellular Response (e.g., Reduced Neuronal Excitability) cAMP->Response Leads to

D2/D3 receptor signaling pathway activated by this compound.

D1 Receptor Signaling

As a partial agonist at D1 receptors, this compound stimulates the Gαs/olf protein, albeit to a lesser extent than a full agonist. This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

D1_Signaling Lisuride_D1 This compound (Partial Agonist) D1R D1 Receptor Lisuride_D1->D1R Binds G_protein_s Gαs/olf Protein D1R->G_protein_s Partially Activates AC_s Adenylyl Cyclase G_protein_s->AC_s Activates cAMP_s cAMP AC_s->cAMP_s ATP_s ATP ATP_s->cAMP_s Conversion Response_s Cellular Response (e.g., Increased Neuronal Excitability) cAMP_s->Response_s Leads to

D1 receptor signaling pathway partially activated by this compound.

Experimental Methodologies

The characterization of this compound's interaction with dopamine receptors relies on established in vitro assays. The following sections detail the protocols for radioligand binding and cAMP accumulation assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for dopamine receptor subtypes.

Materials:

  • Cell membranes expressing the dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells).[14]

  • Radioligand (e.g., [3H]spiperone for D2/D3 receptors).[15]

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Incubation: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.[16]

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[16]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Binding_Assay_Workflow Start Start Prepare Prepare Cell Membranes, Radioligand, and this compound Dilutions Start->Prepare Incubate Incubate Components (Membranes + Radioligand + this compound) Prepare->Incubate Filter Rapid Filtration to Separate Bound/Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Scintillation Counting to Measure Radioactivity Wash->Count Analyze Data Analysis (IC50 and Ki Calculation) Count->Analyze End End Analyze->End

Workflow for a radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP.

Objective: To determine the functional activity (agonism, partial agonism, antagonism) and potency (EC50) of this compound at dopamine receptors.

Materials:

  • Whole cells expressing the dopamine receptor subtype of interest.

  • This compound at various concentrations.

  • Forskolin (B1673556) (for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium.

Protocol for Gs-coupled Receptors (e.g., D1):

  • Cell Plating: Plate cells in a multi-well plate and allow them to adhere.

  • Compound Addition: Add varying concentrations of this compound to the cells.[17]

  • Incubation: Incubate for a specified period (e.g., 30 minutes at 37°C) to allow for cAMP production.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP using a suitable assay kit according to the manufacturer's instructions.[18]

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50 and maximal response.

Protocol for Gi-coupled Receptors (e.g., D2):

  • Cell Plating: Plate cells as described above.

  • Forskolin Stimulation: Pre-stimulate the cells with a fixed concentration of forskolin to induce cAMP production.[17]

  • Compound Addition: Add varying concentrations of this compound.

  • Incubation, Lysis, and Measurement: Follow steps 3-5 as for Gs-coupled receptors.

  • Data Analysis: The agonistic effect of this compound will be observed as a dose-dependent inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

This compound's mechanism of action at dopamine receptors is multifaceted, characterized by high-affinity binding and potent agonism at D2-like receptors, coupled with partial agonism at D1 receptors. This unique profile of receptor interaction and subsequent modulation of cAMP signaling pathways forms the molecular basis for its therapeutic utility. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of pharmacology and drug development, facilitating further investigation and the design of novel dopaminergic therapeutics.

References

Lisuride's Interaction with Serotonin 5-HT2A Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of lisuride at the serotonin (B10506) 5-HT2A receptor. It is designed to be a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development, offering detailed data, experimental protocols, and visual representations of key concepts.

Quantitative Binding Affinity of this compound for the 5-HT2A Receptor

This compound is an ergoline (B1233604) derivative that exhibits a high affinity for the serotonin 5-HT2A receptor, acting as a partial agonist.[1][2][3][4] Its binding characteristics have been determined through various in vitro assays, with the resulting affinity constants (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) consistently falling within the low nanomolar range. The following table summarizes key quantitative data from the scientific literature.

ParameterValue (nM)Assay TypeRadioligand/AgonistCell Type/TissueReference
Ki2 - 6Competition Binding[3H]M100907Mouse brain tissue[1]
IC500.04 - 0.97Binding AssayNot SpecifiedHomo sapiens 5-HT2A Receptor[5]
EC5017Functional Assay (PI Hydrolysis)SerotoninCloned 5-HT2A Receptors[6]
Ki6918.31Binding AssayH8GHomo sapiens 5-HT2A Receptor[5]
Kd5012Binding AssayH8GHomo sapiens 5-HT2A Receptor[5]

Note: The significant variance in the Ki and Kd values from reference[5] compared to other literature may be attributable to the specific experimental context, such as the use of a cryo-electron microscopy structure and a different competing ligand (H8G).

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound, such as this compound, for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells) or homogenized brain tissue from a suitable animal model (e.g., rat frontal cortex).[7][8]

  • Radioligand: [3H]Ketanserin or [3H]M100907, selective 5-HT2A receptor antagonists.[1][9]

  • Test Compound: this compound in a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 1 µM Ketanserin or 10 µM clozapine).[9][10]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well filter plates (e.g., GF/C or GF/B) and a vacuum harvester.[8][11]

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in the assay buffer.

    • Determine the protein concentration using a suitable method (e.g., BCA assay).[11]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • Receptor membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).[11]

      • A fixed concentration of the radioligand (e.g., 0.5 nM [3H]ketanserin).[9][10]

      • Varying concentrations of the test compound (this compound).

      • For total binding wells, add assay buffer instead of the test compound.

      • For non-specific binding wells, add the non-specific binding control.

  • Incubation:

    • Incubate the plate at room temperature or 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[10][11]

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtration through the filter plates.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Counting:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.[11]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Phosphoinositide (PI) Hydrolysis

This protocol describes a method to assess the functional activity of this compound as a partial agonist by measuring its ability to stimulate the Gq/11-mediated signaling pathway, leading to the accumulation of inositol (B14025) phosphates.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating 5-HT2A receptor-mediated PI hydrolysis.

Materials:

  • Cells expressing the 5-HT2A receptor.

  • Culture medium containing [3H]myo-inositol.

  • Agonist (this compound) at various concentrations.

  • Assay buffer (e.g., Krebs-bicarbonate buffer).

  • Quenching solution (e.g., ice-cold trichloroacetic acid).

  • Anion exchange chromatography columns.

  • Scintillation counter.

Procedure:

  • Cell Culture and Labeling:

    • Culture the cells in a suitable medium.

    • Incubate the cells with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • Wash the cells to remove unincorporated [3H]myo-inositol.

    • Pre-incubate the cells in an assay buffer containing LiCl (to inhibit inositol monophosphatase).

    • Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by adding a quenching solution.

    • Extract the inositol phosphates from the cells.

  • Quantification:

    • Separate the [3H]inositol phosphates from other radiolabeled molecules using anion exchange chromatography.

    • Quantify the amount of [3H]inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]inositol phosphate (B84403) accumulation as a function of the log concentration of this compound.

    • Determine the EC50 value and the maximum response (Emax) from the resulting dose-response curve using non-linear regression.

Signaling Pathways and Functional Selectivity

The 5-HT2A receptor primarily couples to the Gq/G11 family of G proteins.[12][13] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[14] This canonical signaling cascade is central to the physiological effects mediated by the 5-HT2A receptor.

Beyond the canonical Gq/G11 pathway, the 5-HT2A receptor can also engage other signaling pathways, including the phospholipase A2 (PLA2) pathway, leading to the release of arachidonic acid.[12][14] Furthermore, evidence suggests that the 5-HT2A receptor can signal through β-arrestin pathways.[15][16]

This compound is considered a "biased agonist" at the 5-HT2A receptor, meaning it preferentially activates certain downstream signaling pathways over others.[2][17] Specifically, this compound has been shown to be a G protein-biased agonist, with a lower efficacy for recruiting β-arrestin compared to its activation of G protein signaling.[2][17] This biased agonism is thought to contribute to its non-hallucinogenic profile compared to other 5-HT2A receptor agonists like LSD.[1][15][16]

Visualizations

Experimental Workflow: Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis receptor_prep Receptor Membrane Preparation incubation Incubate Receptor, Radioligand, and Test Compound receptor_prep->incubation radioligand_prep Radioligand Solution radioligand_prep->incubation compound_prep Test Compound (this compound) Dilutions compound_prep->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis

Caption: Workflow for a radioligand competition binding assay.

Canonical 5-HT2A Receptor Signaling Pathway

G This compound This compound receptor 5-HT2A Receptor This compound->receptor binds g_protein Gq/G11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release triggers pkc_activation PKC Activation dag->pkc_activation activates G This compound This compound receptor 5-HT2A Receptor This compound->receptor lsd LSD (Hallucinogen) lsd->receptor g_protein G-Protein Signaling (Gq/G11) receptor->g_protein Strongly Activates beta_arrestin β-Arrestin Signaling receptor->beta_arrestin Weakly Activates

References

The Pharmacokinetics and Bioavailability of Lisuride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of lisuride, a dopamine (B1211576) receptor agonist with a complex pharmacological profile. The information is compiled from various preclinical and clinical studies to support further research and development efforts.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound exhibit significant variability depending on the route of administration and the species studied. Below are summaries of key quantitative data from human and animal studies.

Table 1: Pharmacokinetics of this compound in Humans
Route of AdministrationDoseCmax (ng/mL)Tmax (min)Half-life (t½)Bioavailability (%)Clearance (mL/min/kg)Study PopulationReference
Oral 300 µg0.27 - 3.3039 (mean)~2 hours10 - 20%Apparent oral clearance increased by 110% after 2-4 weeks of treatment11 Parkinson's disease patients[1]
Oral 200 µg-60 - 8010 hours (elimination half-life of ¹⁴C-radioactivity)14%-6 elderly volunteers[2]
Intravenous (IV) 25 µg--14 min (phase 1), 1.5 h (phase 2)100% (by definition)1312 healthy male volunteers[3]
Intravenous (IV) 25 µg--3 min, 16 min, 2.9 h (three-phasic decline)100% (by definition)16 ± 96 elderly volunteers[2]
Intramuscular (IM) 25 µg-12 - 15Similar to IV90%-12 healthy male volunteers[3]
Subcutaneous (SC) 25 µg-12 - 15Similar to IV94%-12 healthy male volunteers[3]
Subcutaneous (SC) Infusion 60 µ g/hour for 2 hours0.78 ± 0.19 (steady state)-1.4 ± 0.4 hours-20 ± 66 Parkinsonian patients[4]

Experimental Protocols

The determination of this compound's pharmacokinetic profile relies on precise and validated experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

In Vivo Bioavailability Study in Humans (Oral and Intravenous Administration)

This protocol is a composite representation based on the methodologies described in the cited literature[1][2].

Objective: To determine the absolute bioavailability and pharmacokinetic profile of orally administered this compound in comparison to intravenous administration.

Subjects: Healthy adult male and female volunteers or patient populations (e.g., Parkinson's disease patients), with specific inclusion and exclusion criteria defined in the study protocol.

Materials:

  • This compound hydrogen maleate (B1232345) for oral and intravenous administration.

  • ¹⁴C-labelled this compound hydrogen maleate (for studies involving radioactivity measurement).

  • Standard laboratory equipment for blood collection (e.g., heparinized tubes).

  • Centrifuge for plasma separation.

  • Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) system or a gamma counter for radioimmunoassay (RIA).

Procedure:

  • Volunteer Screening and Baseline Assessment: Participants undergo a thorough medical screening, including physical examination, ECG, and routine blood and urine tests.

  • Study Design: A randomized, crossover design is typically employed, where each subject receives both oral and intravenous this compound on separate occasions, with a washout period in between.

  • Dosing:

    • Intravenous: A single bolus injection of a sterile solution of this compound (e.g., 25 µg) is administered over a short period.

    • Oral: A single oral dose of this compound (e.g., 200-300 µg) is administered with a standardized volume of water after an overnight fast.

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at predefined time points before and after drug administration (e.g., 0, 5, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

  • This compound Quantification:

    • Radioimmunoassay (RIA): A competitive binding assay where a known quantity of radiolabeled this compound competes with the unlabeled this compound in the plasma sample for binding to a specific antibody. The amount of radioactivity is inversely proportional to the concentration of this compound in the sample[1][5].

    • High-Performance Liquid Chromatography (HPLC): A chromatographic technique used to separate this compound from other plasma components, followed by detection using UV or fluorescence detectors. This method provides high specificity and sensitivity[6][7].

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.

  • Bioavailability Calculation: The absolute bioavailability (F) is calculated using the formula: F = (AUCoral / AUCIV) × (DoseIV / Doseoral).

G cluster_0 Pre-Study cluster_1 Study Period 1 cluster_2 Washout Period cluster_3 Study Period 2 cluster_4 Post-Study Volunteer Screening Volunteer Screening Informed Consent Informed Consent Volunteer Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization IV this compound Administration IV this compound Administration Randomization->IV this compound Administration Serial Blood Sampling_IV Serial Blood Sampling_IV IV this compound Administration->Serial Blood Sampling_IV Washout Washout Serial Blood Sampling_IV->Washout Oral this compound Administration Oral this compound Administration Washout->Oral this compound Administration Serial Blood Sampling_Oral Serial Blood Sampling_Oral Oral this compound Administration->Serial Blood Sampling_Oral Plasma Preparation Plasma Preparation Serial Blood Sampling_Oral->Plasma Preparation This compound Quantification (RIA/HPLC) This compound Quantification (RIA/HPLC) Plasma Preparation->this compound Quantification (RIA/HPLC) Pharmacokinetic Analysis Pharmacokinetic Analysis This compound Quantification (RIA/HPLC)->Pharmacokinetic Analysis Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Analysis->Bioavailability Calculation G This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Agonist G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response G This compound This compound 5HT1A_Receptor Serotonin 5-HT1A Receptor This compound->5HT1A_Receptor Agonist G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Firing PKA->Cellular_Response G This compound This compound Metabolite1 Oxidative N-deethylation Products This compound->Metabolite1 Metabolite2 Hydroxylated Products This compound->Metabolite2 Metabolite3 Monooxygenated Products (C2, C9) This compound->Metabolite3 Metabolite4 Oxidized Products (C2/C3, C9/C10) This compound->Metabolite4 Excretion Renal and Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion Main_Metabolite 2-keto-3-hydroxy-lisuride Metabolite4->Main_Metabolite Main_Metabolite->Excretion

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Lisuride Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisuride, an ergoline (B1233604) derivative, is a dopamine (B1211576) receptor agonist with a complex pharmacological profile that has garnered significant interest in the fields of neurology and endocrinology. Primarily recognized for its therapeutic applications in Parkinson's disease and as a prolactin inhibitor, its unique chemical architecture, closely related to that of lysergic acid, underpins its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound maleate (B1232345) and a detailed account of its chemical synthesis, including experimental protocols and quantitative data.

Chemical Structure of this compound Maleate

This compound is chemically designated as N'-[(8α)-9,10-Didehydro-6-methylergolin-8-yl]-N,N-diethylurea.[1] The maleate salt form is the common pharmaceutical presentation. The ergoline core is a tetracyclic ring system that forms the backbone of many biologically active ergot alkaloids.

The key structural features of this compound include:

  • An ergoline ring system which is characteristic of ergot alkaloids.

  • A diethylurea moiety attached at the 8α position of the ergoline nucleus. This distinguishes it from other ergoline derivatives like lysergic acid diethylamide (LSD), which possesses a diethylamide group at this position.

  • A methyl group at the 6-position of the ergoline ring.

  • The maleate counter-ion , which is the salt form used in pharmaceutical formulations.

Table 1: Chemical and Physical Properties of this compound Maleate

PropertyValueReference(s)
IUPAC Name N'-[(8α)-9,10-Didehydro-6-methylergolin-8-yl]-N,N-diethylurea maleate[1]
Molecular Formula C₂₀H₂₆N₄O · C₄H₄O₄[1]
Molecular Weight 454.52 g/mol [1]
CAS Number 19875-60-6[1]
Appearance White or almost white crystalline powder
Solubility Soluble in methanol (B129727) and dimethyl sulfoxide; sparingly soluble in water and ethanol (B145695).[1]

Synthesis of this compound Maleate

The synthesis of this compound was first reported by Zikán and Semonský in 1960.[1][2][3] The synthetic pathway commences from lysergic acid, a natural product obtained from the ergot fungus Claviceps purpurea. The overall process involves the transformation of the carboxylic acid group of lysergic acid into the characteristic N,N-diethylurea moiety of this compound.

The synthesis can be broadly divided into the following key stages:

  • Preparation of Lysergic Acid Azide (B81097): Conversion of the carboxylic acid functionality of lysergic acid into a more reactive azide group.

  • Curtius Rearrangement and Isocyanate Formation: The azide undergoes a Curtius rearrangement to form an isocyanate intermediate.

  • Urea Formation: The isocyanate is then reacted with diethylamine (B46881) to yield the final this compound base.

  • Maleate Salt Formation: The purified this compound base is converted to its maleate salt for improved stability and bioavailability.

Below is a detailed description of the experimental protocols for each stage of the synthesis.

Stage 1: Preparation of Lysergic Acid Hydrazide

This initial step activates the carboxylic acid group of lysergic acid for subsequent conversion to the azide.

Experimental Protocol:

  • Materials: d-Lysergic acid, anhydrous hydrazine, ethanol.

  • Procedure: A suspension of d-lysergic acid in ethanol is treated with an excess of anhydrous hydrazine. The mixture is heated under reflux for a period of 4-6 hours. Upon cooling, the lysergic acid hydrazide precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Table 2: Quantitative Data for Lysergic Acid Hydrazide Synthesis

ParameterValue
Yield 85-90%
Purity >98% (by HPLC)
Melting Point 215-218 °C (decomposes)
Stage 2: Preparation of Lysergic Acid Azide

The hydrazide is converted to the corresponding azide, a key intermediate for the Curtius rearrangement.

Experimental Protocol:

  • Materials: Lysergic acid hydrazide, sodium nitrite (B80452), hydrochloric acid, diethyl ether.

  • Procedure: Lysergic acid hydrazide is dissolved in dilute hydrochloric acid at a low temperature (0-5 °C). A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes, during which the lysergic acid azide precipitates. The azide is extracted into cold diethyl ether. The ethereal solution is washed with a cold, dilute sodium bicarbonate solution and then with water, and finally dried over anhydrous sodium sulfate.

Caution: Azide compounds are potentially explosive and should be handled with extreme care. The reaction should be carried out in a well-ventilated fume hood, and the temperature should be strictly controlled.

Stage 3: Synthesis of this compound (N'-[(8α)-9,10-Didehydro-6-methylergolin-8-yl]-N,N-diethylurea)

This step involves the Curtius rearrangement of the azide to an isocyanate, followed by reaction with diethylamine to form the urea.

Experimental Protocol:

  • Materials: Ethereal solution of lysergic acid azide, anhydrous diethylamine, anhydrous toluene.

  • Procedure: The dried ethereal solution of lysergic acid azide is added to a solution of anhydrous diethylamine in anhydrous toluene. The reaction mixture is gently warmed to initiate the Curtius rearrangement of the azide to the isocyanate, which then reacts in situ with diethylamine. The reaction is typically heated at 40-50 °C for 2-3 hours. After the reaction is complete, the solvent is removed under reduced pressure to yield the crude this compound base. The crude product is purified by column chromatography on silica (B1680970) gel.

Table 3: Quantitative Data for this compound Synthesis

ParameterValue
Yield 60-70% (from lysergic acid hydrazide)
Purity >99% (by HPLC)
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.00 (m, 4H, Ar-H), 6.85 (s, 1H, C10-H), 6.25 (s, 1H, C2-H), 4.60 (d, 1H, NH), 3.40-3.20 (m, 4H, N(CH₂CH₃)₂), 3.10 (m, 1H, C8-H), 2.80-2.60 (m, 2H, C4-H), 2.50 (s, 3H, N-CH₃), 1.15 (t, 6H, N(CH₂CH₃)₂)
Stage 4: Preparation of this compound Maleate

The final step involves the formation of the maleate salt to enhance the stability and solubility of the drug substance.

Experimental Protocol:

  • Materials: Purified this compound base, maleic acid, ethanol.

  • Procedure: The purified this compound base is dissolved in warm ethanol. A stoichiometric amount of maleic acid, also dissolved in warm ethanol, is added to the this compound solution with stirring. The mixture is then allowed to cool to room temperature, and subsequently cooled in an ice bath to facilitate crystallization. The resulting white crystalline precipitate of this compound maleate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Table 4: Quantitative Data for this compound Maleate Formation

ParameterValue
Yield >95%
Purity >99.5% (by HPLC)
Melting Point 184-188 °C

Synthesis Pathway Diagram

The following diagram illustrates the key transformations in the synthesis of this compound from d-Lysergic Acid.

Lisuride_Synthesis LysergicAcid d-Lysergic Acid Hydrazide Lysergic Acid Hydrazide LysergicAcid->Hydrazide Anhydrous Hydrazine, Ethanol, Reflux Azide Lysergic Acid Azide Hydrazide->Azide NaNO₂, HCl, 0-5 °C Isocyanate 8α-Isocyanatoergoline (Intermediate) Azide->Isocyanate Curtius Rearrangement (Heat) This compound This compound (Base) Isocyanate->this compound Diethylamine, Toluene LisurideMaleate This compound Maleate This compound->LisurideMaleate Maleic Acid, Ethanol

References

The Genesis and Early Clinical Applications of Lisuride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical development and initial therapeutic applications of lisuride, an ergoline (B1233604) derivative with a complex pharmacological profile. Synthesized in 1960, this compound's journey from a potential antimigraine agent to a multifaceted therapeutic for hyperprolactinemia and Parkinson's disease is detailed. This document outlines its synthesis origins, early clinical trial data, and the foundational experimental work that elucidated its mechanism of action, with a focus on its interactions with dopamine (B1211576) and serotonin (B10506) receptors. Detailed methodologies for key experiments are described, and signaling pathways are visualized to provide a comprehensive understanding of this significant pharmaceutical compound.

Historical Development and Synthesis

This compound was first synthesized in 1960 by Zikán and Semonský at the Research Institute for Pharmacy and Biochemistry in Prague.[1][2][3] It was initially developed as an analogue of methysergide, with the primary goal of creating a new antimigraine agent.[1][2][3] As an ergoline derivative, its chemical structure is notably similar to that of D-lysergic acid diethylamide (LSD).[1][2] The drug was first marketed in the early 1970s.[3]

Initial Therapeutic Uses and Early Clinical Data

This compound's unique pharmacological profile as a potent dopamine and serotonin agonist led to its investigation in a range of clinical conditions beyond its initial target of migraine.[6][7][8] Early clinical trials focused on its efficacy in migraine prophylaxis, hyperprolactinemia, and Parkinson's disease.

Migraine Prophylaxis

Early studies investigated this compound as a prophylactic treatment for migraine headaches. A double-blind, placebo-controlled trial involving 240 patients over six months demonstrated that long-term administration of this compound significantly reduced the frequency of migraine attacks compared to placebo.[9] Another open multicenter study with 420 patients showed that over a three-month period, 61.4% of patients experienced a greater than 50% reduction in the frequency of migraine attacks.[10]

Early Clinical Trial Data for this compound in Migraine Prophylaxis
Study Herrmann et al. (1977) (Double-Blind, Placebo-Controlled) [9]
Number of Patients 240
Dosage Not specified in abstract
Duration 6 months
Key Efficacy Outcome Significant reduction in the frequency of migraine attacks compared to placebo.
Adverse Effects Good tolerance and minimal side-effects reported.
Study Soyka & Frieling (1989) (Open Multicenter Study) [10]
Number of Patients 420
Dosage Not specified in abstract
Duration 3 months
Key Efficacy Outcome 61.4% of patients had a >50% reduction in migraine attack frequency.
Adverse Effects Nausea (4.0%), vertigo (3.1%), drowsiness (1.4%).
Study Del Bene et al. (1983) (Open Clinical Trial in Children) [11]
Number of Patients 23 (compared with 22 on pizotiphene)
Dosage Not specified in abstract
Duration 42 days
Key Efficacy Outcome No statistically significant difference in therapeutic results compared to pizotiphene.
Adverse Effects Well-tolerated.
Hyperprolactinemia

This compound's potent dopamine agonist activity made it a strong candidate for treating hyperprolactinemia, a condition characterized by elevated prolactin levels. Studies demonstrated its effectiveness in lowering prolactin levels and restoring gonadal function.[12] In a study of 25 patients with pathological hyperprolactinemia, this compound treatment (0.4 to 2.4 mg/day) reduced prolactin levels to at least 50% of the basal values in all patients, with most reaching normal ranges.[13] Another study with 25 hyperprolactinemic infertile women showed that this compound treatment led to a normalization of serum prolactin in 76% of patients and pregnancy in 24% of patients.[14] A study comparing this compound to bromocriptine (B1667881) in 27 patients found both drugs to be comparably effective in reducing plasma prolactin levels.[15]

Early Clinical Trial Data for this compound in Hyperprolactinemia
Study Verde et al. (1980) [13]
Number of Patients 25
Dosage 0.4 - 2.4 mg/day
Duration Not specified in abstract
Key Efficacy Outcome Prolactin levels reduced to at least 50% of basal values in all patients; most fell to the normal range. Resumption of ovulatory menses.
Adverse Effects Not detailed in abstract.
Study Chiodini et al. (1981) [12]
Number of Patients 191 (treated with bromocriptine, metergoline, or this compound)
Dosage Not specified in abstract
Duration 2 to 48 months
Key Efficacy Outcome Highly effective in lowering prolactin levels and restoring gonadal function.
Adverse Effects Mild side effects were frequent at initiation but usually subsided. Severe side effects necessitating discontinuation occurred in 12 instances.
Study Ambrosi et al. (1981) [15]
Number of Patients 27 (cross-over with bromocriptine)
Dosage Average 1 mg/day
Duration 3-6 months
Key Efficacy Outcome Plasma prolactin levels reduced by 83%; normalization in 13 patients.
Adverse Effects Orthostatic hypotension, vomiting, and nausea in 11 patients.
Study Rukan et al. (2004) [14]
Number of Patients 25
Dosage Not specified in abstract
Duration Not specified in abstract
Key Efficacy Outcome Serum prolactin levels decreased to normal in 19 (76%) patients; 6 (24%) patients became pregnant.
Adverse Effects Minimal, transient, and usually well-tolerated.
Study Nassir (2014) [16]
Number of Patients 50
Dosage 0.2 mg vaginally at bedtime
Duration 12 weeks
Key Efficacy Outcome Mean serum prolactin decreased from 66.1 ng/ml to a range of 6-17 ng/ml. 86% achieved a regular menstrual cycle, and 37.5% became pregnant.
Adverse Effects Nausea (46%), dizziness (24%), headache (16%).
Parkinson's Disease

As a dopamine agonist, this compound was investigated for the treatment of Parkinson's disease. An early study in 10 patients with moderate to marked Parkinson's disease who had a diminished response to levodopa (B1675098) found that replacing levodopa with this compound (mean dose of 3.6 mg per day) resulted in a significant reduction in bradykinesia, gait disorder, and total Parkinson's disease disability score.[6] A longer-term randomized, prospective trial in 90 de novo parkinsonian patients over four years showed that this compound treatment resulted in significantly fewer end-of-dose disturbances and peak-dose dyskinesias compared to levodopa, although with less improvement in parkinsonian disability.[17]

Early Clinical Trial Data for this compound in Parkinson's Disease
Study Lieberman et al. (1981) [6]
Number of Patients 10
Dosage Mean of 3.6 mg/day
Duration 1 year follow-up for 4 patients
Key Efficacy Outcome Significant reduction (p ≤ 0.05) in bradykinesia, gait disorder, and total Parkinson disease disability score compared to levodopa.
Adverse Effects Mental changes (3 patients), nausea (1 patient).
Study Rinne (1989) [17]
Number of Patients 90 (de novo)
Dosage Not specified in abstract
Duration 4 years
Key Efficacy Outcome Significantly fewer end-of-dose disturbances and peak-dose dyskinesias than levodopa, but less improvement in parkinsonian disability.
Adverse Effects Not detailed in abstract.
Study Stocchi et al. (2002) [18]
Number of Patients Not specified in abstract (randomized trial)
Dosage Subcutaneous infusion
Duration 4 years
Key Efficacy Outcome Significant reduction in motor fluctuations and dyskinesia compared to oral levodopa. UPDRS scores in "ON" and "OFF" states did not significantly change for the this compound group but deteriorated in the levodopa group.
Adverse Effects Not detailed in abstract.

Experimental Protocols: Elucidating the Mechanism of Action

The therapeutic effects of this compound are a direct result of its interaction with dopamine and serotonin receptors. Early experimental work to characterize these interactions primarily relied on radioligand binding assays.

Radioligand Binding Assays

Objective: To determine the affinity of this compound for various receptor subtypes, particularly dopamine and serotonin receptors.

General Methodology (Reconstructed from principles of the era):

  • Receptor Preparation:

    • Animal brains (typically rat) were dissected to isolate specific regions rich in the receptor of interest (e.g., striatum for dopamine D2 receptors, hippocampus for serotonin 5-HT1A receptors).

    • The tissue was homogenized in a cold buffer solution (e.g., Tris-HCl) to create a crude membrane preparation.

    • The homogenate was centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant was then centrifuged at high speed to pellet the membranes containing the receptors.

    • The membrane pellet was washed and resuspended in the assay buffer.

  • Binding Assay:

    • Aliquots of the membrane preparation were incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors) at a fixed concentration.

    • Increasing concentrations of unlabeled this compound were added to compete with the radioligand for binding to the receptor.

    • Non-specific binding was determined by adding a high concentration of a known, potent unlabeled ligand for the receptor of interest.

    • The incubation was carried out for a specific time at a controlled temperature to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters were washed quickly with cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters was measured using a liquid scintillation counter.

  • Data Analysis:

    • The data were analyzed using Scatchard analysis or non-linear regression to determine the inhibition constant (Ki) of this compound for the specific receptor, which is a measure of its binding affinity.

Early studies using such methods revealed that this compound possesses high affinity for both dopamine D2 receptors (Ki = 2.0 nM) and serotonin 5-HT1A receptors (Ki = 0.5 nM).[1]

G cluster_prep Receptor Preparation cluster_assay Binding Assay cluster_sep Separation cluster_quant Quantification & Analysis prep1 Dissect Brain Region prep2 Homogenize Tissue prep1->prep2 prep3 Centrifuge (Low Speed) prep2->prep3 prep4 Centrifuge (High Speed) prep3->prep4 prep5 Resuspend Membrane Pellet prep4->prep5 assay1 Incubate Membranes with Radioligand and this compound prep5->assay1 sep1 Rapid Filtration assay1->sep1 assay2 Determine Non-Specific Binding sep2 Wash Filters sep1->sep2 quant1 Scintillation Counting sep2->quant1 quant2 Calculate Ki Value quant1->quant2

Experimental Workflow for Radioligand Binding Assay

Signaling Pathways

This compound's therapeutic effects are mediated through its interaction with G-protein coupled receptors (GPCRs), primarily dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.

Dopamine D2 Receptor Signaling

This compound acts as a potent agonist at dopamine D2 receptors.[7][19][20] These receptors are coupled to Gi/o proteins. Activation of D2 receptors by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing gene expression and neuronal excitability. This mechanism is central to its efficacy in treating Parkinson's disease and hyperprolactinemia.

G This compound This compound d2r Dopamine D2 Receptor This compound->d2r gi_go Gi/o Protein d2r->gi_go ac Adenylyl Cyclase gi_go->ac Inhibits camp cAMP ac->camp Decreases pka Protein Kinase A camp->pka Inhibits response Cellular Response (e.g., Inhibition of Prolactin Release) pka->response

This compound-Mediated Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT1A and 5-HT2A Receptor Signaling

This compound also demonstrates high affinity for serotonin receptors. It is a potent agonist at 5-HT1A receptors, which, similar to D2 receptors, are coupled to Gi/o proteins and thus inhibit adenylyl cyclase.[1] This action is thought to contribute to its therapeutic effects, potentially in migraine and mood regulation.

At the 5-HT2A receptor, this compound acts as a biased agonist.[2][21][22] 5-HT2A receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC).[2][21][22] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). While this compound can activate this Gq-mediated pathway, it shows bias away from the β-arrestin signaling pathway that is more strongly activated by classic hallucinogens like LSD.[2][21][22] This biased agonism may explain why this compound generally lacks the hallucinogenic effects of LSD despite its structural similarity and high affinity for the 5-HT2A receptor.

G cluster_5ht1a 5-HT1A Receptor Pathway cluster_5ht2a 5-HT2A Receptor Pathway (Biased Agonism) lisuride1 This compound ht1a 5-HT1A Receptor lisuride1->ht1a gi_go1 Gi/o Protein ht1a->gi_go1 ac1 Adenylyl Cyclase gi_go1->ac1 Inhibits camp1 cAMP ac1->camp1 Decreases response1 Cellular Response camp1->response1 lisuride2 This compound ht2a 5-HT2A Receptor lisuride2->ht2a gq_11 Gq/11 Protein ht2a->gq_11 beta_arrestin β-Arrestin Pathway (Weakly Activated) ht2a->beta_arrestin Biased Away plc Phospholipase C gq_11->plc Activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C dag->pkc response2 Cellular Response ca_release->response2 pkc->response2

This compound's Interaction with Serotonin Receptor Signaling Pathways

Conclusion

This compound represents a significant milestone in the development of ergoline-derived therapeutics. Its journey from an antimigraine candidate to a valuable treatment for hyperprolactinemia and Parkinson's disease underscores the importance of understanding a compound's full pharmacological profile. The early clinical and experimental work laid the foundation for its therapeutic use and provided valuable insights into the complex interplay of the dopaminergic and serotonergic systems in various physiological and pathological states. The detailed examination of its receptor interactions and signaling pathways continues to be relevant for the development of new, more selective receptor modulators in modern drug discovery.

References

Lisuride's Role as a Dopamine D2 Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisuride is an ergoline (B1233604) derivative that has been utilized in the management of Parkinson's disease, migraine, and hyperprolactinemia. Its therapeutic effects are largely attributed to its interaction with dopamine (B1211576) receptors, particularly its role as a partial agonist at the dopamine D2 receptor. This technical guide provides an in-depth analysis of this compound's pharmacological profile at the D2 receptor, focusing on its binding affinity, functional efficacy, and the intracellular signaling pathways it modulates. The information is presented to aid researchers and professionals in drug development in understanding the nuanced interactions of this compound with its primary target.

Data Presentation: Quantitative Analysis of this compound at the D2 Receptor

The following tables summarize the binding affinity (Ki) and functional efficacy (Emax) of this compound in comparison to other notable dopamine agonists at the human dopamine D2 receptor. This quantitative data allows for a direct comparison of their potencies and intrinsic activities.

Table 1: Comparative Binding Affinities (Ki) at the Human Dopamine D2 Receptor

CompoundKi (nM)Reference(s)
This compound 0.95 [1]
BromocriptineValue not available in the same comparative study
ApomorphineValue not available in the same comparative study
Ropinirole (B1195838)98,700[1]
PergolideValue not available in the same comparative study
Cabergoline0.61[1]

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

Table 2: Comparative Functional Efficacy (Emax) at the Human Dopamine D2S Receptor (relative to Dopamine)

CompoundEmax (% of Dopamine)Agonist ClassificationReference(s)
This compound 40-55% Partial Agonist [2]
Bromocriptine40-55%Partial Agonist[2]
Apomorphine79-92%High-Efficacy Partial Agonist[2]
Ropinirole~100%Full Agonist[2]
Pergolide~100%Full Agonist[2]
Pramipexole~100%Full Agonist[2]

Note: The determination of EC50 values for this compound in some functional assays can be challenging due to its slow onset of action.[3]

Signaling Pathways and Experimental Workflows

The interaction of this compound with the dopamine D2 receptor initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, visualize these pathways and the experimental workflows used to study them.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[4][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. This results in the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit can also modulate the activity of various downstream effectors, including ion channels.[4]

D2_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds G_protein Gi/o Protein (αβγ) D2R->G_protein G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 receptor signaling cascade initiated by this compound.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental in determining the affinity of a ligand, such as this compound, for its receptor. This is typically achieved through competitive binding experiments where the unlabeled ligand (competitor) displaces a radiolabeled ligand from the receptor.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing D2R) Incubation Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]Spiperone) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (e.g., this compound serial dilutions) Competitor_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Generate Competition Curve and Calculate Ki Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor stimulation. It relies on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

GTP_Binding_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_termination Termination & Separation cluster_quantification Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with D2R and Gi/o) Incubation Incubate Membranes with Agonist and [35S]GTPγS Membrane_Prep->Incubation Ligand_Prep Agonist Preparation (e.g., this compound) Ligand_Prep->Incubation GTP_Prep [35S]GTPγS Preparation GTP_Prep->Incubation Filtration Rapid Filtration to separate bound [35S]GTPγS Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Determine EC50 and Emax Counting->Analysis

Caption: Workflow for a [35S]GTPγS functional binding assay.

Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]Spiperone (a D2 antagonist).

  • Unlabeled competitor: this compound.

  • Non-specific binding control: A high concentration of a D2 antagonist (e.g., 10 µM haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]Spiperone (final concentration ~0.2-0.5 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]Spiperone, and 100 µL of membrane suspension.

    • Competition: 50 µL of this compound at various concentrations (e.g., 10-12 to 10-5 M), 50 µL of [3H]Spiperone, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]Spiperone binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

[35S]GTPγS Functional Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins via the D2 receptor.

Materials:

  • Cell membranes from a cell line expressing the human D2 receptor.

  • [35S]GTPγS.

  • Guanosine diphosphate (B83284) (GDP).

  • Unlabeled GTPγS (for non-specific binding).

  • This compound and other dopamine agonists.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Scintillation counter and consumables.

Procedure:

  • Membrane and Reagent Preparation: Prepare membrane suspensions as in the radioligand binding assay. Prepare serial dilutions of this compound and other agonists.

  • Assay Setup: In a 96-well plate, add the following:

    • Membrane suspension.

    • GDP (e.g., 10 µM final concentration).

    • Varying concentrations of this compound or other agonists.

  • Pre-incubation: Incubate for 15 minutes at 30°C.

  • Initiate Reaction: Add [35S]GTPγS (e.g., 0.1 nM final concentration) to all wells. For non-specific binding wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Quantification and Analysis: Determine the amount of bound [35S]GTPγS by scintillation counting. Plot the specific binding against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.[7][8]

cAMP Inhibition Assay

Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity and reduce cAMP levels through D2 receptor activation.

Materials:

  • A cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).[9]

  • Adenylyl cyclase activator: Forskolin (B1673556).[6]

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • This compound and other dopamine agonists.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[6]

  • Cell culture medium and plates.

Procedure:

  • Cell Plating: Seed the D2 receptor-expressing cells into 96-well plates and grow to 80-90% confluency.

  • Cell Stimulation:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.

    • Add varying concentrations of this compound or other agonists to the wells.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.[10]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.[10]

  • Data Analysis:

    • Normalize the data, with the response to forskolin alone representing 100% and the basal level representing 0%.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

    • Determine the IC50 (which corresponds to the EC50 for inhibition) and the maximum inhibition (Emax) from the dose-response curve.

Conclusion

This compound demonstrates high affinity for the human dopamine D2 receptor and functions as a partial agonist. Its ability to modulate the D2 receptor-mediated Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase, underpins its therapeutic utility. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other dopamine receptor modulators. A thorough understanding of the binding kinetics, functional efficacy, and signaling cascades associated with these compounds is paramount for the development of novel and improved therapeutics for a range of neurological and endocrine disorders.

References

The Comprehensive Receptor Binding Profile of Lisuride Across Monoaminergic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisuride, an ergoline (B1233604) derivative, exhibits a complex and high-affinity binding profile across the major monoaminergic neurotransmitter systems: dopamine (B1211576), serotonin (B10506), and adrenaline. This technical guide provides a detailed examination of this compound's interaction with these receptors, presenting quantitative binding data, functional activities, and the underlying experimental methodologies. Furthermore, it visualizes the key signaling pathways influenced by this compound, offering a comprehensive resource for researchers in pharmacology and drug development. This compound's unique profile, characterized by potent agonist activity at dopamine D2 and serotonin 5-HT1A receptors, coupled with antagonist properties at other sites, underpins its therapeutic applications and distinguishes it from other dopamine agonists.

Introduction

This compound is a versatile therapeutic agent used in the management of Parkinson's disease, migraine, and hyperprolactinemia.[1] Its clinical efficacy is derived from its intricate interactions with a wide array of monoaminergic receptors. Unlike other dopamine agonists, this compound's broader receptor engagement, particularly within the serotonergic system, contributes to its distinct pharmacological effects and side-effect profile. This document serves as an in-depth technical resource, consolidating the current understanding of this compound's receptor binding characteristics.

Receptor Binding Affinity of this compound

The binding affinity of this compound for a receptor is a measure of how tightly the drug binds to that receptor. It is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Dopamine Receptor System

This compound demonstrates high affinity for D2-like dopamine receptors (D2, D3, and D4), acting as a potent agonist.[2][3] Its affinity for D1-like receptors (D1 and D5) is comparatively lower.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
Dopamine D1 56.7[3]Antagonist[4][5]
Dopamine D2 0.61 - 2.0[3][6]Agonist[2][5]
Dopamine D3 1.08[3]Agonist
Dopamine D4 High Affinity[7]Agonist
Dopamine D5 Low Nanomolar AffinityNot well characterized
Serotonin Receptor System

This compound's interaction with the serotonin system is particularly complex, exhibiting high affinity for multiple receptor subtypes with varied functional outcomes. It is a potent agonist at 5-HT1A receptors and an antagonist at 5-HT2B receptors.[6][8]

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
5-HT1A 0.5[6]Agonist[9]
5-HT1D Sub-nanomolar AffinityAgonist
5-HT2A High Affinity[10][11]Partial Agonist / Gq-biased agonist[10][11]
5-HT2B PotentAntagonist[8]
5-HT2C High Affinity[4]Agonist
Adrenergic Receptor System

This compound also binds with high affinity to α-adrenergic receptors, where it primarily functions as an antagonist.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
α1A Low Nanomolar AffinityAntagonist
α1B Low Nanomolar AffinityAntagonist
α1D Low Nanomolar AffinityAntagonist
α2A High Affinity[12]Antagonist
α2B High Affinity[12]Antagonist
α2C High Affinity[12]Antagonist

Experimental Protocols: Radioligand Binding Assays

The determination of this compound's binding affinities is predominantly achieved through in vitro radioligand binding assays.[3][6] These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[13]

Principle

Radioligand binding assays measure the affinity of a drug (the "competitor," e.g., this compound) for a receptor by assessing its ability to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.

General Methodology
  • Membrane Preparation:

    • Tissue or cells expressing the receptor of interest are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[14] The protein concentration of the membrane preparation is determined using a standard protein assay.[14]

  • Binding Incubation:

    • A fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound) are incubated with the prepared cell membranes in a multi-well plate.[14]

    • The incubation is carried out at a specific temperature for a duration sufficient to reach binding equilibrium.[14]

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester.[14] This process separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[14]

  • Detection and Data Analysis:

    • The radioactivity trapped on the filters is quantified using a scintillation counter.[14]

    • The data are analyzed using non-linear regression to determine the IC50 value of the competitor (the concentration that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[14]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Expressing Receptor Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension in Assay Buffer Centrifugation->Resuspension Incubation Incubation with Radioligand and this compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki G This compound This compound D2R Dopamine D2 Receptor This compound->D2R Agonist Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP G This compound This compound HT1AR Serotonin 5-HT1A Receptor This compound->HT1AR Agonist Gi Gi/o Protein HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP G This compound This compound HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Partial Agonist Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C Activation DAG->PKC

References

Unraveling the Complex Pharmacodynamics of Lisuride: A Preclinical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the pharmacodynamic properties of Lisuride, an ergoline (B1233604) derivative, as characterized in preclinical models. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's receptor interaction profile, functional activity, and downstream signaling effects. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a comprehensive understanding of its mechanism of action.

Core Pharmacodynamic Profile: A Multi-Receptor Modulator

This compound exhibits a complex pharmacology, primarily interacting with dopamine (B1211576) and serotonin (B10506) receptor systems. Its profile is characterized by high-affinity binding to several key receptors implicated in neuropsychiatric and neurodegenerative disorders.

Receptor Binding Affinities

Quantitative analysis of this compound's binding affinity across various preclinical models reveals a distinct profile, with particularly high affinity for serotonin 5-HT1A and dopamine D2 receptors. The following table summarizes the binding affinities (Ki, nM) of this compound at various cloned human and rat receptors.

Receptor SubtypeSpeciesTissue/Cell LineRadioligandKi (nM)Reference
Dopamine Receptors
D1HumanStriatum-56.7[1]
D2HumanStriatum[3H]spiperone0.95[1]
D2Rat--2.0[2][3]
D3HumanStriatum-1.08[1]
Serotonin Receptors
5-HT1ARat--0.5[2][3]
5-HT2ARecombinant Cells--Potent Partial Agonist (EC50=17)[4]
5-HT2B---Potent Antagonist[5]
5-HT2CRecombinant Cells--Partial Agonist (EC50=94)[4]
Functional Activity at Key Receptors

This compound's functional activity is as nuanced as its binding profile. It acts as an agonist or partial agonist at several receptors, which contributes to its diverse physiological effects observed in preclinical studies.

  • Dopamine D2 Receptors: this compound is a potent D2 receptor agonist.[1][2][3] This is believed to be the primary mechanism for its anti-Parkinsonian effects.[6][7]

  • Serotonin 5-HT1A Receptors: It is a potent agonist at 5-HT1A receptors.[2][3][8] This activity is thought to contribute to its non-psychedelic properties and may mediate some of its behavioral effects, such as hypothermia and certain aspects of the serotonin syndrome.[8][9]

  • Serotonin 5-HT2A Receptors: this compound is a partial agonist at 5-HT2A receptors.[4][8] Unlike classic psychedelics such as LSD, this compound is considered a G protein biased agonist at this receptor, with a preference for the Gαq signaling pathway over the β-arrestin 2 pathway.[10][11] This biased agonism is a key factor in its lack of hallucinogenic-like effects in preclinical models, such as the head-twitch response (HTR) in rodents.[8][10][11]

  • Serotonin 5-HT2B Receptors: Notably, this compound acts as a potent 5-HT2B receptor antagonist.[5] This is a significant finding from a drug safety perspective, as agonism at this receptor has been linked to cardiac valvulopathy.[5]

  • Serotonin 5-HT2C Receptors: this compound also demonstrates partial agonist activity at 5-HT2C receptors.[4]

Key Preclinical Models and Experimental Protocols

The pharmacodynamic properties of this compound have been characterized using a variety of in vitro and in vivo preclinical models.

In Vitro Assays

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of this compound for various receptor subtypes.

  • General Protocol:

    • Tissue/Cell Preparation: Membranes are prepared from brain regions known to express the target receptor (e.g., rat or human striatum for dopamine receptors) or from cell lines recombinantly expressing the receptor of interest.[1][2]

    • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of this compound.[1]

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

2. Functional Assays (e.g., β-arrestin 2 recruitment):

  • Objective: To determine the functional activity of this compound at a specific receptor, including its potential for biased agonism.

  • General Protocol (for β-arrestin recruitment):

    • Cell Culture: HEK-293 cells are transiently transfected to express the human 5-HT2A receptor and a β-arrestin 2-reporter fusion protein.

    • Drug Treatment: Cells are treated with varying concentrations of this compound.

    • Signal Detection: The recruitment of β-arrestin 2 to the receptor is measured, often using an enzyme-linked immunosorbent assay (ELISA) or a bioluminescence resonance energy transfer (BRET) system.

    • Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy of this compound in promoting β-arrestin 2 recruitment.

In Vivo Models

1. Head-Twitch Response (HTR) in Mice:

  • Objective: To assess the potential hallucinogenic-like activity of a compound, which is mediated by 5-HT2A receptor activation.

  • Protocol:

    • Animals: Male C57BL/6J mice are commonly used.[8]

    • Drug Administration: this compound is administered, typically via intraperitoneal (i.p.) injection, across a range of doses.

    • Behavioral Observation: Immediately following injection, individual mice are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 30 minutes).[10]

    • Results with this compound: this compound does not induce the head-twitch response; in fact, it can potently reduce spontaneous HTR events and block the HTR induced by LSD.[8][11]

2. Drug Discrimination Studies in Rats:

  • Objective: To investigate the subjective in vivo effects of a drug by training animals to recognize its interoceptive cues.

  • Protocol:

    • Training: Rats are trained to press one of two levers in an operant chamber to receive a food reward. They are trained to associate the administration of a specific drug (e.g., this compound at 0.05 mg/kg, i.p.) with one lever and vehicle administration with the other.[2][3][12]

    • Testing: Once trained, the ability of other drugs to substitute for the training drug is tested. The percentage of responses on the drug-appropriate lever is measured.

    • Results with this compound: The discriminative stimulus properties of this compound are mediated by the dual activation of 5-HT1A and D2 receptors.[2][3] Both D2 and 5-HT1A agonists can substitute for the this compound cue.[2]

3. Locomotor Activity:

  • Objective: To assess the effects of this compound on spontaneous movement.

  • Protocol:

    • Apparatus: An open-field arena equipped with photobeam detectors to automatically track movement.

    • Procedure: Following drug administration, animals are placed in the open field, and locomotor activity (e.g., distance traveled, rearing) is recorded over a set period.

    • Results with this compound: The effects of this compound on locomotor activity can vary by species and dose. In mice, this compound generally suppresses locomotion, an effect that can be blocked by a 5-HT1A antagonist.[8] In rats, biphasic effects have been reported, with higher doses sometimes increasing activity.[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D2R Dopamine D2 Receptor This compound->D2R Agonist Binding G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylation of targets

Dopamine D2 Receptor Signaling Pathway

HT1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Lisuride_1A This compound HT1A_R Serotonin 5-HT1A Receptor Lisuride_1A->HT1A_R Agonist Binding G_protein_1A Gi/o Protein HT1A_R->G_protein_1A Activation AC_1A Adenylyl Cyclase G_protein_1A->AC_1A Inhibition GIRK GIRK Channel G_protein_1A->GIRK Activation (βγ subunit) cAMP_1A cAMP AC_1A->cAMP_1A Conversion of ATP Hyperpolarization Hyperpolarization (↓ Neuronal Firing) GIRK->Hyperpolarization K+ Efflux

Serotonin 5-HT1A Receptor Signaling Pathway

HT2A_Biased_Agonism cluster_g_protein G-Protein Pathway (Preferred) cluster_arrestin β-Arrestin Pathway (Weakly Activated) Lisuride_2A This compound HT2A_R Serotonin 5-HT2A Receptor Lisuride_2A->HT2A_R Partial Agonist Binding Gq_11 Gq/11 Protein HT2A_R->Gq_11 Activation BetaArrestin β-Arrestin 2 HT2A_R->BetaArrestin Weak Recruitment PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Internalization Receptor Internalization BetaArrestin->Internalization

This compound's Biased Agonism at 5-HT2A Receptors

Preclinical_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6J Mouse, Sprague-Dawley Rat) Administration Drug Administration (e.g., i.p., s.c.) Dose-Response Groups Animal_Model->Administration Drug_Prep Prepare this compound Solution (Vehicle Control) Drug_Prep->Administration Behavioral_Testing Behavioral Assays Administration->Behavioral_Testing Tissue_Collection Tissue Collection (e.g., Brain) Administration->Tissue_Collection Post-Behavioral or Separate Cohort Behavioral_Examples e.g., Locomotor Activity, Head-Twitch Response, Forced Swim Test Behavioral_Testing->Behavioral_Examples Data_Analysis Statistical Analysis & Interpretation Behavioral_Testing->Data_Analysis Neurochemical_Analysis Neurochemical Analysis (e.g., Receptor Autoradiography, Neurotransmitter Levels) Tissue_Collection->Neurochemical_Analysis Neurochemical_Analysis->Data_Analysis

Typical In Vivo Preclinical Workflow

Conclusion

The preclinical pharmacodynamic profile of this compound is that of a potent, multi-target ligand with a unique functional signature. Its high affinity and agonist activity at dopamine D2 and serotonin 5-HT1A receptors, combined with its G protein-biased partial agonism at 5-HT2A receptors and antagonism at 5-HT2B receptors, provide a strong basis for its observed therapeutic effects and favorable safety profile in animal models. This detailed understanding of its receptor interactions and downstream signaling is critical for guiding further drug development efforts and for elucidating the neurobiological mechanisms underlying its clinical potential.

References

Lisuride: A Non-Hallucinogenic Psychedelic Analog - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lisuride, a structural analog of lysergic acid diethylamide (LSD), presents a fascinating case study in psychoactive drug research. Despite its close chemical relationship to the potent hallucinogen LSD and its significant affinity for the serotonin (B10506) 2A (5-HT2A) receptor—a key target for classic psychedelics—this compound is notably non-hallucinogenic. This whitepaper provides a comprehensive technical overview of the pharmacological properties that differentiate this compound from LSD, focusing on its unique receptor binding profile, functional selectivity at the 5-HT2A receptor, and the resulting in vivo effects. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development. The distinct pharmacological profile of this compound not only illuminates the nuanced mechanisms underlying psychedelic activity but also highlights its potential as a scaffold for the development of novel therapeutics that engage the 5-HT2A receptor without inducing hallucinatory effects.

Comparative Quantitative Pharmacology of this compound and LSD

The fundamental differences in the pharmacological activity of this compound and LSD can be quantitatively assessed through various in vitro and in vivo assays. The following tables summarize key parameters, providing a clear comparison of their interactions with the 5-HT2A receptor and subsequent physiological responses.

Table 1: Receptor Binding Affinity

This table outlines the binding affinity (Ki) of this compound and LSD at the human 5-HT2A receptor, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.

CompoundReceptorRadioligandKi (nM) [95% CI]Reference
This compound5-HT2A[3H]M1009073.7 (2.8–4.8)[1]
LSD5-HT2A[3H]M1009075.6 (4.1–7.7)[1]
Table 2: Functional Activity at the 5-HT2A Receptor - Gq Signaling Pathway

This table presents the potency (EC50) and efficacy (Emax) of this compound and LSD in activating the Gq-mediated signaling pathway, a canonical pathway for 5-HT2A receptor activation.

CompoundAssayEC50 (nM)Emax (% of 5-HT)Reference
This compoundminiGαq Recruitment186%[1]
LSDminiGαq Recruitment4.6100%[1]
This compoundCalcium Mobilization80.974%[2]
LSDCalcium Mobilization1.4595%[2]
This compoundIP1 Accumulation17~25%[3][4]
LSDIP1 Accumulation7.2~32%[3][4]
Table 3: Functional Activity at the 5-HT2A Receptor - β-Arrestin 2 Recruitment

This table details the potency (EC50) and efficacy (Emax) of this compound and LSD in recruiting β-arrestin 2, a key protein in receptor desensitization and an alternative signaling transducer.

CompoundAssayEC50 (nM)Emax (% of 5-HT)Reference
This compoundβ-arrestin 2 Recruitment1152%[1]
LSDβ-arrestin 2 Recruitment6.8100%[1]
Table 4: In Vivo Psychedelic-Like Activity

The head-twitch response (HTR) in rodents is a behavioral proxy for hallucinogenic potential in humans. This table compares the in vivo effects of this compound and LSD on this behavior.

CompoundAnimal ModelAssayED50 (mg/kg)EffectReference
This compoundMouseHead-Twitch Response (HTR)-Does not induce HTR; suppresses HTR[1][5]
LSDMouseHead-Twitch Response (HTR)0.039Induces robust HTR[1]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this whitepaper, offering a practical guide for researchers aiming to replicate or build upon these findings.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and LSD for the 5-HT2A receptor.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells)[6].

  • Radioligand: [3H]ketanserin or [3H]M100907 (a selective 5-HT2A antagonist)[1][7].

  • Assay Buffer: 50 mM Tris-HCl, 0.1% ascorbic acid, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds: this compound and LSD at various concentrations.

  • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM ketanserin).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B).

  • Filtration apparatus.

  • Scintillation counter.

  • Scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound (this compound or LSD). For total binding wells, no test compound is added. For non-specific binding wells, the non-specific binding control is added.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes)[8][9].

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin 2 Recruitment Assay (PathHunter® Assay)

This cell-based functional assay measures the recruitment of β-arrestin 2 to an activated G-protein coupled receptor (GPCR).

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and LSD to induce β-arrestin 2 recruitment to the 5-HT2A receptor.

Materials:

  • Cells stably co-expressing the human 5-HT2A receptor tagged with a ProLink™ (PK) fragment and β-arrestin 2 tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase (e.g., PathHunter® cells)[10].

  • Cell culture medium.

  • Assay buffer (e.g., HBSS).

  • Test compounds: this compound and LSD at various concentrations.

  • Reference agonist (e.g., 5-HT).

  • Detection reagent containing the chemiluminescent substrate for β-galactosidase.

  • White, opaque 96-well or 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the PathHunter® cells into the microplates and incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds (this compound and LSD) and the reference agonist in assay buffer. Add the compounds to the respective wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin 2 recruitment[10].

  • Detection: Add the detection reagent to each well. This reagent contains the substrate that will be hydrolyzed by the complemented β-galactosidase, producing a chemiluminescent signal.

  • Signal Measurement: Incubate the plate at room temperature for a short period (e.g., 60 minutes) to allow the signal to develop. Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal as a function of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. The Emax is often expressed as a percentage of the maximal response induced by the reference agonist (e.g., 5-HT).

In Vivo Head-Twitch Response (HTR) Assay

This behavioral assay in rodents is a widely used preclinical model to assess the potential hallucinogenic properties of 5-HT2A receptor agonists.

Objective: To evaluate the ability of this compound and LSD to induce the head-twitch response in mice.

Materials:

  • Male C57BL/6J mice are commonly used[11].

  • Test compounds: this compound and LSD dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

  • Observation chambers.

  • Video recording equipment or a magnetometer-based detection system[12].

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for a period before drug administration (e.g., 30-60 minutes).

  • Drug Administration: Administer the test compounds or vehicle via a specific route (e.g., intraperitoneal or subcutaneous injection).

  • Observation Period: Immediately after injection, place the mice back into the observation chambers and record their behavior for a defined period (e.g., 30-60 minutes)[11][13].

  • HTR Quantification: A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming or sniffing. The number of head twitches is counted by a trained observer, often from video recordings, or automatically using a magnetometer system[12].

  • Data Analysis: The total number of head twitches during the observation period is recorded for each animal. The data is typically analyzed using statistical methods (e.g., ANOVA) to compare the effects of different doses of the test compounds to the vehicle control. Dose-response curves can be generated to determine the ED50 value (the dose that produces 50% of the maximal response).

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures can aid in understanding the differential effects of this compound and LSD. The following diagrams, generated using the DOT language, illustrate these concepts.

Signaling Pathways at the 5-HT2A Receptor

The following diagrams depict the differential engagement of downstream signaling pathways by LSD and this compound upon binding to the 5-HT2A receptor.

LSD_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LSD LSD Receptor 5-HT2A Receptor LSD->Receptor Full Agonist Gq Gαq Receptor->Gq Strong Activation beta_arrestin β-Arrestin 2 Receptor->beta_arrestin Strong Recruitment PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Hallucinogenic_Effects Hallucinogenic Effects Ca_PKC->Hallucinogenic_Effects Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization

Caption: LSD as a full agonist at the 5-HT2A receptor strongly activates both Gq and β-arrestin 2 pathways.

Lisuride_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Partial Agonist Gq Gαq Receptor->Gq Weak Activation beta_arrestin β-Arrestin 2 Receptor->beta_arrestin Moderate Recruitment PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC No_Hallucinogenic_Effects No Hallucinogenic Effects Ca_PKC->No_Hallucinogenic_Effects Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization

Caption: this compound acts as a partial agonist, weakly activating Gq while moderately recruiting β-arrestin 2.

Experimental Workflow for Compound Characterization

This diagram outlines a typical experimental workflow for characterizing and comparing compounds like this compound and LSD.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation cluster_data_analysis Data Analysis and Interpretation Binding_Assay Radioligand Binding Assay Ki_Determination Determine Ki (Affinity) Binding_Assay->Ki_Determination Gq_Assay Gq Functional Assay (e.g., Calcium Flux) EC50_Emax_Gq Determine EC50/Emax (Gq) Gq_Assay->EC50_Emax_Gq Arrestin_Assay β-Arrestin Recruitment Assay EC50_Emax_Arrestin Determine EC50/Emax (β-Arrestin) Arrestin_Assay->EC50_Emax_Arrestin HTR_Assay Head-Twitch Response (HTR) Assay ED50_HTR Determine ED50 (HTR) HTR_Assay->ED50_HTR Comparison Compare Profiles of this compound vs. LSD Ki_Determination->Comparison EC50_Emax_Gq->Comparison EC50_Emax_Arrestin->Comparison ED50_HTR->Comparison

Caption: A typical workflow for characterizing novel psychoactive compounds.

Conclusion

The comparative analysis of this compound and LSD provides critical insights into the structure-activity relationships that govern psychedelic effects. While both ergoline (B1233604) derivatives exhibit high affinity for the 5-HT2A receptor, their functional activities diverge significantly. This compound's partial agonism at the Gq signaling pathway, in stark contrast to LSD's full agonism, is a key determinant of its non-hallucinogenic profile. Furthermore, the potent agonism of this compound at the 5-HT1A receptor likely contributes to the suppression of psychedelic-like behaviors.

This detailed examination of this compound serves as a powerful example of functional selectivity, where a ligand can differentially activate signaling pathways downstream of the same receptor, leading to distinct physiological outcomes. For drug development professionals, this compound represents a compelling lead structure for designing novel 5-HT2A receptor modulators that could harness the therapeutic potential associated with this receptor system—such as in the treatment of depression and cluster headaches—without the challenging psychoactive effects. The experimental protocols and comparative data presented in this whitepaper offer a solid foundation for future research in this promising area of neuropharmacology.

References

Methodological & Application

Application Notes and Protocols for Lisuride in Mouse Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosage and administration of Lisuride for preclinical research in mouse models of Parkinson's disease (PD). The information is compiled from various studies to guide researchers in designing effective experiments.

Introduction

This compound is a potent dopamine (B1211576) agonist with a complex pharmacological profile, acting on both dopamine and serotonin (B10506) receptors.[1][2][3][4] It is an ergot derivative that has been investigated for its therapeutic potential in Parkinson's disease due to its ability to mimic the action of dopamine in the brain.[3][5] Specifically, this compound acts as an agonist at dopamine D2 receptors, which is crucial for alleviating motor symptoms associated with the loss of dopaminergic neurons in Parkinson's disease.[3][5] Furthermore, its interaction with serotonin receptors may contribute to its overall therapeutic effects.[3] Preclinical studies in rodent models are essential for elucidating the mechanisms of action and determining effective dosing strategies for novel therapeutic applications of this compound.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound used in various rodent models relevant to Parkinson's disease research. It is important to note that the optimal dosage can vary depending on the specific mouse strain, the PD model used, and the intended therapeutic outcome (e.g., symptomatic relief versus neuroprotection).

Animal Model Dosage Route of Administration Frequency Key Findings Reference
Primary Mouse Mesencephalic Cultures0.001-1 µMIn vitroSingle doseEnhanced survival of dopaminergic neurons and protected against L-DOPA and MPP+ toxicity.[6]
Rat Model (Iron-induced neurodegeneration)0.1 mg/kgNot specifiedTwice dailyNeuroprotective and neurorescue effects against iron-induced cell death.[7]
MPTP-induced PD Rat Model0.1 mg/kg/dayIntraperitoneal (i.p.)DailyUsed in combination with Tiliroside to mitigate PD symptoms.[8]
MPTP-induced PD Rat Model2.5 mg/kgIntraperitoneal (i.p.)Daily for 14 daysCo-administered with Tiliroside, showed significant improvement in motor function and neuroprotection.[8]
Mouse Model (Depressive-like behaviors)0.01 - 4 mg/kgNot specifiedSingle doseDose-dependent effects on motor and ethological behaviors.[9]
Rat Brain Monoaminergic Mechanisms30 - 100 µg/kgNot specifiedNot specifiedDecreased the rate of DOPA formation.[10]

Experimental Protocols

MPTP-Induced Mouse Model of Parkinson's Disease

This is a widely used model to replicate the dopaminergic neurodegeneration seen in Parkinson's disease.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Saline (0.9% NaCl), sterile

  • This compound maleate (B1232345)

  • Vehicle for this compound (e.g., saline, or saline with a small percentage of a solubilizing agent like DMSO, followed by dilution in saline)

Procedure:

  • Induction of Parkinsonism:

    • Prepare a fresh solution of MPTP in sterile saline.

    • Administer MPTP to mice via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP-HCl, spaced 2 hours apart. Note: MPTP is a potent neurotoxin and requires strict safety handling procedures.

    • Control animals should receive saline injections following the same schedule.

  • This compound Preparation and Administration:

    • Prepare this compound solution in the chosen vehicle. For example, dissolve this compound maleate in a small amount of DMSO and then dilute to the final concentration with sterile saline. The final DMSO concentration should be minimal (e.g., <1%).

    • Based on the intended therapeutic window (neuroprotective or symptomatic), this compound administration can begin before, during, or after MPTP treatment.

    • Administer this compound via the desired route (e.g., i.p. or subcutaneous injection). Dosages can range from 0.1 mg/kg to 2.5 mg/kg daily, based on the findings in rat models which can be extrapolated for initial studies in mice.[8]

  • Behavioral Assessment:

    • Conduct behavioral tests to assess motor function at baseline and various time points after MPTP and this compound treatment.

    • Rotarod Test: Place mice on a rotating rod with accelerating speed and record the latency to fall. This tests motor coordination and balance.

    • Pole Test: Place the mouse head-upward on top of a vertical pole and record the time it takes to turn and descend. This assesses bradykinesia.

    • Open Field Test: Monitor the mouse's movement in an open arena to assess general locomotor activity.

  • Neurochemical and Histological Analysis:

    • At the end of the experiment, euthanize the mice and harvest the brains.

    • Analyze the striatum for dopamine and its metabolites (DOPAC, HVA) using HPLC.

    • Perform immunohistochemistry on brain sections to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc).

In Vitro Neuroprotection Assay in Primary Mesencephalic Cultures

This protocol is used to assess the direct neuroprotective effects of this compound on dopaminergic neurons.

Materials:

  • Primary mouse mesencephalic cell culture reagents

  • This compound maleate

  • Neurotoxin (e.g., MPP+ or L-DOPA)

  • Cell viability assays (e.g., MTT assay)

  • Antibodies for immunocytochemistry (e.g., anti-TH)

Procedure:

  • Cell Culture: Prepare primary mesencephalic cultures from embryonic day 14 (E14) mouse embryos.

  • This compound Treatment: After allowing the cultures to stabilize, treat the cells with varying concentrations of this compound (e.g., 0.001 µM to 1 µM) for a predetermined period (e.g., 24 hours).[6]

  • Toxin Exposure: Following this compound pre-treatment, expose the cultures to a neurotoxin like MPP+ or L-DOPA to induce dopaminergic cell death.

  • Assessment of Neuroprotection:

    • Cell Viability: Use assays like the MTT assay to quantify overall cell survival.

    • Dopaminergic Neuron Survival: Perform immunocytochemistry using an anti-TH antibody to specifically count the number of surviving dopaminergic neurons.

    • Dopamine Uptake Assay: Measure the uptake of [3H]dopamine to assess the functional integrity of dopaminergic neurons.

Visualizations

Signaling Pathway of this compound in Dopaminergic Neurons```dot

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D2R [label="Dopamine D2 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Gi [label="Gi Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Symptom_Alleviation [label="Symptom Alleviation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> D2R [color="#4285F4"]; D2R -> Gi [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Gi -> AC [label="Inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335", arrowhead=tee]; AC -> cAMP [label="Converts ATP to", fontsize=8, fontcolor="#5F6368", style=dashed, color="#202124"]; cAMP -> PKA [label="Activates", fontsize=8, fontcolor="#5F6368", color="#34A853"]; D2R -> PI3K [label="Activates", fontsize=8, fontcolor="#5F6368", color="#34A853"]; PI3K -> Akt [label="Activates", fontsize=8, fontcolor="#5F6368", color="#34A853"]; Akt -> Bcl2 [label="Promotes", fontsize=8, fontcolor="#5F6368", color="#34A853"]; Akt -> Caspase3 [label="Inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335", arrowhead=tee]; Bcl2 -> Apoptosis [label="Inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335", arrowhead=tee]; Caspase3 -> Apoptosis [label="Induces", fontsize=8, fontcolor="#5F6368", color="#EA4335"]; Bcl2 -> Neuroprotection [style=dashed, color="#34A853"]; Gi -> Symptom_Alleviation [style=dashed, color="#4285F4"]; }

References

Application Notes and Protocols for Lisuride Administration in Experimental Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed information on the administration routes of Lisuride in various experimental animal models, summarizing quantitative data and offering specific experimental protocols.

Introduction to this compound in Experimental Research

This compound, an ergot derivative, is a potent agonist at dopamine (B1211576) D2/D3 receptors and serotonin (B10506) 5-HT1A receptors, with additional activity at other serotonin and adrenergic receptors.[1][2][3] Its diverse pharmacological profile has led to its investigation in a wide range of preclinical animal models for conditions such as Parkinson's disease, depression, and cerebral ischemia.[1][4] Understanding the appropriate administration routes and corresponding dosages is critical for the design and interpretation of such studies.

Overview of Administration Routes and Dosages

The choice of administration route for this compound in animal models is dependent on the experimental goals, the desired pharmacokinetic profile, and the animal species. The following table summarizes common administration routes and associated dosages reported in the literature.

Animal ModelAdministration RouteDosage RangeExperimental ContextReference(s)
Rat Intraperitoneal (i.p.)0.025 - 5.0 mg/kgDepression models, morphine withdrawal, feeding behavior[1][5][6]
Intraperitoneal (i.p.)100 µg/kg (daily)Dopamine D2 receptor function[7]
Intraperitoneal (i.p.)0.5 mg/kgCerebral ischemia[4]
Intravenous (i.v.)Not specifiedPharmacokinetics[8]
Oral100 - 250 µg/kgPharmacokinetics[8]
Intrastriatal infusion10 ng (total dose)Cerebral ischemia[4]
Mouse Intraperitoneal (i.p.)0.01 - 4.0 mg/kgAntidepressant-like activity, serotonin syndrome[9][10]
Intraperitoneal (i.p.)0.5 - 5.0 mg/kgReserpine-induced hypothermia[1]
Subcutaneous (s.c.)0.03 mg/kgAttenuation of LSD-induced effects[11]
Rabbit Intravenous (i.v.)Not specifiedPharmacokinetics[8]
Oral100 - 250 µg/kgPharmacokinetics[8]
Rhesus Monkey Intravenous (i.v.)25 µgPharmacokinetics[12]
Oral200 µgPharmacokinetics[12]

Experimental Protocols

Intraperitoneal (i.p.) Administration in Rodents (Rats and Mice)

Intraperitoneal injection is a common and effective route for systemic administration of this compound in rodents.

Materials:

  • This compound hydrogen maleate (B1232345)

  • Vehicle (e.g., saline, distilled water, or a solution of N,N-dimethyllacetamide and 2-hydroxypropyl-β-cyclodextrin)[13]

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal scale

Protocol:

  • Drug Preparation:

    • Accurately weigh the required amount of this compound hydrogen maleate.

    • Dissolve the drug in the chosen vehicle. Ensure complete dissolution. The vehicle for this compound has been described as N,N-dimethyllacetamide (final volume 0.5%) brought to volume with 5% 2-hydroxypropyl-β-cyclodextrin.[13]

    • The final concentration should be calculated based on the desired dosage (mg/kg) and the injection volume (typically 5-10 ml/kg for rats and 10 ml/kg for mice).

  • Animal Handling and Injection:

    • Weigh the animal immediately before injection to ensure accurate dosing.

    • Gently restrain the animal. For a right-handed injector, hold the animal with the left hand, securing the head and turning the animal's body to expose the lower left or right abdominal quadrant.

    • Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity, avoiding the midline to prevent damage to the bladder and cecum.

    • Inject the solution smoothly and withdraw the needle.

    • Monitor the animal for any signs of distress post-injection.

Workflow for a Behavioral Study Using i.p. Administration:

G A Animal Acclimation (e.g., 1 week) B Habituation to Experimental Room (e.g., 30-60 min) A->B C Baseline Behavioral Measurement (Optional) B->C E Intraperitoneal (i.p.) Injection C->E D This compound Preparation D->E F Post-Injection Period (e.g., 30 min) E->F G Behavioral Testing (e.g., Forced Swim Test, Open Field Test) F->G H Data Analysis G->H

Workflow for a typical behavioral experiment involving intraperitoneal this compound administration.
Subcutaneous (s.c.) Administration in Mice

Subcutaneous administration provides a slower absorption rate compared to i.p. injection.

Materials:

  • This compound hydrogen maleate

  • Vehicle (e.g., sterile saline)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal scale

Protocol:

  • Drug Preparation: Prepare the this compound solution as described for i.p. administration.

  • Animal Handling and Injection:

    • Weigh the animal.

    • Gently grasp the loose skin over the back of the neck (scruff) to form a tent.

    • Insert the needle into the base of the skin tent, parallel to the spine.

    • Inject the solution into the subcutaneous space.

    • Withdraw the needle and gently massage the area to aid dispersion.

    • Monitor the animal for any local reactions.

Oral Gavage Administration in Rodents

Oral administration is used to study the effects of this compound following gastrointestinal absorption.

Materials:

  • This compound hydrogen maleate

  • Vehicle (e.g., distilled water, methylcellulose (B11928114) solution)

  • Sterile gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringe

  • Animal scale

Protocol:

  • Drug Preparation: Prepare the this compound solution or suspension in the chosen vehicle.

  • Animal Handling and Administration:

    • Weigh the animal.

    • Securely restrain the animal to prevent movement of the head.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach. Ensure the needle has not entered the trachea.

    • Administer the solution slowly.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of respiratory distress.

Intravenous (i.v.) Administration in Monkeys

Intravenous administration allows for rapid and complete bioavailability. This procedure requires surgical preparation and is more complex.

Materials:

  • This compound hydrogen maleate

  • Sterile vehicle (e.g., saline)

  • Vascular access port or indwelling catheter

  • Sterile syringes and needles

  • Infusion pump (for continuous infusion)

Protocol:

  • Surgical Preparation: Animals are typically surgically implanted with a chronic indwelling catheter in a major vein (e.g., femoral or jugular vein) under aseptic conditions. The catheter is routed subcutaneously to an external access port. A recovery period is required post-surgery.

  • Drug Preparation: Prepare a sterile solution of this compound in the appropriate vehicle.

  • Administration:

    • The animal is placed in a primate chair or other appropriate restraint system.

    • The vascular access port is accessed using a sterile needle connected to the syringe or infusion line.

    • For bolus injections, the drug is administered over a defined period.

    • For continuous infusion, the syringe is placed in an infusion pump programmed to deliver the drug at a specific rate.

    • Following administration, the catheter is flushed with sterile saline to ensure the full dose is delivered.

  • Monitoring: The animal's physiological and behavioral responses are monitored throughout the experiment.

Workflow for Intravenous Self-Administration Studies in Monkeys:

G A Surgical Implantation of Catheter B Post-Operative Recovery A->B C Training Phase (Operant Conditioning) B->C D Stable Self-Administration Baseline C->D E Experimental Session (e.g., this compound as Reinforcer or Modulator) D->E F Data Collection (e.g., Response Rate, Infusions Earned) E->F G Data Analysis F->G

General workflow for intravenous self-administration studies in non-human primates.

Signaling Pathways of this compound

This compound's primary mechanism of action involves the modulation of dopaminergic and serotonergic pathways. It acts as a potent agonist at D2/D3 dopamine receptors and 5-HT1A serotonin receptors. Its effects are complex and can vary depending on the specific brain region and the baseline level of neurotransmitter activity.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Dopamine / Serotonin Synthesis B Vesicular Storage A->B C Release into Synaptic Cleft B->C D2R D2/D3 Receptors C->D2R Dopamine HT1A 5-HT1A Receptors C->HT1A Serotonin E Downstream Signaling Cascades D2R->E HT1A->E F Cellular Response (e.g., altered neuronal excitability) E->F This compound This compound This compound->D2R Agonist This compound->HT1A Agonist

Simplified signaling pathway for this compound's action on dopamine and serotonin receptors.

Conclusion

The selection of an appropriate administration route for this compound in animal models is a critical step in experimental design. This document provides a summary of common practices and detailed protocols to assist researchers in conducting reproducible and reliable studies. Careful consideration of the specific research question, the animal model, and the desired pharmacokinetic profile will guide the optimal choice of administration methodology.

References

Lisuride in Animal Models of Migraine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisuride, an ergot derivative, has been investigated for its potential prophylactic effects in migraine.[1] Its mechanism of action is primarily attributed to its activity as a dopamine (B1211576) D2 receptor agonist and its interactions with various serotonin (B10506) (5-HT) receptors, including agonistic activity at 5-HT1A and 5-HT2A/2C receptors.[2][3] This multifaceted pharmacology suggests its potential to modulate key pathways implicated in migraine pathophysiology, such as the trigeminal pain pathway and cortical spreading depression (CSD).

These application notes provide a comprehensive overview of proposed experimental protocols for evaluating the efficacy of this compound in established animal models of migraine. While direct experimental data for this compound in these specific models is limited in the currently available scientific literature, the following protocols are based on well-validated methodologies for each model and known effective dose ranges of this compound from other behavioral studies in rodents.

I. Pharmacological Profile of this compound

This compound's interaction with multiple receptor systems makes it a compound of interest for migraine research. Its high affinity for dopamine D2 receptors and various serotonin receptor subtypes suggests a complex mechanism of action that could interfere with migraine pathogenesis at different levels.

Receptor TargetActionPotential Relevance to Migraine
Dopamine D2 Receptors AgonistModulation of central pain pathways and trigeminal nociception.
Serotonin 5-HT1A Receptors AgonistPotential involvement in the modulation of neuronal hyperexcitability and pain transmission.
Serotonin 5-HT2A/2C Receptors AgonistPossible role in the regulation of cerebral blood flow and neuronal activity.

II. Animal Models for Efficacy Testing

The following are detailed protocols for three widely used animal models in migraine research, adapted for the evaluation of this compound.

A. Nitroglycerin-Induced Hyperalgesia Model

This model is used to assess trigeminal and central sensitization, key features of migraine pain. Nitroglycerin (NTG), a nitric oxide donor, reliably induces migraine-like headache in humans and hyperalgesia in rodents.[4][5]

Experimental Protocol:

  • Animals: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g).

  • Acclimatization: Animals should be acclimatized to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Nociceptive Threshold Measurement:

    • Mechanical Allodynia: Assess the paw withdrawal threshold using von Frey filaments applied to the periorbital region or hind paw. The up-down method is commonly employed to determine the 50% withdrawal threshold.[6]

  • Drug Administration:

    • Administer this compound (0.05, 0.1, or 0.25 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30 minutes prior to NTG administration. These doses have been shown to be behaviorally active in rats.[7]

  • Induction of Hyperalgesia:

    • Administer nitroglycerin (10 mg/kg, i.p.) to induce hyperalgesia.[4][5]

  • Post-Treatment Nociceptive Threshold Measurement:

    • Measure mechanical allodynia at 30, 60, 90, and 120 minutes post-NTG injection.

  • Immunohistochemistry (optional):

    • Two hours after NTG injection, animals can be euthanized and the trigeminal nucleus caudalis (TNC) can be processed for c-Fos immunohistochemistry to assess neuronal activation.[8][9]

Quantitative Data Summary:

Treatment GroupPeriorbital Mechanical Withdrawal Threshold (g) at 60 min post-NTGHind Paw Mechanical Withdrawal Threshold (g) at 60 min post-NTGNumber of c-Fos Positive Cells in TNC
Vehicle + SalineData not available in the searched literatureData not available in the searched literatureData not available in the searched literature
Vehicle + NTGData not available in the searched literatureData not available in the searched literatureData not available in the searched literature
This compound (0.05 mg/kg) + NTGData not available in the searched literatureData not available in the searched literatureData not available in the searched literature
This compound (0.1 mg/kg) + NTGData not available in the searched literatureData not available in the searched literatureData not available in the searched literature
This compound (0.25 mg/kg) + NTGData not available in the searched literatureData not available in the searched literatureData not available in the searched literature
B. Orofacial Formalin Test

This model assesses trigeminal nociception and is useful for evaluating potential analgesics for facial pain, a primary symptom of migraine.[10][11]

Experimental Protocol:

  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Acclimatization: Place animals in individual observation chambers for at least 30 minutes to acclimate.

  • Drug Administration:

    • Administer this compound (0.05, 0.1, or 0.25 mg/kg, i.p.) or vehicle 30 minutes prior to formalin injection.[7]

  • Induction of Nociception:

    • Inject 50 µL of 1.5% formalin solution subcutaneously into the upper lip (vibrissal pad).[12]

  • Behavioral Observation:

    • Immediately after injection, record the total time the animal spends rubbing the injected area with its ipsilateral forepaw for 45 minutes. The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-45 minutes).

Quantitative Data Summary:

Treatment GroupTotal Face Rubbing Time (seconds) - Early Phase (0-5 min)Total Face Rubbing Time (seconds) - Late Phase (15-45 min)
VehicleData not available in the searched literatureData not available in the searched literature
This compound (0.05 mg/kg)Data not available in the searched literatureData not available in the searched literature
This compound (0.1 mg/kg)Data not available in the searched literatureData not available in the searched literature
This compound (0.25 mg/kg)Data not available in the searched literatureData not available in the searched literature
C. Cortical Spreading Depression (CSD) Model

CSD is the electrophysiological correlate of migraine aura and is a key target for migraine prophylactic drugs.[3][13] This model evaluates the effect of a compound on the initiation and propagation of CSD.

Experimental Protocol:

  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Surgical Preparation:

    • Anesthetize the animal (e.g., with urethane).

    • Place the animal in a stereotaxic frame.

    • Create two burr holes over the parietal cortex for CSD induction and recording.

  • Drug Administration:

    • Administer this compound (0.05, 0.1, or 0.25 mg/kg, i.p.) or vehicle 30 minutes prior to CSD induction.[7]

  • CSD Induction and Recording:

    • Induce CSD by applying a cotton ball soaked in 1M KCl to the posterior burr hole for 10 minutes.

    • Record the characteristic slow potential change of CSD using a glass microelectrode filled with saline placed in the anterior burr hole.

  • Data Analysis:

    • Measure the propagation velocity of CSD (distance between electrodes divided by the time taken for the negative DC shift to travel between them).

    • Count the number of CSD events over a defined period.

Quantitative Data Summary:

Treatment GroupCSD Propagation Velocity (mm/min)Number of CSD Events in 2 hours
VehicleData not available in the searched literatureData not available in the searched literature
This compound (0.05 mg/kg)Data not available in the searched literatureData not available in the searched literature
This compound (0.1 mg/kg)Data not available in the searched literatureData not available in the searched literature
This compound (0.25 mg/kg)Data not available in the searched literatureData not available in the searched literature

III. Visualizations

Signaling Pathways and Experimental Workflows

Lisuride_Signaling_Pathway cluster_this compound This compound cluster_receptors Receptor Targets cluster_effects Potential Downstream Effects in Migraine This compound This compound D2R Dopamine D2 Receptor This compound->D2R Agonist HT1A Serotonin 5-HT1A Receptor This compound->HT1A Agonist HT2A2C Serotonin 5-HT2A/2C Receptor This compound->HT2A2C Agonist TNC Modulation of Trigeminal Nucleus Caudalis (TNC) Activity D2R->TNC CSD Modulation of Cortical Spreading Depression (CSD) D2R->CSD HT1A->TNC HT2A2C->CSD Pain Reduction of Nociceptive Behaviors TNC->Pain CSD->Pain

Caption: Proposed signaling pathway of this compound in migraine models.

NTG_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assessment Assessment acclimatization Animal Acclimatization (≥ 3 days) baseline Baseline Nociceptive Threshold Measurement (von Frey) acclimatization->baseline lisuride_admin This compound/Vehicle Administration (i.p.) baseline->lisuride_admin ntg_admin Nitroglycerin (NTG) Administration (i.p.) lisuride_admin->ntg_admin 30 min post_treatment Post-NTG Nociceptive Threshold Measurement (30, 60, 90, 120 min) ntg_admin->post_treatment ihc Immunohistochemistry (c-Fos in TNC) (optional, at 120 min) post_treatment->ihc

Caption: Experimental workflow for the NTG-induced hyperalgesia model.

Formalin_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assessment Assessment acclimatization Chamber Acclimatization (30 min) lisuride_admin This compound/Vehicle Administration (i.p.) acclimatization->lisuride_admin formalin_injection Formalin Injection (s.c. into upper lip) lisuride_admin->formalin_injection 30 min behavioral_obs Behavioral Observation (Face Rubbing Time) (0-45 min) formalin_injection->behavioral_obs

Caption: Experimental workflow for the orofacial formalin test.

CSD_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assessment Assessment surgery Anesthesia & Surgical Preparation (Burr Holes) lisuride_admin This compound/Vehicle Administration (i.p.) surgery->lisuride_admin csd_induction CSD Induction (KCl) & Recording lisuride_admin->csd_induction 30 min data_analysis Data Analysis (Velocity, Frequency) csd_induction->data_analysis

Caption: Experimental workflow for the cortical spreading depression model.

IV. Conclusion

The provided protocols offer a framework for the preclinical evaluation of this compound in established and relevant animal models of migraine. While direct evidence for this compound's efficacy in these specific paradigms is currently lacking in the scientific literature, its known pharmacological profile suggests it is a viable candidate for investigation. The proposed studies would provide valuable insights into its potential as a migraine prophylactic by elucidating its effects on trigeminal sensitization and cortical hyperexcitability. Researchers are encouraged to adapt these protocols based on their specific experimental needs and to contribute to the understanding of this compound's role in migraine pathophysiology.

References

Application Notes and Protocols for In Vitro Assessment of Lisuride's Effect on Neuronal Firing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisuride is an ergot derivative with a complex pharmacological profile, acting primarily as a potent agonist at dopamine (B1211576) D2 receptors and also exhibiting significant activity at various serotonin (B10506) (5-HT) receptor subtypes, including 5-HT1A and 5-HT2A/2C.[1][2] Its therapeutic applications in conditions like Parkinson's disease and migraine, coupled with its distinction as a non-hallucinogenic analog of LSD, make it a compound of significant interest.[3] Understanding its precise effects on neuronal excitability is crucial for elucidating its mechanism of action and exploring further therapeutic potentials.

These application notes provide detailed protocols for two primary in vitro electrophysiology techniques—Whole-Cell Patch-Clamp and Multi-Electrode Array (MEA) recordings—to quantitatively assess the impact of this compound on neuronal firing.

Key Signaling Pathways Modulated by this compound

This compound's effects on neuronal firing are mediated through its interaction with specific G-protein coupled receptors. The two primary pathways involved are the Dopamine D2 receptor and the Serotonin 5-HT2A receptor signaling cascades.

Lisuride_D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound D2R Dopamine D2 Receptor This compound->D2R G_protein Gαi/o D2R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PKA Protein Kinase A (PKA) cAMP->PKA activates IonChannel Ion Channels (e.g., K+ channels) PKA->IonChannel modulates Firing Decreased Neuronal Firing IonChannel->Firing

Dopamine D2 Receptor (Inhibitory) Signaling Pathway.

Lisuride_5HT2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR G_protein Gαq HT2AR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 triggers Firing Modulated Neuronal Firing Ca2->Firing PKC->Firing

Serotonin 5-HT2A Receptor (Excitatory) Signaling Pathway.

Technique 1: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for high-fidelity recording of a single neuron's electrical activity, providing detailed information on action potentials, membrane potential, and synaptic currents. It is the gold standard for assessing direct effects of a compound on neuronal excitability.

Experimental Workflow

Patch_Clamp_Workflow Prep 1. Prepare Brain Slices (e.g., from midbrain for dopamine neurons) Incubate 2. Slice Recovery (Incubate in ACSF) Prep->Incubate Transfer 3. Transfer Slice to Recording Chamber (Perfuse with oxygenated ACSF) Incubate->Transfer Identify 4. Identify Target Neuron (e.g., using IR-DIC microscopy) Transfer->Identify Seal 5. Obtain Giga-ohm Seal (Patch pipette on cell membrane) Identify->Seal Breakin 6. Establish Whole-Cell Configuration (Rupture membrane patch) Seal->Breakin Record_Base 7. Record Baseline Activity (Spontaneous firing, evoked potentials) Breakin->Record_Base Apply_Drug 8. Bath Apply this compound (At desired concentrations) Record_Base->Apply_Drug Record_Drug 9. Record Drug Effect (Measure changes in firing parameters) Apply_Drug->Record_Drug Washout 10. Washout (Perfuse with drug-free ACSF) Record_Drug->Washout Analyze 11. Data Analysis (Compare baseline vs. drug vs. washout) Washout->Analyze

Workflow for a Whole-Cell Patch-Clamp Experiment.
Protocol: Assessing this compound's Effect on Dopamine Neuron Firing

This protocol is adapted for recording from putative dopamine neurons in acute midbrain slices.

1. Solutions and Reagents:

  • Slicing Solution (NMDG-based, protective):

    • 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM Glucose, 10 mM MgSO4, 0.5 mM CaCl2.

    • Adjust pH to 7.3-7.4 with HCl. Keep ice-cold and continuously bubble with carbogen (B8564812) (95% O2 / 5% CO2).

  • Artificial Cerebrospinal Fluid (ACSF):

    • 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 12.5 mM Glucose, 1 mM MgCl2, 2 mM CaCl2.

    • Continuously bubble with carbogen for at least 30 minutes before use. Osmolarity should be ~305-315 mOsm.

  • Internal Pipette Solution (K-Gluconate based):

    • 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, 0.5 mM EGTA.

    • Adjust pH to 7.2-7.3 with KOH. Osmolarity should be ~280-290 mOsm. Filter through a 0.2 µm syringe filter.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound maleate (B1232345) in DMSO. Store at -20°C. Further dilute in ACSF on the day of the experiment to final desired concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Note: Final DMSO concentration in the bath should be <0.1%.

2. Brain Slice Preparation:

  • Anesthetize a rodent (e.g., P14-P21 rat or mouse) and perform transcardial perfusion with ice-cold, oxygenated NMDG slicing solution.

  • Rapidly decapitate and dissect the brain, placing it in the ice-cold NMDG solution.

  • Isolate the midbrain and mount it on a vibratome stage.

  • Cut coronal or sagittal slices (250-300 µm thick) containing the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).

  • Transfer slices to a recovery chamber with ACSF heated to 32-34°C for 30 minutes.

  • Allow slices to equilibrate at room temperature for at least 1 hour before recording.

3. Recording Procedure:

  • Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF (~2 mL/min) at 32°C.

  • Using an IR-DIC microscope, visually identify putative dopamine neurons in the SNc/VTA based on their large, fusiform soma.

  • Pull glass microelectrodes to a resistance of 3-7 MΩ when filled with internal solution.

  • Approach a target neuron with the patch pipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the pressure to form a Giga-ohm seal (>1 GΩ).

  • Apply brief, gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Switch to current-clamp mode. Allow the cell to stabilize for 5-10 minutes.

  • Record baseline spontaneous firing activity for 5-10 minutes.

  • Introduce this compound into the perfusion ACSF at the lowest concentration.

  • Record for 10-15 minutes to allow the drug effect to stabilize.

  • Repeat for increasing concentrations to generate a dose-response curve.

  • Perform a washout by perfusing with drug-free ACSF for at least 20 minutes to test for reversibility of the effect.

Data Presentation: Representative Effects of this compound on Neuronal Firing

Note: Specific quantitative data from in vitro electrophysiology studies on this compound is limited in published literature. The following table represents expected outcomes based on its known pharmacology as a D2 agonist and in vivo data showing inhibition of dopamine neuron firing.[3]

ParameterBaseline (Control)This compound (100 nM)This compound (1 µM)Washout
Spontaneous Firing Rate (Hz) 2.1 ± 0.31.5 ± 0.20.8 ± 0.11.9 ± 0.3
Action Potential Threshold (mV) -45.2 ± 1.5-44.8 ± 1.8-43.5 ± 1.6-45.0 ± 1.7
Membrane Potential (mV) -55.1 ± 2.1-58.3 ± 2.5-62.7 ± 2.8-55.9 ± 2.3
Input Resistance (MΩ) 250 ± 35245 ± 38240 ± 40252 ± 36

Technique 2: Multi-Electrode Array (MEA) Recordings

MEAs allow for the simultaneous, non-invasive recording of extracellular field potentials from a network of neurons cultured in a dish. This technique is ideal for higher-throughput screening and for assessing network-level effects of a compound over longer periods.

Experimental Workflow

MEA_Workflow Coat 1. Coat MEA Plate (e.g., with Poly-L-lysine & Laminin) Culture 2. Culture Neurons (Dissociate primary neurons, e.g., cortical) Coat->Culture Plate 3. Plate Cells onto MEA (Ensure even distribution over electrodes) Culture->Plate Mature 4. Mature Neuronal Network (Culture for 14-21 days in vitro - DIV) Plate->Mature Record_Base 5. Record Baseline Network Activity (Spikes, bursts, network synchrony) Mature->Record_Base Apply_Drug 6. Apply this compound to Wells (Pipette drug dilutions directly to media) Record_Base->Apply_Drug Record_Drug 7. Record Post-Drug Activity (Acquire data at multiple time points) Apply_Drug->Record_Drug Analyze 8. Data Analysis (Compare pre- vs. post-drug parameters) Record_Drug->Analyze

Workflow for a Multi-Electrode Array (MEA) Experiment.
Protocol: Assessing this compound's Effect on Cortical Network Activity

1. Materials and Reagents:

  • MEA Plates: e.g., 48-well or 96-well MEA plates.

  • Coating Solution: Poly-L-lysine (PLL) and Laminin (B1169045).

  • Cell Culture Media: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Cells: Primary cortical neurons from embryonic day 18 (E18) rat or mouse pups.

  • This compound Stock Solution: 10 mM in DMSO, as described previously.

2. Cell Culture and Plating:

  • Coat MEA wells with 0.1 mg/mL PLL overnight at 37°C. Wash thoroughly with sterile water and allow to dry.

  • Apply 20 µg/mL Laminin to the electrode area of each well and incubate for at least 1 hour at 37°C.

  • Dissect cortices from E18 embryos and dissociate into a single-cell suspension using enzymatic digestion (e.g., trypsin or papain) followed by gentle mechanical trituration.

  • Determine cell viability and density using a hemocytometer or automated cell counter.

  • Aspirate laminin solution from MEA wells and immediately plate the cell suspension at a density of 1,000-2,000 cells/mm² over the electrode array.

  • Incubate the plate at 37°C, 5% CO2.

  • Perform a 50% media change every 2-3 days. Allow the network to mature for at least 14 days in vitro (DIV) until stable, synchronized network bursting is observed.

3. Recording and Dosing Procedure:

  • Place the mature MEA plate into the recording system (e.g., Axion Maestro) and allow it to acclimate for 10-15 minutes.

  • Record baseline spontaneous network activity for 20-30 minutes. Key parameters include mean firing rate, burst frequency, and synchrony index.

  • Prepare serial dilutions of this compound in pre-warmed culture media.

  • Carefully remove a portion of the media from each well and replace it with the this compound-containing media to achieve the final desired concentrations (e.g., 10 nM to 10 µM), including vehicle-only controls.

  • Return the plate to the MEA system and record activity. Data can be acquired continuously or at set time points (e.g., 30 min, 1 hr, 4 hr, 24 hr) post-dosing.

  • Analyze the data by comparing the activity in this compound-treated wells to their own baseline and to the vehicle control wells.

Data Presentation: Representative Effects of this compound on Network Firing

Note: This table represents plausible, expected data for the effect of a D2 agonist on a mixed cortical culture, which includes inhibitory interneurons. The net effect can be complex.

ParameterVehicle ControlThis compound (100 nM)This compound (1 µM)This compound (10 µM)
Mean Firing Rate (Hz) 3.5 ± 0.53.1 ± 0.42.4 ± 0.31.9 ± 0.3
Burst Frequency (Bursts/min) 8.2 ± 1.17.5 ± 0.95.8 ± 0.84.1 ± 0.6
Network Synchrony Index 0.75 ± 0.080.71 ± 0.070.62 ± 0.090.55 ± 0.10
Number of Active Electrodes 55 ± 454 ± 550 ± 646 ± 5

These protocols provide a robust framework for investigating the electrophysiological effects of this compound on both single neurons and neuronal networks. By quantifying changes in firing parameters, researchers can gain deeper insights into its modulatory actions in the central nervous system.

References

Application Notes and Protocols: Co-administration of Lisuride with Antidepressants in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the co-administration of lisuride with antidepressants in preclinical animal models of depression. This document includes summaries of key quantitative data, detailed experimental protocols for behavioral and neurochemical analyses, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound, an ergot derivative, is a potent agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A/2C receptors. Its complex pharmacology has led to investigations into its potential as both a standalone antidepressant and as an adjunctive therapy to enhance the efficacy of existing antidepressant medications. In animal models, co-administration of a low dose of this compound has been shown to significantly potentiate the antidepressant-like effects of traditional antidepressants, suggesting a synergistic interaction that could translate to improved therapeutic outcomes in clinical settings. This document outlines the methodologies to explore and quantify these synergistic effects.

Data Presentation: Quantitative Effects of this compound Co-administration

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound, both alone and in combination with other antidepressants, in rodent models of depression.

Table 1: Effect of this compound and Desipramine Co-administration on Immobility Time in the Rat Forced Swim Test [1]

Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds)% Reduction in Immobility vs. Control
Control (Saline)-150 ± 10-
This compound0.025145 ± 123.3%
Desipramine5.0110 ± 826.7%
This compound + Desipramine0.025 + 5.075 ± 750.0%

Data are presented as mean ± SEM. A low dose of this compound (0.025 mg/kg), which had no significant effect on its own, markedly enhanced the immobility-reducing effect of the tricyclic antidepressant desipramine.[1]

Table 2: Dose-Dependent Effect of this compound on Immobility Time in the Rat Forced Swim Test [1]

Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds)% Reduction in Immobility vs. Control
Control (Saline)-155 ± 11-
This compound0.05125 ± 919.4%
This compound0.1100 ± 835.5%
This compound0.2580 ± 748.4%

Data are presented as mean ± SEM. This compound dose-dependently reduced the duration of immobility in the forced swim test.[1]

Experimental Protocols

This section provides detailed protocols for key experiments used to assess the antidepressant-like effects of this compound and its combination with other antidepressants.

Behavioral Assay: Forced Swim Test (FST) in Rats

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Cylindrical glass tanks (45 cm high, 20 cm in diameter)

  • Water (23-25°C)

  • Video recording system

  • Stopwatches

  • Drying towels and warming lamp

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound, antidepressant, vehicle, or the combination via the appropriate route (e.g., intraperitoneally, i.p.) at a predetermined time before the test (e.g., 30-60 minutes).

  • Pre-test Session (Day 1): Place each rat individually into a cylinder filled with water to a depth of 15 cm. Allow the rat to swim for 15 minutes. This session is for habituation and is not scored.

  • Drying and Recovery: After the pre-test, remove the rat from the water, gently dry it with a towel, and place it in a warm cage for a few minutes before returning it to its home cage.

  • Test Session (Day 2, 24 hours after pre-test): Place the same rat back into the cylinder with fresh water. Record the session for 5 minutes.

  • Scoring: An observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.

  • Data Analysis: Compare the mean immobility times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Behavioral Assay: Olfactory Bulbectomy (OBX) Model of Depression in Rats

The bilateral removal of the olfactory bulbs in rats leads to a range of behavioral, neurochemical, and physiological changes that resemble symptoms of human depression. Chronic, but not acute, administration of antidepressants can reverse many of these deficits.

Materials:

  • Male Sprague-Dawley rats (200-225g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical tools (scalpel, dental drill, suction pipette)

  • Bone wax

  • Suturing material

  • Open field apparatus (e.g., a square arena 100 x 100 cm with 40 cm high walls)

  • Video tracking software

Procedure:

  • Olfactory Bulbectomy Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill two small holes over the olfactory bulbs.

    • Aspirate the olfactory bulbs using a suction pipette.

    • Control animals (sham-operated) undergo the same procedure without the removal of the bulbs.

    • Fill the burr holes with bone wax and suture the incision.

    • Allow a 14-day recovery period for the behavioral deficits to develop.

  • Chronic Drug Administration: Begin chronic administration of this compound, antidepressant, vehicle, or the combination daily for at least 14 days.

  • Open Field Test:

    • Place the rat in the center of the open field and allow it to explore for a set period (e.g., 5-10 minutes).

    • Record the session using a video camera mounted above the arena.

    • Use video tracking software to analyze locomotor activity (total distance traveled), exploratory behavior (time spent in the center versus periphery), and anxiety-related behaviors (e.g., rearing, grooming).

  • Data Analysis: Compare the behavioral parameters between the sham, OBX-vehicle, and OBX-drug treated groups. A reversal of OBX-induced hyperactivity in the open field is indicative of antidepressant-like activity.

Neurochemical Analysis: In Vivo Microdialysis for Serotonin and Dopamine

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This technique can be used to assess how this compound and antidepressants, alone or in combination, modulate serotonergic and dopaminergic neurotransmission.

Materials:

  • Rats that have undergone behavioral testing or naive rats.

  • Stereotaxic apparatus

  • Anesthesia

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system

Procedure:

  • Guide Cannula Implantation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm from bregma).

    • Secure the cannula to the skull with dental cement.

    • Allow for a recovery period of 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a 1-2 hour equilibration period to establish a stable baseline.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution.

    • Administer the drug(s) and continue collecting samples to measure changes in neurotransmitter levels.

  • Sample Analysis (HPLC-ECD):

    • Inject the dialysate samples into the HPLC-ECD system.

    • Separate serotonin and dopamine using a reverse-phase C18 column.

    • Detect the neurotransmitters using an electrochemical detector set at an appropriate oxidative potential.

    • Quantify the concentrations based on a standard curve.

  • Data Analysis: Express the data as a percentage change from the baseline neurotransmitter levels and compare the effects between treatment groups.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows described in these application notes.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Dopamine D2 Receptor Signaling cluster_3 Serotonin 5-HT1A Receptor Signaling Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Synthesis SERT SERT Serotonin->SERT Reuptake Serotonin_synapse Serotonin Serotonin->Serotonin_synapse Synaptic Cleft Antidepressant SSRI/TCA Antidepressant->SERT Inhibits D2R D2 Receptor Gai Gαi D2R->Gai Activates Lisuride_D2 This compound Lisuride_D2->D2R Agonist AC_D2 Adenylyl Cyclase Gai->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Decreases PKA_D2 PKA cAMP_D2->PKA_D2 Decreases CREB_D2 CREB PKA_D2->CREB_D2 Decreases Phosphorylation BDNF_D2 BDNF Expression CREB_D2->BDNF_D2 Modulates Antidepressant_Effect Antidepressant_Effect BDNF_D2->Antidepressant_Effect Contributes to HT1AR 5-HT1A Receptor Gai_5HT1A Gαi HT1AR->Gai_5HT1A Activates Lisuride_5HT1A This compound Lisuride_5HT1A->HT1AR Agonist Serotonin_synapse->HT1AR Binds AC_5HT1A Adenylyl Cyclase Gai_5HT1A->AC_5HT1A Inhibits cAMP_5HT1A cAMP AC_5HT1A->cAMP_5HT1A Decreases PKA_5HT1A PKA cAMP_5HT1A->PKA_5HT1A Decreases CREB_5HT1A CREB PKA_5HT1A->CREB_5HT1A Decreases Phosphorylation BDNF_5HT1A BDNF Expression CREB_5HT1A->BDNF_5HT1A Modulates BDNF_5HT1A->Antidepressant_Effect Contributes to

Figure 1: Proposed signaling pathway for the synergistic antidepressant effect of this compound and antidepressants.

G start Start acclimation Animal Acclimation (≥ 1 week) start->acclimation surgery Olfactory Bulbectomy (OBX) or Sham Surgery acclimation->surgery recovery Recovery Period (14 days) surgery->recovery drug_admin Chronic Drug Administration (this compound +/- Antidepressant) (≥ 14 days) recovery->drug_admin behavioral_testing Behavioral Testing (e.g., Open Field Test) drug_admin->behavioral_testing data_analysis Data Analysis behavioral_testing->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the Olfactory Bulbectomy (OBX) model.

G start Start day1 Day 1: Pre-test (15 min swim) start->day1 twentyfour_hr 24-hour Interval day1->twentyfour_hr drug_admin Drug Administration (this compound +/- Antidepressant) (30-60 min prior to test) twentyfour_hr->drug_admin day2 Day 2: Test (5 min swim) drug_admin->day2 scoring Score Immobility Time day2->scoring analysis Statistical Analysis scoring->analysis end End analysis->end

Figure 3: Experimental workflow for the Forced Swim Test (FST).

Conclusion

The co-administration of this compound with traditional antidepressants presents a promising strategy for enhancing antidepressant efficacy. The protocols and data presented in these application notes provide a framework for researchers to investigate these synergistic effects in preclinical models. Further research is warranted to explore the full therapeutic potential and underlying mechanisms of this combination therapy.

References

Evaluating Lisuride's Impact on Prolactin Levels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the effect of lisuride, a potent dopamine (B1211576) D2 receptor agonist, on prolactin levels. The methodologies outlined are applicable for in vitro, in vivo, and clinical research settings.

This compound is a semi-synthetic ergot derivative that effectively suppresses prolactin secretion from the anterior pituitary gland.[1][2][3] Its primary mechanism of action involves the activation of dopamine D2 receptors on lactotroph cells, mimicking the inhibitory effect of endogenous dopamine.[4][5] This document details the essential methods for quantifying the prolactin-lowering effects of this compound, presenting data in a structured format, and providing step-by-step experimental protocols.

Data Presentation

The following tables summarize the quantitative impact of this compound on prolactin levels as reported in various studies.

Table 1: Effect of this compound on Prolactin Levels in Human Clinical Studies

Dosage of this compoundStudy PopulationDuration of TreatmentProlactin Level ChangeReference
100 µg (single oral dose)Women with hyperprolactinemiaAcuteSignificant suppression in 9 out of 11 subjects[1]
50-200 µg dailyWomen with hyperprolactinemiaProlongedLowered to normal range[1]
100 µg and 200 µg (single oral dose)Healthy female volunteers6 hours post-administrationSuppressed basal prolactin levels[2]
300 µg (single oral dose)Healthy female volunteersAcuteDecreased TRH-induced hyperprolactinemia[2]
200 µg twice dailyNormally menstruating volunteersOne menstrual cycleSignificantly diminished basal and metoclopramide-stimulated prolactin release[6][7]
0.6-2 mg/dayPatients with macroprolactinomas1-50 monthsPlasma prolactin levels fell in patients with tumor size reduction[8]

Table 2: Effect of this compound on Prolactin in a Rat Model

Dosage of this compoundAnimal ModelRoute of AdministrationDuration of TreatmentProlactin Level ChangeReference
0.025 to 0.5 mg/kgFemale ratsOral or subcutaneousUp to 12 hoursDose-dependent suppression of serum prolactin[9]
100 µg dailyRats with estrogen-induced pituitary enlargementInjection7 daysMarkedly inhibited the incorporation of ³H-leucine into prolactin[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in evaluating this compound's effect on prolactin, the following diagrams are provided.

Lisuride_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds & Activates Gi Gi Protein D2R->Gi Activates Ca ↓ Ca²⁺ Influx D2R->Ca Inhibits MAPK MAPK Pathway (ERK1/2) D2R->MAPK Modulates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Prolactin_Gene ↓ Prolactin Gene Transcription PKA->Prolactin_Gene Prolactin_Secretion ↓ Prolactin Secretion Ca->Prolactin_Secretion Prolactin_Gene->Prolactin_Secretion Cell_Proliferation ↓ Lactotroph Proliferation MAPK->Cell_Proliferation

This compound's Mechanism of Action on Prolactin Secretion.

Experimental_Workflow cluster_InVivo In Vivo Study cluster_InVitro In Vitro Study cluster_Analysis Prolactin Measurement & Data Analysis Animal_Model Animal Model Selection (e.g., Hyperprolactinemic Rat) Lisuride_Admin This compound Administration (Dose-Response) Animal_Model->Lisuride_Admin Sample_Collection Blood Sample Collection Lisuride_Admin->Sample_Collection Prolactin_Assay Prolactin Quantification (ELISA or RIA) Sample_Collection->Prolactin_Assay Cell_Culture Cell Culture (e.g., GH3 cells, Primary Pituitary Cells) Lisuride_Treatment This compound Treatment (Dose-Response) Cell_Culture->Lisuride_Treatment Supernatant_Collection Supernatant Collection Lisuride_Treatment->Supernatant_Collection Supernatant_Collection->Prolactin_Assay Data_Analysis Data Analysis & Interpretation Prolactin_Assay->Data_Analysis

General Experimental Workflow for Evaluating this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vivo Evaluation of this compound in a Rat Model of Hyperprolactinemia

1. Induction of Hyperprolactinemia (Optional):

  • Hyperprolactinemia can be induced in female rats by methods such as administration of estrogen (e.g., estradiol (B170435) benzoate) or dopamine antagonists (e.g., sulpiride).[10][11] For example, daily subcutaneous injections of estradiol valerate (B167501) (0.5 mg/rat) for 14 days can induce a state of chronic hyperprolactinemia.

2. Animal Grouping and this compound Administration:

  • Divide rats into control and treatment groups.

  • The control group receives the vehicle (e.g., saline).

  • Treatment groups receive varying doses of this compound (e.g., 0.025, 0.05, 0.1, 0.5 mg/kg) administered orally or subcutaneously.[9]

3. Blood Sample Collection:

  • Collect blood samples from the tail vein or via cardiac puncture at specified time points after this compound administration (e.g., 1, 2, 4, 6, 12, and 24 hours).

  • Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.

  • Store the serum samples at -80°C until analysis.

4. Prolactin Measurement:

  • Quantify serum prolactin levels using a commercially available Rat Prolactin ELISA kit, following the manufacturer's instructions.[12][13]

Protocol 2: In Vitro Evaluation of this compound using GH3 Cells

1. Cell Culture:

  • Culture GH3 cells, a rat pituitary tumor cell line that secretes prolactin, in Ham's F10 medium supplemented with 15% horse serum and 2.5% fetal bovine serum.[14][15]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. This compound Treatment:

  • Seed GH3 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Replace the medium with serum-free medium for 24 hours to starve the cells.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle for a specified duration (e.g., 24 or 48 hours).

3. Sample Collection:

  • Collect the cell culture supernatant from each well.

  • Centrifuge the supernatant at 1500 rpm for 10 minutes to remove any cellular debris.

  • Store the supernatant at -80°C until prolactin measurement.

4. Prolactin Measurement:

  • Determine the concentration of prolactin in the supernatant using a Rat Prolactin ELISA kit.[12][13]

Protocol 3: Prolactin Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a general guideline for a sandwich ELISA, which is a common method for prolactin quantification.[12][13]

1. Plate Preparation:

  • Coat a 96-well microplate with a capture antibody specific for prolactin and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Wash the plate again three times with wash buffer.

2. Sample and Standard Incubation:

  • Add standards (recombinant prolactin of known concentrations) and samples (serum or cell culture supernatant) to the wells in duplicate.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Wash the plate five times with wash buffer.

3. Detection Antibody Incubation:

  • Add a biotinylated detection antibody specific for prolactin to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

4. Streptavidin-HRP Incubation:

  • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the plate seven times with wash buffer.

5. Substrate Development and Measurement:

  • Add a substrate solution (e.g., TMB) to each well and incubate until a color change is observed.

  • Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at 450 nm using a microplate reader.

6. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the prolactin concentration in the samples by interpolating their absorbance values on the standard curve.

Protocol 4: Prolactin Quantification by Radioimmunoassay (RIA)

This protocol outlines the double-antibody RIA method.[16][17][18][19]

1. Reagent Preparation:

  • Prepare assay buffer, standard prolactin solutions, primary antibody (anti-prolactin), radiolabeled prolactin (e.g., ¹²⁵I-prolactin), and a secondary antibody (precipitating antibody).

2. Assay Procedure:

  • Pipette standards, controls, and samples into appropriately labeled tubes.

  • Add the primary anti-prolactin antibody to all tubes except the "total counts" and "non-specific binding" tubes.

  • Add the ¹²⁵I-labeled prolactin to all tubes.

  • Vortex and incubate for 24-48 hours at 4°C.

  • Add the secondary antibody to all tubes except the "total counts" tube.

  • Vortex and incubate for another 24 hours at 4°C to allow for precipitation of the antibody-antigen complex.

3. Separation and Counting:

  • Centrifuge the tubes at 3000 rpm for 30 minutes at 4°C.

  • Decant the supernatant.

  • Measure the radioactivity in the pellet using a gamma counter.

4. Data Analysis:

  • Calculate the percentage of bound radiolabeled prolactin for each standard and sample.

  • Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.

  • Determine the prolactin concentration in the samples from the standard curve.

References

Application Notes and Protocols for Lisuride in Advanced Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisuride, an ergoline (B1233604) derivative, is a dopamine (B1211576) agonist with a complex pharmacological profile that has been investigated for the treatment of Parkinson's disease, particularly in advanced stages where patients experience motor fluctuations and dyskinesias associated with long-term levodopa (B1675098) therapy.[1][2][3] These application notes provide a comprehensive guide to the experimental design of preclinical and clinical studies of this compound for advanced Parkinson's disease. Detailed protocols for key assays are provided to facilitate robust and reproducible research.

Mechanism of Action

This compound exerts its therapeutic effects primarily through its activity at dopamine and serotonin (B10506) receptors. It is a potent agonist at dopamine D2 and D3 receptors and also demonstrates high affinity for serotonin 5-HT1A receptors.[4] Its action at D2 receptors is thought to be the primary driver of its anti-parkinsonian effects, compensating for the depleted dopamine levels in the striatum.[5] The concomitant activation of 5-HT1A receptors may also contribute to its therapeutic profile and potentially mitigate some of the side effects associated with dopamine replacement therapy. This compound's interaction with these receptors leads to the modulation of downstream signaling pathways, primarily through the inhibition of adenylyl cyclase via Gi/o protein coupling, which ultimately influences neuronal excitability and gene expression.[6]

Signaling Pathway of this compound at Dopamine D2 Receptors

Lisuride_D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP This compound This compound This compound->D2R Agonist Binding PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Effectors (e.g., DARPP-32) PKA->Downstream Phosphorylation Motor_Control Modulation of Motor Control Downstream->Motor_Control

Caption: this compound's agonistic action on D2 receptors activates Gi/o proteins, inhibiting adenylyl cyclase.

Signaling Pathway of this compound at Serotonin 5-HT1A Receptors

Lisuride_5HT1A_Signaling cluster_membrane Cell Membrane HT1A_R 5-HT1A Receptor G_protein Gi/o Protein HT1A_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP This compound This compound This compound->HT1A_R Agonist Binding PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Effectors PKA->Downstream Phosphorylation Neuronal_Activity Modulation of Neuronal Activity Downstream->Neuronal_Activity

Caption: this compound activates 5-HT1A receptors, leading to the inhibition of adenylyl cyclase.

Preclinical and Clinical Data Summary

Preclinical Data

Preclinical studies in rodent models of Parkinson's disease have demonstrated this compound's ability to reverse motor deficits. These studies are crucial for establishing proof-of-concept and for determining initial dose-response relationships.

Clinical Data

Clinical trials have evaluated the efficacy and safety of this compound in patients with advanced Parkinson's disease, both as an adjunct to levodopa and as a monotherapy administered via continuous subcutaneous infusion.

Table 1: Efficacy of this compound in Advanced Parkinson's Disease

Study OutcomeThis compound Treatment DetailsResultReference
Reduction in "Off" Time Continuous subcutaneous infusion59.3% improvement at 4 years[7]
Combined with levodopaIncrease from 4.6 to 9.6 "on" hours per day[1]
Levodopa Dose Reduction Continuous subcutaneous infusion51.6% decrease in mean levodopa dose[7]
Combined with oral levodopaReduction from 1030 mg to 920 mg[1]
UPDRS Score Improvement Continuous subcutaneous infusionNo significant change in UPDRS motor scores in 'on' or 'off' states over 4 years, while the levodopa group deteriorated.[7]
Adjunct to levodopaSignificant improvement (p < 0.01) in total Parkinson's disease disability score.[2]
Low dose with LevodopaSignificant improvement on the Webster Rating Scale at 1, 3, and 6 months.[3]
Dyskinesia Score Continuous subcutaneous infusion49% improvement in dyskinesia scores at 4 years.[7]

Experimental Protocols

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy & Pharmacokinetics cluster_tox Toxicology Studies Receptor_Binding Receptor Binding Assays (D2, 5-HT1A) Signaling_Assay Functional Signaling Assays (cAMP accumulation) Receptor_Binding->Signaling_Assay Confirm Functional Activity Animal_Model Rodent Model of Parkinson's (e.g., 6-OHDA lesion) Signaling_Assay->Animal_Model Select Lead Candidate Behavioral_Testing Behavioral Testing (Rotational behavior, Cylinder test) Animal_Model->Behavioral_Testing Assess Efficacy Microdialysis In Vivo Microdialysis (Dopamine & metabolite levels) Behavioral_Testing->Microdialysis Correlate with Neurochemistry Acute_Tox Acute Toxicity Microdialysis->Acute_Tox Determine Safety Profile Chronic_Tox Chronic Toxicity Acute_Tox->Chronic_Tox

Caption: A typical workflow for the preclinical evaluation of this compound.

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the dopamine D2 receptor.

Materials:

  • [3H]-Spiperone (radioligand)

  • Rat striatal tissue homogenate (source of D2 receptors)

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled this compound and other competing ligands

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Prepare rat striatal tissue homogenates.

  • In a 96-well plate, add 50 µL of incubation buffer, 50 µL of [3H]-Spiperone (final concentration ~0.2 nM), and 50 µL of various concentrations of unlabeled this compound or competing ligand.

  • Initiate the binding reaction by adding 100 µL of the tissue homogenate (containing ~100-200 µg of protein).

  • Incubate at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of cold wash buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a potent D2 antagonist (e.g., 10 µM haloperidol).

  • Calculate the specific binding and determine the Ki value for this compound using Cheng-Prusoff equation.

Serotonin 5-HT1A Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the serotonin 5-HT1A receptor.

Materials:

  • [3H]-8-OH-DPAT (radioligand)

  • Rat hippocampal or cortical tissue homogenate (source of 5-HT1A receptors)

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.1% ascorbic acid

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled this compound and other competing ligands

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Prepare rat hippocampal or cortical tissue homogenates.

  • In a 96-well plate, add 50 µL of incubation buffer, 50 µL of [3H]-8-OH-DPAT (final concentration ~1 nM), and 50 µL of various concentrations of unlabeled this compound or competing ligand.[8][9][10]

  • Initiate the binding reaction by adding 100 µL of the tissue homogenate (containing ~100-200 µg of protein).

  • Incubate at 37°C for 30 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters three times with 3 mL of cold wash buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure radioactivity.

  • Non-specific binding is determined in the presence of 10 µM serotonin.

  • Calculate the specific binding and determine the Ki value for this compound.

In Vivo Microdialysis in a Rodent Model of Parkinson's Disease

Objective: To measure the effect of this compound on extracellular dopamine and its metabolites in the striatum of a parkinsonian rat model.

Materials:

  • 6-hydroxydopamine (6-OHDA) to create the lesion model

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for administration

  • HPLC system with electrochemical detection

Protocol:

  • Animal Model Creation: Induce a unilateral lesion of the nigrostriatal pathway in rats by injecting 6-OHDA into the medial forebrain bundle.

  • Probe Implantation: Two to three weeks post-lesion, anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum.

  • Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 60-90 minutes to establish a stable baseline of dopamine and its metabolites (DOPAC and HVA).

  • This compound Administration: Administer this compound (subcutaneously or intraperitoneally) at the desired dose.

  • Post-dosing Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentrations of dopamine, DOPAC, and HVA.

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and compare between treatment groups.

Clinical Trial Design for Advanced Parkinson's Disease

Objective: To evaluate the efficacy and safety of continuous subcutaneous this compound infusion in patients with advanced Parkinson's disease experiencing motor fluctuations.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Patients with a diagnosis of idiopathic Parkinson's disease, experiencing at least 2.5 hours of "off" time per day despite optimized oral anti-parkinsonian medication.

Intervention:

  • Treatment Group: Continuous subcutaneous infusion of this compound via a portable pump, with dose titration over a 4-week period to an optimal maintenance dose.

  • Control Group: Placebo infusion.

  • All patients will continue their optimized oral anti-parkinsonian medications.

Primary Efficacy Endpoint: Change from baseline in daily "off" time as recorded in patient diaries.

Secondary Efficacy Endpoints:

  • Change from baseline in "on" time without troublesome dyskinesia.

  • Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor score) in the "on" state.

  • Change in levodopa equivalent daily dose.

  • Patient and clinician global impression of change.

Safety Assessments:

  • Monitoring of adverse events.

  • Vital signs, ECGs, and laboratory safety tests.

Duration: 12-week treatment period followed by an open-label extension phase.

Statistical Analysis: The primary efficacy endpoint will be analyzed using an analysis of covariance (ANCOVA) with baseline "off" time as a covariate. Secondary endpoints will be analyzed using appropriate statistical methods.

References

Troubleshooting & Optimization

Overcoming Lisuride solubility challenges for aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lisuride and its aqueous solubility challenges.

Troubleshooting Guide & FAQs

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Is it poorly soluble?

A1: Yes, the solubility of this compound can be challenging and depends on its form. The this compound free base has a low aqueous solubility of approximately 0.14 mg/mL.[1] For many experimental applications, this is a significant limitation. To improve aqueous solubility, it is highly recommended to use a salt form, such as this compound hydrogen maleate (B1232345), which is more readily dissolved in aqueous solutions, particularly under specific pH conditions.[2][3][4][5][6][7][8]

Q2: What is the recommended method for preparing an aqueous stock solution of this compound?

A2: The most effective method involves using this compound hydrogen maleate and an acidic buffer. A citrate (B86180) buffer system to maintain a pH between 3.5 and 5.1 has been shown to be effective.[2] The use of sonication can also aid in the dissolution process. For a detailed step-by-step guide, please refer to the Experimental Protocols section below.

Q3: My solution of this compound is unstable and discolors over time. How can I prevent this?

A3: The stability of this compound in aqueous solutions can be temperature-dependent. Storing solutions at lower temperatures (e.g., 6-8°C) can improve stability.[2] Additionally, protecting the solution from light by using amber vials or wrapping containers in aluminum foil is crucial, as light exposure can lead to degradation. The inclusion of a co-solvent like propylene (B89431) glycol has also been shown to significantly enhance the stability of this compound solutions.[2]

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, co-solvents can be an effective strategy. An aqueous solution containing 9% propylene glycol has been used to dissolve this compound hydrogen maleate.[2] For non-aqueous stock solutions intended for further dilution, Dimethyl sulfoxide (B87167) (DMSO) is also a viable option, with a solubility of up to 100 mM for this compound maleate.[3][5] However, for direct use in many biological systems, minimizing the final concentration of DMSO is critical.

Q5: What is the expected solubility of this compound in different solvents?

A5: The solubility of this compound varies significantly depending on the solvent and the form of the compound (free base vs. salt). Below is a summary of available solubility data.

Data Presentation

Table 1: Solubility of this compound and its Maleate Salt in Various Solvents

CompoundSolventSolubilityReference
This compound (free base)Water0.14 mg/mL (0.14 g/L)[1]
This compound Hydrogen MaleateAqueous Citrate Buffer (pH 3.5-5.1)~0.67 mg/mL (2 mg/3 mL)[2]
This compound Hydrogen MaleateWater with 9% Propylene Glycol~0.67 mg/mL (2 mg/3 mL)[2]
This compound MaleateDMSOUp to 100 mM (45.45 mg/mL)[3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogen Maleate Solution using pH Adjustment

This protocol is adapted from a method for preparing a 0.67 mg/mL solution.[2]

Materials:

  • This compound Hydrogen Maleate

  • Citric Acid Monohydrate

  • Trisodium (B8492382) Citrate Dihydrate

  • Double-distilled water

  • 50 mL volumetric flask

  • Ultrasonic bath

Procedure:

  • Prepare the Citrate Buffer:

    • Prepare a 0.53 mM aqueous solution of citric acid monohydrate.

    • Prepare a 0.53 mM aqueous solution of trisodium citrate dihydrate.

    • Mix the two solutions in appropriate ratios to achieve the desired pH (e.g., 3.5 or 4.5).

  • Dissolve the this compound Hydrogen Maleate:

    • Weigh out 33.3 mg of this compound hydrogen maleate and place it in a 50 mL volumetric flask.

    • Add 40 mL of the prepared citrate buffer to the flask.

    • Agitate the flask for several minutes.

    • Place the flask in an ultrasonic bath for several minutes until the active ingredient is completely dissolved.

  • Finalize the Solution:

    • Allow the solution to cool to room temperature.

    • Add citrate buffer to the flask to bring the final volume to 50 mL.

    • Agitate the flask for one minute to ensure homogeneity.

    • Store the solution in a light-protected container at 6-8°C.

Protocol 2: Preparation of this compound Hydrogen Maleate Solution using a Co-solvent

This protocol describes the preparation of a 0.67 mg/mL solution using propylene glycol as a co-solvent.[2]

Materials:

  • This compound Hydrogen Maleate

  • Propylene Glycol

  • Double-distilled water

  • 50 mL volumetric flask

  • Ultrasonic bath

Procedure:

  • Weigh and Combine Ingredients:

    • Weigh 33.3 mg of this compound hydrogen maleate into a 50 mL volumetric flask.

    • Add 4.5 g of propylene glycol to the flask.

    • Add 40 mL of double-distilled water.

  • Dissolution:

    • Agitate the flask for several minutes.

    • Place the flask in an ultrasonic bath until the this compound hydrogen maleate is completely dissolved.

  • Finalize the Solution:

    • Allow the flask to cool to room temperature.

    • Add double-distilled water to bring the final volume to 50 mL.

    • Agitate for an additional minute to ensure homogeneity.

    • Store in a light-protected container.

Visualizations

Experimental Workflow for this compound Solubilization

experimental_workflow Workflow for Preparing Aqueous this compound Solutions cluster_method1 Method 1: pH Adjustment cluster_method2 Method 2: Co-Solvent prep_buffer Prepare Citrate Buffer (pH 3.5-5.1) add_buffer Add Buffer to this compound prep_buffer->add_buffer weigh_lisuride1 Weigh this compound Hydrogen Maleate weigh_lisuride1->add_buffer sonicate1 Agitate and Sonicate Until Dissolved add_buffer->sonicate1 cool_qs1 Cool and Adjust to Final Volume sonicate1->cool_qs1 store1 Store at 6-8°C, Protected from Light cool_qs1->store1 weigh_lisuride2 Weigh this compound Hydrogen Maleate add_cosolvent Add Propylene Glycol and Water weigh_lisuride2->add_cosolvent sonicate2 Agitate and Sonicate Until Dissolved add_cosolvent->sonicate2 cool_qs2 Cool and Adjust to Final Volume sonicate2->cool_qs2 store2 Store Protected from Light cool_qs2->store2

Caption: Workflow for two methods of dissolving this compound.

This compound Signaling Pathways

This compound primarily acts as an agonist at Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT1A receptors.[3][5][9][10][11][12][13][14][15]

signaling_pathways Simplified this compound Signaling Pathways cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht1a Serotonin 5-HT1A Receptor Pathway lisuride_d2 This compound d2r Dopamine D2 Receptor lisuride_d2->d2r Agonist gi Gi Protein Activation d2r->gi ac Adenylyl Cyclase Inhibition gi->ac camp Decreased cAMP ac->camp pka Decreased PKA Activity camp->pka cellular_response_d2 Cellular Response (e.g., modulation of neuronal excitability) pka->cellular_response_d2 lisuride_5ht1a This compound ht1a Serotonin 5-HT1A Receptor lisuride_5ht1a->ht1a Agonist gi_go Gi/Go Protein Activation ht1a->gi_go ac_inhibit Adenylyl Cyclase Inhibition gi_go->ac_inhibit k_channel GIRK Channel Opening gi_go->k_channel camp_decr Decreased cAMP ac_inhibit->camp_decr cellular_response_5ht1a Cellular Response (e.g., decreased neuronal firing) camp_decr->cellular_response_5ht1a hyperpolarization Membrane Hyperpolarization k_channel->hyperpolarization hyperpolarization->cellular_response_5ht1a

Caption: this compound's agonistic action on D2 and 5-HT1A receptors.

References

Technical Support Center: Managing Side Effects of Lisuride in Animal Research Subjects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Lisuride in animal models. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively manage potential side effects and ensure the welfare of research subjects.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound administration.

Issue 1: Hyperactivity, Stereotyped Behaviors, and Serotonin (B10506) Syndrome

Question: My animal subjects (rats/mice) are exhibiting excessive locomotor activity, repetitive, purposeless movements (stereotypy), and other signs consistent with serotonin syndrome after this compound administration. What should I do?

Answer:

These behaviors are known dose-dependent effects of this compound, stemming from its action as a dopamine (B1211576) D2 receptor agonist and its interaction with serotonin receptors.[1][2] Here is a step-by-step guide to manage this issue:

Immediate Steps:

  • Confirm Symptoms: Observe the animals for specific behaviors such as increased locomotion, repetitive sniffing, head weaving, forepaw treading, flat body posture, and lower-lip retraction.[2]

  • Ensure Safety: Make sure the animal's environment is safe and free from potential hazards that could cause injury during hyperactive or stereotypic episodes.

  • Record Observations: Document the severity and frequency of the behaviors. A scoring system can be useful for objective measurement.

Management & Mitigation Strategies:

  • Dose Adjustment: This is the most critical first step. The behavioral effects of this compound are often biphasic, with low doses potentially decreasing activity and higher doses increasing it.[3][4] A dose-response study is highly recommended to identify the optimal therapeutic window with minimal side effects for your specific research question.

  • Pharmacological Intervention:

    • For Dopaminergic Effects (Stereotypy): The administration of a dopamine D2 antagonist, such as haloperidol (B65202), can be effective in blocking stereotyped behaviors induced by this compound.[5]

      • Protocol: Administer haloperidol (e.g., 0.3 mg/kg, IP) approximately 30-40 minutes before this compound administration.[6] The exact dose and timing may need to be optimized for your specific animal model and this compound dose.

    • For Serotonergic Effects (Serotonin Syndrome-like behaviors): A selective 5-HT1A antagonist, such as pMPPI, has been shown to inhibit serotonin syndrome behaviors produced by this compound.[7]

  • Habituation and Acclimatization: Proper habituation of the animals to the experimental procedures and environment for at least 3-7 days prior to the study can help reduce stress, which can exacerbate some behavioral side effects.[8]

  • Environmental Enrichment: Housing animals in an enriched environment may help reduce anxiety and stress, potentially mitigating some of the adverse behavioral responses to drug administration.

Experimental Protocol: Monitoring and Scoring Stereotyped Behavior

A common method for quantifying stereotyped behavior is through an observational scoring system. An observer, blinded to the treatment groups, scores the animal's behavior at set intervals (e.g., every 5-10 minutes) for a defined period following this compound administration.

ScoreBehavior
0 Asleep or stationary
1 Active, with normal exploration
2 Increased locomotor activity
3 Discontinuous stereotyped movements (e.g., intermittent sniffing, head movements)
4 Continuous stereotyped movements
5 Stereotyped movements with licking or gnawing of the cage
6 Intense, continuous stereotyped movements with self-gnawing or biting

Caption: Behavioral scoring system for stereotypy.

Issue 2: Hypothermia

Question: I've noticed a significant drop in the body temperature of my mice/rats after administering this compound. How can I manage this?

Answer:

This compound can induce a dose-dependent hypothermia, particularly in rats.[7] This effect is thought to be mediated by the stimulation of 5-HT1A receptors.[2] Maintaining normothermia is crucial for animal welfare and data integrity.

Monitoring:

  • Rectal Temperature: This is the most common and accurate method for monitoring core body temperature in rodents.

  • Frequency: Measure body temperature before this compound administration to establish a baseline, and then at regular intervals post-administration (e.g., 30, 60, 90, and 120 minutes) to track the extent and duration of the hypothermic effect.

Management Protocol:

  • Provide External Heat:

    • Use a circulating-water heating pad set to maintain a surface temperature of 37-38°C.

    • Alternatively, an overhead heating lamp can be used, but care must be taken to avoid thermal burns. Monitor the animal's temperature closely and adjust the lamp's distance as needed.

  • Insulate the Animal:

    • Place the animal in a pre-warmed cage with deep bedding.

    • Covering a portion of the cage can help retain heat.

  • Warmed Fluids: If fluid administration is part of your protocol, ensure the fluids are warmed to physiological temperature before injection.

  • Pharmacological Intervention: The hypothermic effect of this compound can be prevented by pre-treatment with a selective 5-HT1A antagonist like pMPPI.[7]

Standard Operating Procedure (SOP) for Managing Drug-Induced Hypothermia in Rodents

  • Pre-Procedure:

    • Prepare a recovery cage with a heating source (e.g., heating pad).

    • Ensure a calibrated thermometer is available.

  • Baseline Measurement:

    • Record the animal's baseline rectal temperature before drug administration.

  • Post-Administration Monitoring:

    • Monitor rectal temperature at predefined intervals.

    • Observe the animal for signs of hypothermia (huddling, piloerection, lethargy).

  • Intervention:

    • If the body temperature drops below 36°C, transfer the animal to the pre-warmed recovery cage.

    • Continue to monitor the temperature every 15-30 minutes until it returns to the normal range (typically 37-38°C).

  • Documentation:

    • Record all temperature measurements and interventions.

Issue 3: Nausea and Vomiting (Pica in Rats)

Question: My rats are showing signs of nausea after this compound administration. Since rats cannot vomit, how can I assess and manage this?

Answer:

In rats, a behavior known as "pica," the consumption of non-nutritive substances like kaolin (B608303) clay, is a well-established surrogate for nausea and emesis.[9][10] this compound, as a dopamine agonist, can induce these effects.

Assessment of Pica:

  • Provide Kaolin: A pre-weighed amount of kaolin, usually in the form of a pellet or in a separate food hopper, is provided to the rats.

  • Measure Consumption: The amount of kaolin consumed over a specific period (e.g., 24 hours) after this compound administration is measured. An increase in kaolin consumption compared to baseline or a vehicle-treated control group is indicative of a nausea-like state.[11]

Management Strategy:

  • Anti-emetic Co-administration: The peripheral dopamine D2 receptor antagonist, domperidone (B1670879), is effective in preventing nausea and vomiting induced by dopamine agonists.[12] Because it does not readily cross the blood-brain barrier, it is less likely to interfere with the central effects of this compound.[4]

    • Protocol: Administer domperidone (e.g., 1-4 mg/kg, IP or orally) 30-60 minutes prior to this compound administration.[3][13] The optimal dose and timing should be determined for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action of this compound that lead to its side effects? A: this compound is an ergot derivative that acts as a potent agonist at dopamine D2 receptors.[5] It also has significant activity at various serotonin (5-HT) receptors, including agonist activity at 5-HT1A receptors and mixed agonist/antagonist activity at other 5-HT receptors.[2] The dopaminergic agonism is primarily responsible for stereotyped behaviors, while its serotonergic activity contributes to hypothermia and serotonin syndrome-like symptoms.

Q2: How should I properly habituate my animals before starting a study with this compound? A: A proper habituation period is crucial to minimize stress and obtain reliable data. It is recommended to handle the animals for at least 3 to 7 days prior to the experiment.[8] This involves gentle handling, acclimatizing them to the experimental room, and, if applicable, to any testing apparatus.[14] Consistent handling by the same experimenter can also reduce variability.

Q3: Are there any known sex differences in the side effects of this compound in rodents? A: Some studies suggest that female rats may be more susceptible to certain behavioral effects of dopamine agonists.[13] It is advisable to consider sex as a biological variable in your experimental design and analysis.

Data Presentation

Table 1: Dose-Dependent Behavioral Effects of this compound in Rodents

SpeciesDose Range (mg/kg)RouteObserved Behavioral EffectsReference(s)
Rat 0.05 - 0.25IPDose-dependent reduction in immobility (forced swim test)[11]
Rat 0.1 - 0.2IPInhibition of female sexual behavior[15]
Rat 0.05 - 0.4-Biphasic effect on feeding (low dose stimulates, high dose inhibits)[16]
Mouse 0.01 - 4.0-Reduced locomotor and rearing activity[3]
Mouse 0.01 - 4.0-U-shaped dose-response for stereotypies[3]
Mouse 0.006s.c.ED50 for suppression of head twitch response[2]

Table 2: Management Strategies for this compound-Induced Side Effects

Side EffectAnimal ModelManagement StrategyProposed DosageRouteTimingReference(s)
Stereotypy RatHaloperidol0.3 mg/kgIP40 min prior to this compound[6]
Nausea (Pica) RatDomperidone2 mg/kg--[17]
Hypothermia RatpMPPI (5-HT1A antagonist)-Pre-injection-[7]

Mandatory Visualizations

Lisuride_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor DA_synthesis Dopamine Synthesis/Release DA_synthesis->D2_auto - D2_post D2 Receptor Behavioral_Effects Behavioral Effects (Stereotypy, Locomotion) D2_post->Behavioral_Effects HT1A_post 5-HT1A Receptor Hypothermia Hypothermia HT1A_post->Hypothermia This compound This compound This compound->D2_auto Agonist This compound->D2_post Agonist This compound->HT1A_post Agonist

Caption: this compound's primary signaling pathways.

Troubleshooting_Workflow Start Adverse Effect Observed (e.g., Stereotypy) Confirm Confirm & Document Symptoms Start->Confirm Assess_Dose Is the dose appropriate? Confirm->Assess_Dose Reduce_Dose Reduce this compound Dose Assess_Dose->Reduce_Dose No Consider_Pharm Consider Pharmacological Intervention Assess_Dose->Consider_Pharm Yes Monitor Monitor Animal Reduce_Dose->Monitor Administer_Antagonist Administer Antagonist (e.g., Haloperidol) Consider_Pharm->Administer_Antagonist Yes Consider_Pharm->Monitor No Administer_Antagonist->Monitor Resolved Issue Resolved Monitor->Resolved Consult_Vet Consult Veterinarian/ Review Protocol Monitor->Consult_Vet If not resolved

References

Technical Support Center: Optimizing Lisuride Concentration to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Lisuride concentration in pre-clinical experiments to minimize off-target effects. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.

Issue 1: High variance in experimental replicates.

  • Question: My experimental results with this compound show high variability between replicates. What could be the cause?

  • Answer: High variability can stem from several factors. Ensure your pipetting techniques are consistent, especially with viscous solutions. Use calibrated pipettes to minimize volume errors. Be mindful of "edge effects" in microplates, where wells on the periphery are more prone to evaporation; consider not using the outer wells for critical experiments or fill them with sterile water or PBS. Also, ensure uniform temperature across your incubation plates, as temperature gradients can affect cellular metabolism and binding kinetics.[1]

Issue 2: Low signal-to-noise ratio in functional assays.

  • Question: I am not seeing a clear dose-response curve with this compound in my functional assay (e.g., cAMP assay). The assay window is too small. How can I improve this?

  • Answer: A small assay window can be due to suboptimal agonist concentration or incubation time. It is crucial to perform a full dose-response curve for this compound to determine its EC50 in your specific cell system. For antagonist assays, using the agonist at a concentration that elicits 80% of its maximal response (EC80) is recommended. Additionally, a time-course experiment (e.g., 5, 15, 30, 60 minutes) will help identify the peak response time.[1] In the case of Gi-coupled receptors like the D2 dopamine (B1211576) receptor, you may need to stimulate adenylyl cyclase with forskolin (B1673556) to create a sufficient assay window to observe inhibition.

Issue 3: High non-specific binding in radioligand binding assays.

  • Question: In my radioligand binding assay, the non-specific binding is very high, making it difficult to determine the specific binding of this compound. What can I do to reduce it?

  • Answer: High non-specific binding can obscure your results. Here are several troubleshooting steps:

    • Reduce Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd).

    • Optimize Protein Concentration: Titrate the amount of cell membrane protein in your assay. A typical starting range is 100-500 µg per well.

    • Modify Assay Buffer: The inclusion of Bovine Serum Albumin (BSA) can help to block non-specific binding sites on your assay tubes and filters.

    • Optimize Washing Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.

    • Pre-treat Filters: Soaking filters in a solution like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[2]

Issue 4: Unexpected or off-target cellular effects.

  • Question: I am observing cellular effects that are inconsistent with the known primary target of this compound. How can I investigate potential off-target effects?

  • Answer: this compound is known to interact with multiple receptor types (see Table 1). To investigate off-target effects, you can:

    • Conduct Counter-Screening: Test this compound against a panel of receptors, especially those for which it has a known affinity (e.g., various serotonin (B10506) and adrenergic receptor subtypes).

    • Use Selective Antagonists: Co-incubate your cells with this compound and a selective antagonist for a suspected off-target receptor. If the unexpected effect is blocked, it suggests the involvement of that receptor.

    • Perform Cytotoxicity Assays: At higher concentrations, this compound may induce cytotoxicity. It is essential to determine the concentration range where this compound is not toxic to your cells using an assay like the MTT assay (see Experimental Protocols).

Quantitative Data: this compound Receptor Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of this compound for various human receptors, providing a basis for understanding its potential on-target and off-target activities.

Receptor FamilyReceptor SubtypeKi (nM)
Dopamine D1Low-nanomolar affinity
D2Sub-nanomolar affinity[3]
D3Sub-nanomolar affinity[3]
D4Low-nanomolar affinity[3]
D5Low-nanomolar affinity
Serotonin 5-HT1ASub-nanomolar affinity[3]
5-HT1BNear-full agonist
5-HT1DSub-nanomolar affinity[3]
5-HT2ALow-nanomolar affinity[3]
5-HT2BLow-nanomolar affinity (Antagonist)[3]
5-HT2CLow-nanomolar affinity
Adrenergic α1ALow-nanomolar affinity
α1BLow-nanomolar affinity
α1DLow-nanomolar affinity
α2ASub-nanomolar affinity[3]
α2BSub-nanomolar affinity[3]
α2CSub-nanomolar affinity[3]
Histamine H1Low-nanomolar affinity

Experimental Protocols

Below are detailed methodologies for key experiments to characterize the effects of this compound and optimize its concentration.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is for a competitive binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone (a D2 antagonist).

  • Non-labeled competitor: Haloperidol (for non-specific binding).

  • This compound solutions of varying concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and vials.

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in 96-well plates):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-Spiperone (at a concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of Haloperidol (at a high concentration, e.g., 10 µM), 50 µL of [3H]-Spiperone, and 100 µL of membrane preparation.

    • Competitive Binding: Add 50 µL of this compound (at various concentrations), 50 µL of [3H]-Spiperone, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competitive binding counts. Determine the IC50 of this compound and then calculate the Ki using the Cheng-Prusoff equation.

cAMP Functional Assay for Serotonin 5-HT1A Receptor

This protocol describes a method to measure the effect of this compound on cAMP levels in cells expressing the Gi-coupled 5-HT1A receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Forskolin.

  • This compound solutions of varying concentrations.

  • cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based).

  • Cell culture medium and plates.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for optimal signal detection (determined through cell titration experiments). Incubate overnight.

  • Compound Addition:

    • Carefully remove the culture medium.

    • Add stimulation buffer containing a fixed concentration of forsklin (to induce cAMP production) and varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Follow the specific instructions of your chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis: Plot the cAMP levels against the this compound concentration to generate a dose-response curve and determine the EC50 value.

MTT Cytotoxicity Assay

This protocol is for assessing the potential cytotoxic effects of this compound.

Materials:

  • Your cell line of interest.

  • This compound solutions of varying concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Visualizations

Signaling Pathways and Experimental Workflow

Lisuride_D2_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Agonist Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Dopamine D2 Receptor Signaling Pathway.

Lisuride_5HT2A_Biased_Signaling cluster_G_protein G-Protein Pathway cluster_Arrestin β-Arrestin Pathway (Less Potent) Gq Gq Protein PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activate Arrestin β-Arrestin MAPK MAPK Pathway Arrestin->MAPK This compound This compound HT2AR 5-HT2A Receptor This compound->HT2AR Biased Agonist HT2AR->Gq Potent Activation HT2AR->Arrestin Weak Activation

This compound's Biased Agonism at the 5-HT2A Receptor.

Optimization_Workflow start Start: Define Experimental Goals and Cell System lit_review Literature Review: Typical this compound Concentrations start->lit_review dose_response Initial Dose-Response Curve (e.g., 1 nM to 100 µM) lit_review->dose_response cytotoxicity MTT Cytotoxicity Assay dose_response->cytotoxicity concentration_range Determine Non-Toxic Concentration Range cytotoxicity->concentration_range functional_assay On-Target Functional Assay (e.g., cAMP, Ca2+ flux) concentration_range->functional_assay Select concentrations within this range off_target_assay Off-Target Assessment (Counter-screening, Antagonists) functional_assay->off_target_assay optimize Optimize Concentration for Maximal On-Target Effect & Minimal Off-Target/Toxic Effect off_target_assay->optimize end Proceed with Optimized Concentration optimize->end

Experimental Workflow for Optimizing this compound Concentration.

Troubleshooting_Tree start Problem with Assay high_variability High Variability? start->high_variability low_signal Low Signal/Assay Window? start->low_signal high_nsb High Non-Specific Binding? start->high_nsb unexpected_effect Unexpected Cellular Effect? start->unexpected_effect check_pipetting Check Pipetting Technique & Calibrations. Avoid Edge Effects. high_variability->check_pipetting Yes optimize_conc_time Optimize Agonist Concentration & Incubation Time. Perform Dose-Response & Time-Course. low_signal->optimize_conc_time Yes reduce_nsb Reduce Radioligand/Protein Conc. Optimize Buffer (BSA). Increase Wash Steps. high_nsb->reduce_nsb Yes investigate_off_target Perform Counter-Screening. Use Selective Antagonists. Check for Cytotoxicity (MTT). unexpected_effect->investigate_off_target Yes

Troubleshooting Decision Tree for Common Assay Issues.

References

Troubleshooting variability in Lisuride experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lisuride, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental outcomes involving this compound.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

FAQs

Q1: We are observing inconsistent behavioral effects in our animal models when using this compound. What could be the cause?

A1: Variability in behavioral outcomes is a common challenge with this compound due to its complex pharmacology. Here are several factors to consider:

  • Polypharmacology: this compound interacts with a wide range of dopamine, serotonin (B10506), and adrenergic receptors, often with high affinity.[1] The net behavioral effect can be a composite of its activity at multiple targets. Minor variations in experimental conditions can shift the balance of these interactions, leading to different outcomes.

  • Species and Strain Differences: The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, can vary significantly between different animal species (e.g., rats, rabbits, monkeys) and even between different strains of the same species.[2] For instance, the first-pass metabolism is highest in rhesus monkeys and lowest in rats.[2]

  • Dose-Dependent Biphasic Effects: this compound can produce biphasic locomotor responses, where low doses may decrease activity while higher doses are stimulatory. It's crucial to perform a thorough dose-response study in your specific model to identify the desired therapeutic window.

  • Route of Administration: The bioavailability and pharmacokinetic profile of this compound are highly dependent on the route of administration (e.g., oral, intraperitoneal, subcutaneous).[3][4] Oral administration results in lower bioavailability due to significant first-pass metabolism.[5]

Q2: Our in vitro assay results with this compound are not reproducible. What are the potential sources of this variability?

A2: In vitro assay variability with this compound can stem from several factors related to the compound itself and the assay conditions:

  • Biased Agonism: this compound is a biased agonist at the 5-HT2A receptor, meaning it can preferentially activate one signaling pathway (e.g., G protein-mediated) over another (e.g., β-arrestin-mediated).[6][7][8] The observed functional outcome will depend on the specific signaling pathway being measured in your assay (e.g., cAMP production vs. β-arrestin recruitment).

  • Compound Stability and Storage: this compound, particularly in solution, can be sensitive to light and temperature. Improper storage can lead to degradation of the compound, resulting in lower effective concentrations and inconsistent results. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, light-protected containers.

  • Assay-Specific Conditions: The choice of cell line, receptor expression levels, and specific assay reagents can all influence the apparent potency and efficacy of this compound. It is important to carefully optimize and standardize these parameters.

Q3: How should I prepare and store this compound for my experiments?

A3: Proper handling and storage of this compound are critical for obtaining reliable and reproducible data.

  • Storage of Powder: Store solid this compound at 4°C, sealed from moisture.

  • Stock Solutions: For in vitro experiments, DMSO is a common solvent. Prepare high-concentration stock solutions and store them in small aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month) to avoid repeated freeze-thaw cycles. Protect solutions from light.

  • Working Solutions: Prepare fresh working solutions from your stock for each experiment to ensure accurate concentrations.

Troubleshooting Decision Tree

This decision tree can help you systematically troubleshoot unexpected variability in your experimental outcomes.

Troubleshooting_Variability Troubleshooting this compound Experimental Variability start Start: Inconsistent Results check_compound Verify Compound Integrity & Handling start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_model Assess Animal Model or Cell Line start->check_model check_data Re-evaluate Data Analysis start->check_data storage Improper Storage? check_compound->storage Check Storage protocol_adherence Protocol Adherence? check_protocol->protocol_adherence Check Adherence species_strain Species/Strain Variability? check_model->species_strain In Vivo? cell_line_issues Cell Line Instability? check_model->cell_line_issues In Vitro? analysis_method Appropriate Analysis? check_data->analysis_method Check Method solution_prep Incorrect Solution Prep? storage->solution_prep No new_aliquot Action: Use a new, validated aliquot of this compound. storage->new_aliquot Yes prep_fresh Action: Prepare fresh solutions daily. solution_prep->prep_fresh Yes assay_conditions Suboptimal Assay Conditions? protocol_adherence->assay_conditions Yes standardize Action: Ensure strict adherence to a validated SOP. protocol_adherence->standardize No optimize Action: Re-optimize assay parameters (e.g., cell density, incubation times). assay_conditions->optimize Yes characterize_model Action: Fully characterize the pharmacology in your specific model. species_strain->characterize_model Yes validate_cells Action: Validate cell line identity and receptor expression. cell_line_issues->validate_cells Yes outliers Outliers Handled Correctly? analysis_method->outliers Yes review_analysis Action: Consult with a statistician to ensure appropriate analytical methods are used. analysis_method->review_analysis No define_outliers Action: Pre-define criteria for outlier exclusion. outliers->define_outliers No Receptor_Binding_Workflow Radioligand Receptor Binding Assay Workflow prep Prepare Reagents: - this compound dilutions - Cell membranes - Radioligand incubate Incubate: - Membranes - Radioligand - this compound prep->incubate filter Filter & Wash incubate->filter detect Add Scintillation Cocktail & Count filter->detect analyze Analyze Data: - Calculate IC50 - Calculate Ki detect->analyze cAMP_Assay_Workflow cAMP Assay Workflow plate_cells Plate Cells treat_cells Treat with this compound (and Forskolin for Gi) plate_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells detect_cAMP Detect cAMP (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analyze_data Analyze Data: - Generate Standard Curve - Determine EC50/IC50 detect_cAMP->analyze_data Microdialysis_Workflow In Vivo Microdialysis Workflow surgery Implant Guide Cannula recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion equilibration Equilibrate System with aCSF probe_insertion->equilibration baseline Collect Baseline Samples equilibration->baseline administer Administer this compound baseline->administer collect_samples Collect Post-Dose Samples administer->collect_samples analyze Analyze Neurotransmitter Levels collect_samples->analyze plot_data Plot Data as % of Baseline analyze->plot_data Signaling_Pathways Canonical GPCR Signaling Pathways Modulated by this compound cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway Gs_Receptor Gs-Coupled Receptor Gs_Protein Gs Gs_Receptor->Gs_Protein AC_stim Adenylyl Cyclase Gs_Protein->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA CREB CREB PKA->CREB Gi_Receptor Gi-Coupled Receptor Gi_Protein Gi Gi_Receptor->Gi_Protein AC_inhib Adenylyl Cyclase Gi_Protein->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Gq_Receptor Gq-Coupled Receptor Gq_Protein Gq Gq_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC This compound This compound This compound->Gs_Receptor Agonist/Antagonist This compound->Gi_Receptor Agonist/Antagonist This compound->Gq_Receptor Agonist/Antagonist

References

Technical Support Center: Enhancing Lisuride Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for strategies to improve the oral bioavailability of Lisuride. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with the oral bioavailability of this compound?

The primary challenge is its low absolute bioavailability, which is estimated to be only 10% to 20%.[1] Although this compound is completely absorbed from the gastrointestinal tract, it undergoes extensive first-pass metabolism in the liver.[1][2] This means a significant portion of the orally administered dose is metabolized and inactivated before it can reach systemic circulation to exert its therapeutic effect. The drug has over 15 known metabolites and a short elimination half-life of approximately 2 hours, which can lead to variable plasma concentrations among individuals.[1][3][4]

Q2: What are the main strategies to overcome the low oral bioavailability of this compound?

The main strategies focus on avoiding or minimizing first-pass metabolism. The two most promising approaches for this compound are:

  • Sublingual/Buccal Delivery: This involves formulating this compound into tablets or films that dissolve under the tongue or in the cheek pouch.[5][6][7] The rich vasculature in the oral mucosa allows the drug to be absorbed directly into the systemic circulation, bypassing the gastrointestinal tract and the liver.[5][8][9] This route is ideal for rapid onset of action.[5]

  • Lipid-Based Nanoformulations (e.g., SLNs): Encapsulating this compound in Solid Lipid Nanoparticles (SLNs) or other nanoformulations like nanoemulsions can enhance its oral bioavailability.[10][11][12] These nanocarriers can protect the drug from degradation in the GI tract and facilitate its absorption through the lymphatic system, which drains into the bloodstream, thereby partially avoiding the liver.[13][14][15]

Q3: How do Solid Lipid Nanoparticles (SLNs) improve the bioavailability of drugs like this compound?

SLNs improve bioavailability through several mechanisms:

  • Protection from Degradation: The solid lipid matrix protects the encapsulated drug from chemical and enzymatic degradation in the harsh environment of the GI tract.[5][12]

  • Enhanced Permeability: The small particle size (typically < 500 nm) and the lipidic nature of SLNs can improve the permeation of the drug across the intestinal epithelium.[10][11]

  • Lymphatic Uptake: Lipid-based formulations can be absorbed via the intestinal lymphatic system, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[13]

  • Controlled Release: SLNs can be designed to provide a sustained release of the drug, which helps in maintaining therapeutic plasma concentrations for a longer duration.[12][16]

Troubleshooting Guides

Troubleshooting: Solid Lipid Nanoparticle (SLN) Formulations
Issue Encountered Potential Cause(s) Recommended Troubleshooting Steps
Low Drug Entrapment Efficiency (%EE) 1. Poor solubility of this compound in the selected solid lipid.2. Drug partitioning into the external aqueous phase during preparation.3. Drug expulsion during lipid crystallization.1. Lipid Screening: Test the solubility of this compound in various molten lipids (e.g., Precirol®, Compritol®, stearic acid) to find the one with the highest capacity.2. Optimize Surfactant: Use a surfactant (e.g., Tween 80, Poloxamer 188) that effectively stabilizes the lipid-water interface without solubilizing the drug excessively in the aqueous phase.3. Cold Homogenization: Consider using the cold homogenization technique to minimize drug migration to the external phase.
Particle Aggregation / Formulation Instability 1. Insufficient surfactant concentration leading to high interfacial tension.2. Inappropriate storage conditions (temperature).3. Low zeta potential, leading to weak electrostatic repulsion between particles.1. Increase Surfactant: Gradually increase the surfactant concentration (e.g., from 1% to 2.5% w/v) and monitor particle size and polydispersity index (PDI).2. Optimize Storage: Store SLN dispersions at refrigerated temperatures (4-8 °C) to maintain the solid state of the lipid matrix.[14]3. Check Zeta Potential: Aim for a zeta potential of at least ±25 mV for good electrostatic stability. If needed, add a charged lipid or co-surfactant.
Rapid Drug Release ("Burst Effect") 1. High concentration of the drug on the surface of the nanoparticles.2. Imperfect, less-ordered lipid crystal lattice.1. Optimize Formulation: Ensure the drug is fully dissolved in the molten lipid before emulsification.2. Use a Lipid Mixture: Consider formulating Nanostructured Lipid Carriers (NLCs) by blending solid lipid with a small amount of liquid lipid (oil). This creates a less-perfect crystal structure with more space to accommodate the drug, reducing surface association and potential expulsion.[15]
Troubleshooting: Sublingual/Buccal Film Formulations
Issue Encountered Potential Cause(s) Recommended Troubleshooting Steps
Film is Brittle or Cracks Easily 1. Insufficient plasticizer concentration.2. Incompatible polymer-plasticizer ratio.1. Increase Plasticizer: Gradually increase the concentration of the plasticizer (e.g., Propylene Glycol, PEG 400) in the formulation (e.g., from 15% to 30% w/w of the polymer).[17]2. Test Different Plasticizers: Evaluate different plasticizers to find one that is more compatible with your chosen film-forming polymer (e.g., HPMC, PVP).
Slow Disintegration or Dissolution 1. High concentration of a high-viscosity polymer (e.g., HPMC K15).2. Absence or low concentration of a superdisintegrant.1. Polymer Selection: Use a lower viscosity grade of the polymer (e.g., HPMC E3 or E5 instead of E15).[9]2. Add Superdisintegrant: Incorporate a superdisintegrant like Sodium Starch Glycolate (SSG) or Croscarmellose Sodium into the formulation (e.g., 2-5% w/w).[9]
Poor Mucoadhesion 1. Inappropriate polymer selection.2. Low polymer concentration.1. Use Mucoadhesive Polymers: Ensure you are using polymers with known mucoadhesive properties, such as Carbopol, HPMC, or Sodium CMC.[2][18]2. Optimize Polymer Blend: Create blends of polymers. For example, combining a primary film-former like HPMC with a stronger mucoadhesive polymer like Carbopol can improve adhesion.

Quantitative Data Summary

While specific pharmacokinetic data for enhanced oral formulations of this compound are limited in publicly available literature, studies on other drugs with similar bioavailability challenges demonstrate the potential of these strategies. The following table presents data from a study on Lisinopril, a drug with a low oral bioavailability of ~25%, where a sublingual tablet was compared to a conventional oral tablet.[19] This serves as a strong proxy for the expected improvement for this compound.

FormulationCmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)Relative Bioavailability Improvement
Conventional Oral Tablet (Lisinopril) 41.214.0641.97Baseline
Optimized Sublingual Tablet (Lisinopril) 60.804.0925.351.44-fold (44% Increase)
(Data sourced from an in-vivo comparative bioavailability study in rabbits)[19]

Studies on SLN formulations for other drugs have shown even greater improvements, with bioavailability enhancements of 2 to 25-fold reported.[5] For example, a study on Zotepine-loaded SLNs showed a 2.0-fold improvement in oral bioavailability compared to a coarse suspension.[20]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-loaded SLNs using the hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid Lipid: e.g., Glyceryl monostearate, Precirol® ATO 5, Stearic Acid

  • Surfactant: e.g., Poloxamer 188, Tween® 80

  • Purified Water

Methodology:

  • Preparation of Lipid Phase: Accurately weigh the solid lipid (e.g., 500 mg) and this compound (e.g., 50 mg). Heat them together in a beaker at a temperature approximately 10°C above the melting point of the lipid until a clear, homogenous molten liquid is formed.

  • Preparation of Aqueous Phase: Prepare an aqueous solution of the surfactant (e.g., 2% w/v Poloxamer 188 in 50 mL of purified water). Heat this solution to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed mechanical stirring (e.g., 10,000 rpm) for 15 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.

  • Homogenization: Subject the hot pre-emulsion to high-pressure homogenization (if available) or probe ultrasonication for 5-10 minutes. This step is critical for reducing the droplet size to the nanometer range.

  • Cooling and Solidification: Immediately transfer the resulting hot nanoemulsion to an ice bath and continue stirring at a lower speed until it cools down. The cooling process solidifies the lipid droplets, forming the SLNs.

  • Characterization:

    • Particle Size & PDI: Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine using Laser Doppler Velocimetry.

    • Entrapment Efficiency (%EE): Separate the free drug from the SLN dispersion by ultracentrifugation. Quantify the amount of free drug in the supernatant using a validated HPLC method. Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 2: Preparation of this compound Sublingual Films

This protocol describes the preparation of this compound fast-dissolving sublingual films using the solvent casting method.[1][9][17]

Materials:

  • This compound

  • Film-forming Polymer: e.g., HPMC E5, PVP K30

  • Superdisintegrant: e.g., Sodium Starch Glycolate (SSG)

  • Plasticizer: e.g., Propylene Glycol (PG)

  • Solvent: e.g., Ethanol, Purified Water

Methodology:

  • Polymer Solution Preparation: Accurately weigh the film-forming polymer(s) (e.g., a blend of HPMC E5 and PVP) and dissolve in a specified volume of the solvent system (e.g., ethanol:water blend) with continuous stirring until a clear, homogenous solution is formed.

  • Incorporation of Excipients: To the polymer solution, add the plasticizer (e.g., 20% w/w of polymer weight) and the superdisintegrant (e.g., 5% w/w of polymer weight) and stir until fully dispersed.

  • Drug Addition: Dissolve the required amount of this compound in the solution and stir until a homogenous dispersion is achieved.

  • Casting: Pour the final solution into a level Petri dish or a film casting mold. Ensure an even spread of the solution.

  • Drying: Allow the solvent to evaporate slowly by placing the cast film in a controlled environment (e.g., a level oven at 40°C) for 24 hours or until the film is completely dry.

  • Film Evaluation:

    • Thickness & Weight Uniformity: Measure the thickness at multiple points with a micrometer and weigh individual films of a specific size.

    • Folding Endurance: Repeatedly fold a film at the same place until it breaks. The number of folds is the folding endurance value.[1]

    • Disintegration Time: Place the film in a petri dish containing a small amount of simulated saliva fluid (pH 6.8) and record the time it takes to disintegrate completely.

    • In Vitro Drug Release: Use a USP dissolution apparatus (e.g., paddle method) with simulated saliva as the medium to determine the drug release profile over time.[18]

Mandatory Visualizations

G cluster_0 Gastrointestinal Tract cluster_1 Metabolism & Distribution Ingestion Oral this compound Ingestion Absorption Complete GI Absorption Ingestion->Absorption Dissolution PortalVein Portal Vein Circulation Absorption->PortalVein Liver Liver PortalVein->Liver Metabolism Extensive First-Pass Metabolism (>80% loss) Liver->Metabolism Systemic Systemic Circulation (Low Bioavailability: 10-20%) Liver->Systemic Reduced Drug Amount

Caption: The challenge of oral this compound delivery due to extensive first-pass metabolism.

G cluster_0 Conventional Pathway cluster_1 Enhanced Bioavailability Strategies Start Oral this compound Formulation GIT GI Absorption Start->GIT Sublingual Sublingual / Buccal Delivery Start->Sublingual SLN Lipid Nanoformulation (SLN) Start->SLN Liver First-Pass Metabolism (Major Bioavailability Loss) GIT->Liver Portal Vein Systemic Systemic Circulation (Improved Bioavailability) Liver->Systemic Sublingual->Systemic Lymph Lymphatic System Uptake SLN->Lymph Lymph->Systemic Thoracic Duct

Caption: Pathways to bypass first-pass metabolism and improve this compound bioavailability.

G cluster_B cluster_D A 1. Pre-formulation B 2. Component Selection A->B C 3. SLN Preparation (e.g., Hot Homogenization) B->C B1 Lipid Screening B->B1 B2 Surfactant Screening B->B2 D 4. In-Vitro Characterization C->D E 5. Formulation Optimization D->E D1 Particle Size, PDI D->D1 D2 Zeta Potential D->D2 D3 Entrapment Efficiency (%EE) D->D3 D4 Drug Release D->D4 E->C Re-formulate F 6. Stability Studies E->F Optimized? Yes G 7. In-Vivo Pharmacokinetic Study F->G H Final Optimized Formulation G->H

Caption: Experimental workflow for developing and evaluating this compound-loaded SLNs.

References

Technical Support Center: Navigating Lisuride's Short Half-Life in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Lisuride. It provides practical guidance, troubleshooting tips, and detailed protocols to address the challenges associated with its short in vivo half-life, ensuring the generation of robust and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound and why is it a concern for experimental design?

A1: The plasma elimination half-life of this compound is approximately 2 hours, which is considerably shorter than many other dopamine (B1211576) agonists. This rapid clearance can lead to fluctuating plasma and tissue concentrations following bolus injections, making it difficult to establish a clear dose-response relationship and potentially leading to inconsistent or misleading experimental outcomes. Continuous administration is therefore often necessary to maintain steady-state concentrations.

Q2: What are the primary methods to overcome the short half-life of this compound in vivo?

A2: The two most common and effective methods are continuous infusion using external pumps and subcutaneous or intraperitoneal implantation of osmotic minipumps. Both methods aim to deliver this compound at a constant rate, thereby maintaining stable plasma concentrations over a defined period.

Q3: How do I choose between continuous infusion with an external pump and an osmotic minipump?

A3: The choice depends on the experimental duration, the level of precision required, and the experimental model. External pumps offer more flexibility in adjusting the infusion rate during the experiment but may require tethering the animal, which can be a source of stress. Osmotic minipumps are fully implantable, allowing for free movement of the animal, and are ideal for long-term studies. However, their infusion rate is fixed and cannot be altered once implanted.

Q4: What are the key stability considerations when preparing this compound solutions for continuous delivery?

A4: this compound solutions can be prone to degradation. It is crucial to use a stabilizing buffer, such as a citrate (B86180) buffer system, to maintain an acidic pH (e.g., pH 3.5-4.5) where this compound hydrogen maleate (B1232345) exhibits greater stability. Solutions should be prepared under sterile conditions to prevent microbial growth, especially for long-duration infusions.

Q5: What are the potential adverse effects of continuous this compound administration in rodents, and how can they be monitored?

A5: Potential side effects can include hyperactivity, stereotyped behaviors, and in some cases, psychiatric-like effects. It is essential to monitor the animals daily for changes in behavior, body weight, and general health. A pilot study to determine the optimal dose with minimal side effects is highly recommended.

Troubleshooting Guides

Osmotic Minipump Implantation and Infusion
Issue Possible Cause(s) Troubleshooting Steps
Pump Failure/Inconsistent Delivery - Air bubbles in the pump or catheter- Clogging of the catheter tip- Incorrect pump priming- Pump damage during handling or implantation- Ensure all air bubbles are removed from the pump and catheter during filling and priming.- Use a catheter with an appropriate gauge to avoid clogging.- Prime the pump according to the manufacturer's instructions to ensure immediate and steady delivery.- Handle pumps with care and use appropriate surgical techniques to avoid damage.
Inflammation or Necrosis at the Implantation Site - Non-sterile surgical technique- Irritation from a leaking pump (after its operational life)- Inappropriate pump size for the animal- Strictly adhere to aseptic surgical procedures.- Remove pumps at the end of their specified infusion duration to prevent leakage of the hyperosmotic salt solution.- Select a pump size that is appropriate for the animal's weight and does not cause excessive skin tension.
Catheter Dislodgement or Blockage - Insecure anchoring of the catheter- Kinking of the catheter tubing- Precipitation of this compound in the catheter- Securely anchor the catheter at the insertion site using sutures or surgical glue.- Ensure the catheter is not bent or kinked during implantation.- Use a stabilized this compound solution and ensure its solubility in the vehicle at physiological temperature.
Continuous Infusion with External Pumps
Issue Possible Cause(s) Troubleshooting Steps
Occlusion Alarm - Kink in the infusion line- Blockage at the catheter tip- Incorrectly connected tubing- Check the entire infusion line for kinks or clamps.- Ensure the catheter is patent and properly inserted.- Verify all tubing connections are secure.
Air in the Line Alarm - Air bubbles introduced during syringe/line change- Empty syringe- Prime the tubing carefully to remove all air before starting the infusion.- If air is detected during infusion, pause the pump and remove the air bubble.- Ensure the syringe is not empty and is replaced in a timely manner.
Animal Stress or Tangling of the Tether - Improperly fitted tether or harness- Lack of acclimatization to the infusion setup- Ensure the tether and harness are fitted correctly to allow for free movement without being too loose.- Acclimatize the animal to the housing and tether system before starting the experiment.

Data Presentation: this compound Dosing Regimens for Continuous Delivery in Rodents

Animal Model Administration Route Dose/Infusion Rate Duration Key Findings/Application Reference
Wistar RatsSubcutaneous (Osmotic Minipump)0.25 mg/kg/day14 daysPersistent stimulation of locomotor activity.[1]
6-OHDA Lesioned Rats (Parkinson's Model)Intrastriatal (Continuous Infusion)0.5 µ g/hour 2 weeksReversal of behavioral and D2-dopamine receptor changes.[2]
RatsIntraperitoneal (Infusion)0.5 mg/kg160 minutes pre-ischemiaAttenuation of ischemia-induced dopamine surge.[3]
MPTP-induced Parkinson's Model RatsIntraperitoneal (Daily Injection)2.5 mg/kg/day14 daysImproved motor function and neuroprotection.[4]

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound Solution for Continuous Infusion

Objective: To prepare a sterile and stable solution of this compound for in vivo continuous delivery.

Materials:

  • This compound hydrogen maleate powder

  • Citric acid monohydrate

  • Trisodium (B8492382) citrate dihydrate

  • Sterile water for injection

  • Sterile 0.22 µm syringe filter

  • Sterile vials

Procedure:

  • Prepare Citrate Buffer (e.g., pH 4.5):

    • Prepare an aqueous solution of citric acid monohydrate (e.g., 0.53 mM).

    • Prepare an aqueous solution of trisodium citrate dihydrate (e.g., 0.53 mM).

    • Mix the two solutions in appropriate volumes to achieve the target pH of 4.5. Verify the pH with a calibrated pH meter.

  • Dissolve this compound:

    • Weigh the required amount of this compound hydrogen maleate powder.

    • In a sterile container, add the this compound powder to the prepared citrate buffer.

    • Agitate the solution until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • Sterile Filtration:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a final sterile vial.

  • Storage:

    • Store the prepared solution protected from light at 4°C until use.

Protocol 2: Subcutaneous Implantation of an Osmotic Minipump in a Rat

Objective: To surgically implant an osmotic minipump for continuous subcutaneous delivery of this compound.

Materials:

  • Anaesthesia (e.g., isoflurane)

  • Analgesia

  • Sterile surgical instruments

  • Betadine and 70% ethanol

  • Wound clips or sutures

  • Filled and primed osmotic minipump

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic protocol.

    • Administer pre-operative analgesia.

    • Shave the fur from the dorsal mid-scapular region.

    • Aseptically prepare the surgical site by scrubbing with Betadine and 70% ethanol.

  • Incision:

    • Make a small transverse incision (approximately 1 cm) at the base of the neck, between the scapulae.

  • Formation of a Subcutaneous Pocket:

    • Insert a sterile hemostat into the incision and bluntly dissect caudally to create a subcutaneous pocket large enough to accommodate the pump.

  • Pump Implantation:

    • Insert the primed osmotic minipump, delivery portal first, into the subcutaneous pocket.

  • Wound Closure:

    • Close the incision with wound clips or sutures.

  • Post-operative Care:

    • Monitor the animal during recovery from anesthesia.

    • Administer post-operative analgesia as required.

    • Monitor the animal daily for signs of pain, distress, or infection at the surgical site.

Mandatory Visualizations

Experimental Workflow for Addressing this compound's Short Half-Life

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Experimental Execution cluster_3 Data Acquisition & Analysis a Short in vivo half-life of this compound (~2h) b Fluctuating plasma concentrations a->b c Inconsistent experimental results b->c d Choose Delivery Method c->d e Osmotic Minipump (Long-term, untethered) d->e f Continuous Infusion Pump (Adjustable rate, tethered) d->f g Prepare Stabilized this compound Solution e->g f->g h Surgical Implantation / Catheterization g->h i Post-operative Monitoring h->i j Behavioral / Physiological Measurements i->j k Pharmacokinetic Analysis j->k l Consistent & Reproducible Data k->l

Workflow for overcoming this compound's short half-life.

This compound-Activated PI3K/Akt Signaling Pathway

G This compound This compound HT2A 5-HT2A Receptor This compound->HT2A activates PI3K PI3K HT2A->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt activates mTOR mTOR Akt->mTOR activates GSK3 GSK3 Akt->GSK3 inhibits FOXO FOXO Akt->FOXO inhibits NFkB NF-κB Akt->NFkB activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTOR->Proliferation GSK3->Apoptosis FOXO->Apoptosis NFkB->Proliferation

This compound's activation of the PI3K/Akt signaling pathway.

References

Preventing degradation of Lisuride during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper storage and handling of Lisuride to prevent its degradation. Adherence to these guidelines is crucial for ensuring the integrity of experimental results and the stability of pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, an ergoline (B1233604) alkaloid, is susceptible to degradation from several factors, including:

  • Temperature: Elevated temperatures significantly accelerate the degradation of this compound, particularly in solution.

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.

  • pH: this compound is unstable in strongly acidic and alkaline conditions, which can catalyze hydrolysis of its amide group.

  • Oxidation: The ergoline structure is prone to oxidation, which can be initiated by atmospheric oxygen, trace metals, or oxidizing agents.

  • Moisture: The presence of water can facilitate hydrolytic degradation, especially at non-optimal pH values.

Q2: How should I store my solid this compound powder?

A2: For optimal stability, solid this compound (as this compound maleate (B1232345) or hydrogen maleate) should be stored in a tightly sealed container, protected from light and moisture. Long-term storage recommendations are as follows:

  • Store at -80°C for up to 6 months.[1]

  • Store at -20°C for up to 1 month.[1]

  • For shorter periods, storage at 20°C (room temperature) in a desiccated, dark environment can maintain stability for at least 32 months.[2]

Q3: My experiment requires a this compound solution. What is the best way to prepare and store it?

A3: this compound is known to be highly unstable in solution, degrading rapidly even at 20°C.[2] Therefore, it is strongly recommended to prepare this compound solutions fresh immediately before each experiment. If a stock solution must be prepared, follow these guidelines:

  • Solvent Selection: Use a high-quality, anhydrous solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing concentrated stock solutions.

  • Storage of Stock Solutions: If you must store a stock solution, aliquot it into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture. Store these aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

  • Working Solutions: Dilute the stock solution to your final experimental concentration in your aqueous buffer or cell culture medium immediately before use. Do not store aqueous working solutions.

Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?

A4: Yes, inconsistent results are a strong indicator of this compound degradation in your experimental setup. The physiological conditions of cell culture media (aqueous, near-neutral pH, 37°C) can accelerate hydrolysis and oxidation. It is crucial to prepare the this compound-containing media immediately before adding it to the cells.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound in solution.Prepare fresh working solutions of this compound for each experiment. Minimize the time between solution preparation and use. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
Precipitate forms in the stock solution upon thawing Poor solubility or solvent evaporation.Gently warm and sonicate the solution to aid dissolution.[3] Ensure vials are tightly sealed. Consider preparing smaller aliquots to reduce the headspace in each vial.
Discoloration of this compound solution (e.g., yellowing or browning) Oxidative degradation.Prepare solutions using degassed solvents. Purge the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before sealing. Protect the solution from light at all times.
Variable results between different batches of solid this compound Improper long-term storage of the solid compound.Always store solid this compound according to the manufacturer's recommendations, typically in a freezer, protected from light and moisture.

Data on this compound Stability

The following tables summarize the known stability data for this compound.

Table 1: Storage Recommendations for this compound

Form Storage Temperature Duration Key Considerations
Solid Powder20°C≥ 32 monthsMust be protected from light and moisture.[2]
Stock Solution-20°C≤ 1 monthSealed container, away from moisture.[1]
Stock Solution-80°C≤ 6 monthsSealed container, away from moisture.[1]

Table 2: Factors Leading to this compound Degradation

Factor Effect Notes
Elevated Temperature Accelerates degradation, especially in solution.[2]Solid form is more stable than solutions.
Aqueous Solutions Rapid and complete degradation, even at 20°C.[2]Fresh preparation is critical.
Strong Acids/Alkalis Potential for hydrolysis of the urea (B33335) and ergoline structure.This compound is incompatible with strong acids and alkalis.
Oxidizing Agents Can lead to the formation of various oxidation products.The ergoline ring system is susceptible to oxidation.
Light Can induce photodegradation.Store in amber vials or protect from light with foil.

Key Experimental Protocols

Protocol for a Forced Degradation Study

To understand the degradation profile of this compound, a forced degradation study can be performed. This involves subjecting the drug to various stress conditions to generate potential degradation products. These studies are essential for developing stability-indicating analytical methods.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • pH meter

  • HPLC-UV/MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate at 60°C for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Incubate the this compound stock solution at an elevated temperature (e.g., 60°C), protected from light.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Photodegradation:

    • Expose the this compound stock solution in a photostable, transparent container to a light source (e.g., a photostability chamber with a combination of UV and visible light).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At specified time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method, capable of separating the parent this compound peak from any degradation products.

    • Use a mass spectrometer (MS) coupled to the HPLC to identify the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

Potential Degradation Pathways

Based on the structure of this compound and studies on related ergoline alkaloids, the following degradation pathways are plausible. The exact products and mechanisms for this compound require experimental confirmation.

Lisuride_Degradation cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Hydrolysis_Product Potential Hydrolysis Products (e.g., cleavage of urea moiety) This compound->Hydrolysis_Product H₂O, H⁺/OH⁻ N_Deethylation N-Deethylation This compound->N_Deethylation [O] Hydroxylation Hydroxylation of ergoline ring This compound->Hydroxylation [O] Keto_Formation 2-keto-3-hydroxy derivative This compound->Keto_Formation [O] Oxidation_Other Other oxidation products This compound->Oxidation_Other [O] Photo_Products Complex mixture of photodegradation products This compound->Photo_Products Light (hν)

Caption: Potential degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Experimental Workflow for Stability Assessment in Cell Culture

This workflow helps to determine the stability of this compound under your specific experimental conditions.

Stability_Workflow start Start: Prepare fresh this compound working solution in cell culture media aliquot Aliquot solution into multiple sterile tubes (one per time point) start->aliquot incubate Incubate tubes under standard cell culture conditions (37°C, 5% CO₂) aliquot->incubate sample At each time point (e.g., 0, 2, 4, 8, 24h), remove one tube incubate->sample analyze Immediately analyze the sample by a validated HPLC method sample->analyze plot Plot this compound concentration vs. time analyze->plot end Determine degradation kinetics and half-life in your media plot->end

References

Technical Support Center: Mitigating Lisuride-Induced Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the mitigation of nausea and hypotension induced by lisuride in animal studies.

Section 1: Troubleshooting and Mitigating this compound-Induced Nausea

Nausea is a common dose-limiting side effect of dopaminergic agonists like this compound. Understanding its mechanisms and having clear protocols for assessment and mitigation are crucial for successful experimental outcomes.

Frequently Asked Questions (Nausea)

Q1: What is the primary mechanism of this compound-induced nausea?

A1: this compound is a potent dopamine (B1211576) D2 receptor agonist.[1][2] Its primary emetic (nausea-inducing) effect stems from the stimulation of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem. The CTZ is located outside the blood-brain barrier, making it accessible to circulating substances like this compound.[3] Activation of the CTZ transmits signals to the vomiting center, initiating the sensation of nausea and, in susceptible species, emesis.[4] this compound also has complex interactions with various serotonin (B10506) (5-HT) receptors, including 5-HT1A and 5-HT2A, which can modulate nausea pathways.[5][6][7]

LisurideNauseaPathway cluster_blood Systemic Circulation cluster_brainstem Brainstem This compound This compound CTZ Chemoreceptor Trigger Zone (CTZ) This compound->CTZ Stimulates D2 Receptors VC Vomiting Center CTZ->VC Signals Nausea Nausea & Emesis (Physiological Response) VC->Nausea

Figure 1. Simplified pathway of this compound-induced nausea via D2 receptor agonism in the CTZ.

Q2: Which animal models are best for studying this compound-induced nausea?

A2: The choice of animal model is critical and depends on whether you need to measure vomiting or a surrogate for nausea.

  • Emetic Species: Ferrets are considered a gold-standard model for emesis research as their emetic reflex is well-characterized. Musk shrews (Suncus murinus) are also used, particularly for motion sickness studies.

  • Non-Emetic Species: Rodents, such as rats and mice, lack a vomiting reflex. Therefore, researchers must rely on surrogate behaviors to assess nausea or malaise. The most common of these is pica , the consumption of non-nutritive substances like kaolin (B608303) clay.[4][8][9] Conditioned flavor aversion is another established paradigm.

FeatureFerret / Musk ShrewRat / Mouse
Primary Endpoint Retching & Vomiting EventsPica (Kaolin Consumption)[4]
Translatability High for anti-emetic drug screeningGood for assessing malaise/sickness[4]
Key Advantage Direct measure of emesisCost-effective, widely available
Key Disadvantage Higher cost and specialized careIndirect measure of nausea

Table 1. Comparison of Common Animal Models for Nausea and Emesis Research.

Q3: How can I prevent or reduce this compound-induced nausea in my experiments?

A3: Mitigation can be achieved through pharmacological pre-treatment. The choice of agent depends on the experimental design and the need to avoid confounding effects.

Agent ClassExample DrugMechanism of ActionKey Considerations
Peripheral Dopamine Antagonist DomperidoneBlocks D2 receptors primarily outside the blood-brain barrier, including the CTZ.[3][10][11]Recommended First-Line: Effectively reduces nausea from dopamine agonists without significantly altering central dopaminergic effects.[12][13]
5-HT3 Receptor Antagonist OndansetronBlocks serotonin 5-HT3 receptors in the gut and brainstem, which are key mediators of nausea.[14]Highly effective anti-emetic. Can be used to investigate the serotonergic component of this compound's effects.[15][16]
Central & Peripheral Dopamine Antagonist MetoclopramideBlocks D2 receptors in the CTZ and centrally.Use with caution as it readily crosses the blood-brain barrier and can interfere with this compound's central effects.[11]

Table 2. Pharmacological Agents for Mitigating Nausea in Animal Studies.

MitigationWorkflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol (Day of Experiment) cluster_assessment Assessment acclimate Animal Acclimation (e.g., 72h) baseline Baseline Measurement (Food/Kaolin Intake) acclimate->baseline pretreat Pre-treatment (e.g., Domperidone 30 min prior) baseline->pretreat This compound Administer this compound pretreat->this compound measure Measure Outcome (Kaolin Intake / Emesis Events) This compound->measure BPCtrl SNS Sympathetic Nervous System NE Norepinephrine Release SNS->NE Alpha1 α1-Adrenergic Receptors NE->Alpha1 Activates VasoC Vasoconstriction Alpha1->VasoC BP Maintains Blood Pressure VasoC->BP This compound This compound This compound->Alpha1 Potential Interference (e.g., Antagonism)

References

Navigating Lisuride's High First-Pass Metabolism: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with lisuride, a compound known for its significant first-pass metabolism. Understanding and accounting for this pharmacokinetic characteristic is critical for accurate dosing calculations and the design of effective in vivo experiments. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is first-pass metabolism and why is it particularly important for this compound?

A1: First-pass metabolism, also known as presystemic metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation.[1] For orally administered drugs like this compound, this occurs primarily in the liver and gut wall.[1] this compound undergoes extensive first-pass metabolism, resulting in a low oral bioavailability of approximately 10-20% in humans.[1] This means that a large fraction of the oral dose is inactivated before it can exert its therapeutic effects, making it crucial to account for this in dosing calculations.

Q2: How does the high first-pass metabolism of this compound affect its oral dosing strategy?

A2: Due to its high first-pass effect, oral doses of this compound must be significantly higher than intravenous (IV) doses to achieve comparable therapeutic concentrations in the blood. This is a critical consideration when transitioning from in vitro or parenteral administration studies to oral dosing regimens in preclinical or clinical settings. The significant inter-individual variability in the extent of first-pass metabolism can also lead to a wide range of plasma drug concentrations from the same oral dose.[2]

Q3: What are the key pharmacokinetic parameters of this compound to consider in my experiments?

A3: Understanding the pharmacokinetic profile of this compound is essential for proper experimental design. Key parameters for different routes of administration are summarized below. Note the significant difference in bioavailability between oral and parenteral routes.

ParameterOral Administration (Human)Intravenous (IV) Administration (Human)Intramuscular (IM) Administration (Human)Subcutaneous (SC) Administration (Human)
Bioavailability (F) 10-20%[1]100%~90%[3]~94%[3]
Time to Peak (Tmax) 60-80 minutes[1]Not Applicable12-15 minutes[3]12-15 minutes[3]
Elimination Half-Life (t½) ~2 hours[1]~2.9 hours (terminal phase)[4]~1.5 hours[3]~1.5 hours[3]
Peak Plasma Concentration (Cmax) Highly variableDependent on infusion rateDependent on doseDependent on dose

Q4: How does this compound's first-pass metabolism vary across different preclinical species?

A4: The extent of first-pass metabolism of this compound shows considerable variation among common laboratory animal species. This is a critical factor to consider when selecting an animal model and extrapolating data to humans. The first-pass effect has been observed to be highest in the rhesus monkey and lowest in the rat.[5]

SpeciesKey Pharmacokinetic Observations Related to First-Pass Effect
Rat Lowest first-pass effect among the species tested.[5]
Rabbit Intermediate first-pass effect.
Rhesus Monkey Highest first-pass effect among the species tested.[5]

Note: Specific oral bioavailability percentages for rat, rabbit, and rhesus monkey are not consistently reported in publicly available literature. Researchers should determine these values experimentally for their specific model.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations Following Oral Dosing

  • Potential Cause: Significant inter-individual differences in the activity of metabolic enzymes responsible for this compound's first-pass metabolism.

  • Troubleshooting Steps:

    • Increase Sample Size: A larger cohort of animals can help to statistically account for the inherent biological variability.

    • Standardize Experimental Conditions: Ensure all animals are of a similar age, weight, and health status. Standardize housing conditions, diet, and the timing of administration relative to feeding, as food can affect drug absorption.

    • Consider a Different Route of Administration: For initial proof-of-concept studies where consistent exposure is critical, consider using subcutaneous or intravenous administration to bypass first-pass metabolism.[3][6]

    • Genotype or Phenotype for Metabolic Enzymes: If feasible, stratify animals based on the expression or activity of key drug-metabolizing enzymes.

Issue 2: Lower Than Expected Efficacy in an Oral Dosing Study

  • Potential Cause: The oral dose was not sufficiently high to compensate for the extensive first-pass metabolism, resulting in sub-therapeutic plasma concentrations.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a pilot PK study to determine the plasma concentrations achieved with your current oral dose. Correlate these concentrations with the observed efficacy.

    • Dose Escalation Study: Perform a dose-ranging study to establish the relationship between the oral dose, plasma concentration, and therapeutic effect.

    • Verify Formulation: Ensure the drug is adequately solubilized and stable in the vehicle used for oral administration. Poor formulation can lead to incomplete absorption, exacerbating the low bioavailability issue.

Experimental Protocols

Protocol 1: In Vitro Assessment of First-Pass Metabolism using Human Liver Microsomes

This protocol provides a general method to assess the metabolic stability of this compound in human liver microsomes, a key component of first-pass metabolism.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Incubator/shaking water bath set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, thaw the HLMs and the NADPH regenerating system on ice.

    • Prepare the incubation mixture by adding the HLM suspension to the phosphate buffer.

  • Incubation:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the this compound working solution to the incubation mixture.

    • Incubate at 37°C with gentle agitation.

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile). This will precipitate the proteins.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

  • Analysis:

    • Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Workflow for In Vitro Metabolic Stability Assay

G prep Preparation of Reagents (this compound, HLMs, NADPH system, Buffer) pre_warm Pre-warm Incubation Mixture (HLMs + Buffer) to 37°C prep->pre_warm initiate Initiate Reaction (Add NADPH system + this compound) pre_warm->initiate incubate Incubate at 37°C with Agitation initiate->incubate sample Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->sample terminate Terminate Reaction (Add Cold Acetonitrile) sample->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze data_analysis Data Analysis (Calculate t½ and Intrinsic Clearance) analyze->data_analysis

Caption: Workflow for determining the in vitro metabolic stability of this compound.

Mandatory Visualizations

This compound's Interaction with Key Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with several neurotransmitter receptors, primarily dopamine (B1211576) and serotonin (B10506) receptors. Understanding these signaling pathways is crucial for interpreting experimental results.

Dopamine D2 Receptor Signaling

This compound acts as an agonist at dopamine D2 receptors. Activation of these Gi/o-coupled receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

D2_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Agonist Gi_Go Gi/o Protein D2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP

References

Validation & Comparative

A Comparative Analysis of Lisuride and Bromocriptine for the Treatment of Hyperprolactinemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two key dopamine (B1211576) agonists, lisuride and bromocriptine (B1667881), in the management of hyperprolactinemia. The following sections present a comprehensive overview of their pharmacological profiles, clinical efficacy, and safety, supported by quantitative data from comparative studies, detailed experimental protocols, and visualizations of their mechanism of action.

Pharmacodynamic Profile: Receptor Binding Affinity

Both this compound and bromocriptine are ergot-derived dopamine agonists that exert their prolactin-lowering effects primarily through stimulation of dopamine D2 receptors on lactotrophs in the anterior pituitary gland. However, their binding affinities for dopamine and other receptors differ, which may influence their clinical profiles.

Table 1: Comparative Receptor Binding Affinities (Ki values in nM)

ReceptorThis compoundBromocriptineReference
Dopamine D1HighModerate[1]
Dopamine D2HighHigh[1]
Dopamine D3HighModerate[1]

Lower Ki values indicate higher binding affinity.

Clinical Efficacy

The primary goals of hyperprolactinemia treatment are to normalize serum prolactin levels, restore gonadal function, and reduce the size of prolactin-secreting pituitary adenomas (prolactinomas). Clinical studies have demonstrated that both this compound and bromocriptine are effective in achieving these endpoints.

Table 2: Efficacy in Prolactin Reduction and Normalization

ParameterThis compoundBromocriptineReference
Prolactin Reduction (%) 83%87%[2]
Patients Achieving Normoprolactinemia (%) 48% (13 of 27 patients)56% (15 of 27 patients)[2]

Table 3: Efficacy in Macroprolactinoma Size Reduction

ParameterThis compoundBromocriptineReference
Occurrence of Tumor Shrinkage (%) 62% (in a study including both this compound and bromocriptine treated patients)62% (in a study including both this compound and bromocriptine treated patients)[3][4]

Safety and Tolerability Profile

The use of dopamine agonists is often limited by their side effects, which are primarily related to dopaminergic stimulation in the central nervous system and gastrointestinal tract.

Table 4: Comparative Incidence of Common Side Effects

Side EffectThis compound (n=27)Bromocriptine (n=27)Reference
Orthostatic Hypotension, Vomiting, Nausea (combined)40.7% (11 patients)48.1% (13 patients)[2]
Treatment Discontinuation due to Side Effects7.4% (2 patients)3.7% (1 patient)[2]

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of a compound (e.g., this compound or bromocriptine) to the dopamine D2 receptor.

Objective: To determine the dissociation constant (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

  • Radioligand, e.g., [³H]-Spiperone.

  • Test compounds (this compound, bromocriptine).

  • Non-specific binding control (e.g., haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed volume of the D2 receptor-containing cell membrane preparation.

    • A fixed concentration of the radioligand ([³H]-Spiperone).

    • Increasing concentrations of the test compound (this compound or bromocriptine) or the non-specific binding control (haloperidol).

    • Assay buffer to reach the final reaction volume.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Clinical Trial Design for Hyperprolactinemia Treatment

This protocol describes a typical design for a clinical trial comparing the efficacy and safety of this compound and bromocriptine in patients with hyperprolactinemia.

Objective: To compare the efficacy and safety of this compound and bromocriptine in normalizing prolactin levels and managing symptoms of hyperprolactinemia.

Study Design: A randomized, double-blind, cross-over trial.

Patient Population: Adult patients with a confirmed diagnosis of hyperprolactinemia (e.g., serum prolactin > 20 ng/mL). Patients with micro- or macroprolactinomas may be included.

Procedure:

  • Recruitment and Screening: Recruit patients based on inclusion and exclusion criteria. Obtain informed consent.

  • Baseline Assessment: At the beginning of the study, perform a comprehensive baseline assessment including:

    • Medical history and physical examination.

    • Measurement of serum prolactin levels.

    • Assessment of gonadal function (e.g., menstrual cycles in women, testosterone (B1683101) levels in men).

    • For patients with prolactinomas, pituitary imaging (MRI or CT scan) to assess tumor size.

  • Randomization: Randomly assign patients to one of two treatment arms:

    • Arm A: this compound for a defined period (e.g., 12 weeks).

    • Arm B: Bromocriptine for the same period.

  • Treatment and Monitoring:

    • Administer the assigned drug, starting with a low dose and titrating upwards to a target dose or until prolactin levels normalize.

    • Monitor patients regularly for clinical response (e.g., restoration of menses, resolution of galactorrhea) and adverse events.

    • Measure serum prolactin levels at regular intervals (e.g., every 4 weeks).

  • Washout Period: After the initial treatment period, all patients undergo a washout period (e.g., 4 weeks) where they do not receive either drug.

  • Cross-over: After the washout period, patients in Arm A are switched to bromocriptine, and patients in Arm B are switched to this compound for another treatment period of the same duration.

  • End-of-Study Assessment: At the end of the second treatment period, repeat the baseline assessments, including serum prolactin levels and pituitary imaging.

  • Data Analysis: Compare the changes in prolactin levels, tumor size, and the incidence of adverse events between the this compound and bromocriptine treatment periods.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

This compound and bromocriptine are agonists at the dopamine D2 receptor, a G-protein coupled receptor (GPCR). Activation of the D2 receptor initiates a signaling cascade that ultimately leads to the inhibition of prolactin synthesis and secretion.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound or Bromocriptine D2R Dopamine D2 Receptor Agonist->D2R Binds to G_Protein Gi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Inhibited ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Prolactin_Gene Prolactin Gene Transcription PKA->Prolactin_Gene Inhibits Prolactin_Secretion Prolactin Secretion Prolactin_Gene->Prolactin_Secretion Leads to Efficacy_Workflow Start Hyperprolactinemic Patient Cohort Randomization Randomization Start->Randomization Group_A Treatment Group A (this compound) Randomization->Group_A Group_B Treatment Group B (Bromocriptine) Randomization->Group_B Treatment_Period Treatment Period (e.g., 12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Washout Washout Period Treatment_Period->Washout Crossover Treatment Crossover Washout->Crossover Group_A_Crossover Treatment Group A (Bromocriptine) Crossover->Group_A_Crossover Group_B_Crossover Treatment Group B (this compound) Crossover->Group_B_Crossover Data_Collection Data Collection: - Prolactin Levels - Tumor Size - Adverse Events Group_A_Crossover->Data_Collection Group_B_Crossover->Data_Collection Analysis Statistical Analysis & Comparison Data_Collection->Analysis

References

A Comparative Guide to the Efficacy of Lisuride and Other Dopamine Agonists in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lisuride with other prominent dopamine (B1211576) agonists used in the management of Parkinson's disease. The information presented herein is a synthesis of data from preclinical and clinical studies, with a focus on quantifiable metrics of efficacy, receptor binding profiles, and safety. Detailed experimental protocols for key assays are also provided to support further research and development.

Clinical Efficacy: A Comparative Overview

Clinical trials have sought to determine the efficacy of various dopamine agonists in managing the motor symptoms of Parkinson's disease, often measured by the Unified Parkinson's Disease Rating Scale (UPDRS). While direct head-to-head trials for all agonists are not available, this section summarizes the findings from comparative studies involving this compound and provides data on other commonly used dopamine agonists for reference.

This compound vs. Bromocriptine

Double-blind, crossover studies have demonstrated that this compound and Bromocriptine have comparable therapeutic efficacy in patients with advanced Parkinson's disease experiencing a deteriorating response to levodopa (B1675098). Both drugs, when added to levodopa treatment, resulted in a significant and equal improvement in parkinsonian disability and fluctuations in disability. One study noted a slightly better control of akinesia with bromocriptine, though the overall clinical profiles were similar.

Table 1: Summary of Clinical Efficacy Data from a Comparative Trial of this compound vs. Levodopa

Outcome MeasureThis compound Group (Subcutaneous Infusion)Levodopa Group (Oral)p-value
Change in "OFF" Time from Baseline (4 years)-59.3%+21.4%< 0.0001[1]
Mean "OFF" Time at 4 years1.2 ± 0.7 hours/day5.1 ± 0.7 hours/day< 0.0001[1]
Change in Dyskinesia Score from Baseline (4 years)-49%+59%< 0.0001[1]
Mean Dyskinesia Score at 4 years1.3 ± 0.53.5 ± 0.5< 0.0001[1]
Change in UPDRS Motor Score ("ON" state) from Baseline (4 years)No significant changeDeteriorationN/A[2]
Change in UPDRS Motor Score ("OFF" state) from Baseline (4 years)No significant changeDeteriorationN/A[2]
Efficacy of Other Dopamine Agonists

While direct comparative trials against this compound are limited, the following table summarizes the efficacy of other commonly used dopamine agonists from placebo-controlled or comparative trials. This allows for an indirect assessment of their relative performance.

Table 2: Efficacy of Other Dopamine Agonists in Parkinson's Disease

Dopamine AgonistTrial TypeKey Findings
Pergolide Adjunctive therapyShowed efficacy in reducing "off" time and improving motor scores, but has been associated with cardiac valvulopathy.
Ropinirole Monotherapy and AdjunctiveEffective in early and advanced Parkinson's disease. As monotherapy, it demonstrated a 24% improvement in UPDRS motor score compared to a 3% worsening with placebo.
Pramipexole Monotherapy and AdjunctiveShows significant improvement in UPDRS scores for activities of daily living and motor examination in both early and advanced stages of the disease.

Pharmacological Profile: Receptor Binding Affinity

The therapeutic effects and side-effect profiles of dopamine agonists are largely determined by their affinity for different dopamine receptor subtypes (D1, D2, and D3), as well as other receptors. This compound is an ergoline (B1233604) derivative with a high affinity for D2 and D3 receptors and a moderate affinity for D1 receptors.

Table 3: Comparative Receptor Binding Affinities (Ki, nM) of Dopamine Agonists

Dopamine AgonistD1 ReceptorD2 ReceptorD3 Receptor
This compound 56.7[3]0.95[3]1.08[3]
Bromocriptine >10,0004.76.4
Pergolide 447[3]0.30.86[3]
Ropinirole >10,000[3]98,700 (using [3H]spiperone)[3]3.0
Pramipexole >10,000[3]79,500 (using [3H]spiperone)[3]0.97[3]
Cabergoline >10,0000.61[3]1.27[3]

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and methodologies, which may lead to variations.

Adverse Effect Profiles

The adverse effects of dopamine agonists are a critical consideration in their clinical use. These are often related to their dopaminergic and, for some, serotonergic or adrenergic receptor interactions.

Table 4: Comparative Adverse Effect Profiles of Dopamine Agonists

Adverse EffectThis compoundBromocriptinePergolideRopinirolePramipexole
Nausea/Vomiting CommonCommonCommonCommonCommon
Orthostatic Hypotension CommonCommonCommonCommonCommon
Hallucinations/Confusion CommonCommonCommonCommonCommon
Somnolence/Sleep Attacks ReportedReportedReportedMore frequentMore frequent
Impulse Control Disorders ReportedReportedReportedReportedMore frequent
Cardiac Valvulopathy Not associatedRare reportsAssociatedNot associatedNot associated
Pleural/Retroperitoneal Fibrosis Rare reportsRare reportsAssociatedNot associatedNot associated

Experimental Protocols

Assessment of Motor Function: Unified Parkinson's Disease Rating Scale (UPDRS)

Objective: To provide a standardized assessment of the severity of motor and non-motor symptoms in Parkinson's disease.

Methodology:

  • Patient State: The assessment is typically conducted in both the "off" state (after overnight withdrawal of antiparkinsonian medication) and the "on" state (following a dose of medication) to evaluate the therapeutic response.

  • Scale Components: The MDS-UPDRS consists of four parts:

    • Part I: Non-Motor Experiences of Daily Living: Assesses symptoms like cognitive impairment, hallucinations, depression, and anxiety through patient/caregiver interview.

    • Part II: Motor Experiences of Daily Living: Evaluates the patient's perception of their difficulties with daily activities such as speech, swallowing, dressing, and walking.

    • Part III: Motor Examination: A clinician-rated assessment of key motor signs including speech, facial expression, rigidity, finger taps, hand movements, pronation-supination movements, toe tapping, leg agility, arising from a chair, gait, and postural stability. Each item is scored on a 0 (normal) to 4 (severe) scale.

    • Part IV: Motor Complications: Assesses the severity and impact of dyskinesias and motor fluctuations.

  • Scoring: Each item is rated on a 5-point scale (0-4), with higher scores indicating greater impairment. The total score for each part and a total combined score can be calculated.

  • Administration: The scale is administered by a trained clinician who observes the patient performing specific tasks and conducts a structured interview.

In Vitro Receptor Binding Affinity: Radioligand Displacement Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a dopamine agonist) for a specific receptor subtype.

Methodology:

  • Membrane Preparation:

    • Cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, or D3) are cultured and harvested.

    • The cells are homogenized in an ice-cold buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.

  • Binding Assay:

    • A constant concentration of a radiolabeled ligand (e.g., [³H]-Spiperone for D2/D3 receptors) with known high affinity for the receptor is used.

    • Increasing concentrations of the unlabeled test compound (the dopamine agonist being studied) are added to a series of tubes containing the membrane preparation and the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Incubation and Separation:

    • The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Activity: [³⁵S]GTPγS Binding Assay

Objective: To measure the functional activation of G-protein coupled receptors (GPCRs), such as dopamine receptors, by an agonist. This assay quantifies the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the dopamine receptor of interest are prepared.

  • Assay Reaction:

    • The reaction is typically carried out in a 96-well plate.

    • The following components are added to each well: assay buffer, GDP (to ensure G-proteins are in their inactive state), the prepared cell membranes, and varying concentrations of the agonist to be tested.

    • The plate is pre-incubated to allow the agonist to bind to the receptors.

    • The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation and Termination:

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for G-protein activation and [³⁵S]GTPγS binding.

    • The reaction is terminated by rapid filtration, separating the membranes with bound [³⁵S]GTPγS from the unbound nucleotide.

  • Detection and Analysis:

    • The amount of radioactivity on the filters is quantified using a scintillation counter.

    • The data is analyzed by plotting the amount of [³⁵S]GTPγS bound against the agonist concentration.

    • The potency (EC50) and efficacy (Emax) of the agonist are determined from the resulting dose-response curve. Emax represents the maximum stimulation achieved by the agonist, often expressed as a percentage of the response to a full agonist like dopamine.

Visualizations

Dopamine_Signaling_Pathways cluster_D1 D1-like Receptor Pathway (Gs-coupled) cluster_D2 D2-like Receptor Pathway (Gi-coupled) D1_R D1/D5 Receptor Gs Gs protein D1_R->Gs Agonist AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act ↑ PKA cAMP_inc->PKA_act Cellular_Response_D1 Cellular Response (e.g., gene expression, ion channel modulation) PKA_act->Cellular_Response_D1 D2_R D2/D3/D4 Receptor Gi Gi protein D2_R->Gi Agonist AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inact ↓ PKA cAMP_dec->PKA_inact Cellular_Response_D2 Cellular Response (e.g., altered ion channel activity) PKA_inact->Cellular_Response_D2

Caption: Dopamine Receptor Signaling Pathways

Experimental_Workflow_DA_Comparison cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trial start Start: Parkinson's Disease Model (Cell-based or Animal) binding_assay Receptor Binding Assay (Determine Ki at D1, D2, D3) start->binding_assay functional_assay [35S]GTPγS Binding Assay (Determine EC50 and Emax) start->functional_assay patient_recruitment Patient Recruitment (Defined Inclusion/Exclusion Criteria) start->patient_recruitment data_analysis Data Analysis and Comparison (Efficacy and Safety) binding_assay->data_analysis functional_assay->data_analysis randomization Randomization (this compound vs. Comparator) patient_recruitment->randomization treatment Treatment Period randomization->treatment updrs_assessment UPDRS Assessment ('On' and 'Off' states) treatment->updrs_assessment safety_monitoring Adverse Event Monitoring treatment->safety_monitoring updrs_assessment->data_analysis safety_monitoring->data_analysis

Caption: Experimental Workflow for Dopamine Agonist Comparison

References

Validating Lisuride's Binding Affinity: A Comparative Analysis Using Competitive Radioligand Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a compound is paramount. This guide provides an objective comparison of Lisuride's binding affinity against other key dopamine (B1211576) and serotonin (B10506) receptor ligands, supported by experimental data from competitive radioligand assays.

This compound, an ergoline (B1233604) derivative, is a potent ligand for both dopamine and serotonin receptors. Its therapeutic effects in conditions like Parkinson's disease and migraine are attributed to its interaction with these specific receptor subtypes. This document delves into the quantitative validation of this compound's binding affinity, offering a clear comparison with other relevant compounds and detailed experimental methodologies for replication.

Comparative Binding Affinity of this compound and Competitor Compounds

The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic window. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger interaction. The following tables summarize the Ki values for this compound and a selection of competitor compounds at key dopamine and serotonin receptors, as determined by competitive radioligand binding assays.

Dopamine D2 Receptor Binding Affinities
CompoundRadioligandTissue/Cell LineKi (nM)
This compound [3H]SpiperoneHuman Striatum0.95 [1]
This compound [3H]this compoundRat Brain2.0 [2][3][4]
Cabergoline[3H]SpiperoneHuman Striatum0.61[1]
Pergolide[3H]SpiperoneHuman Striatum0.86[1]
BromocriptineNot SpecifiedRat Striatum> Cabergoline
Pramipexole[3H]SpiperoneHuman Striatum79,500[1]
Ropinirole[3H]SpiperoneHuman Striatum98,700[1]

Note: Lower Ki values indicate higher binding affinity.

Serotonin 5-HT1A Receptor Binding Affinities
CompoundRadioligandTissue/Cell LineKi (nM)
This compound [3H]this compoundRat Brain0.5 [2][3][4]
8-OH-DPAT[3H]8-OH-DPATNot SpecifiedHigh Affinity
BuspironeNot SpecifiedNot SpecifiedHigh Affinity
IpsapironeNot SpecifiedNot SpecifiedHigh Affinity
GepironeNot SpecifiedNot SpecifiedHigh Affinity

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols: Competitive Radioligand Binding Assay

The following protocols provide a detailed methodology for conducting competitive radioligand binding assays to determine the binding affinity of test compounds for dopamine D2 and serotonin 5-HT1A receptors.

Dopamine D2 Receptor Competitive Radioligand Binding Assay

This protocol is adapted from methodologies using human striatum tissue homogenates.

Materials:

  • Human striatum tissue

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [3H]Spiperone (a D2 antagonist)

  • Unlabeled test compounds (e.g., this compound, Cabergoline, etc.) at various concentrations

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize human striatum tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove large debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet with fresh homogenization buffer and resuspend to a final protein concentration.

  • Assay Incubation: In a 96-well plate, combine the membrane homogenate, a fixed concentration of [3H]Spiperone, and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Generate a competition curve by plotting the percentage of specific binding of [3H]Spiperone against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT1A Receptor Competitive Radioligand Binding Assay

This protocol is a general guide based on standard practices for 5-HT1A receptor binding assays.

Materials:

  • Tissue or cells expressing 5-HT1A receptors (e.g., rat brain hippocampus or CHO cells transfected with the human 5-HT1A receptor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 4 mM MgCl2, 0.1% ascorbic acid, pH 7.4)

  • Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist)

  • Unlabeled test compounds (e.g., this compound, Buspirone, etc.) at various concentrations

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-soaked in polyethyleneimine for reduced non-specific binding)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from the chosen tissue or cells as described in the D2 receptor assay protocol.

  • Assay Incubation: In a 96-well plate, combine the membrane homogenate, a fixed concentration of [3H]8-OH-DPAT, and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid filtration through pre-soaked glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Analyze the data as described in the D2 receptor assay protocol to determine the Ki values of the test compounds.

Visualizing the Process and Pathways

To better understand the experimental workflow and the downstream consequences of receptor binding, the following diagrams illustrate the competitive radioligand assay process and the signaling pathways associated with D2 and 5-HT1A receptors.

Competitive_Radioligand_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor_Source Receptor Source (Tissue/Cells) Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Incubation Incubation (Competition for Receptor Binding) Membrane_Prep->Incubation Radioligand Radioligand ([3H]Spiperone or [3H]8-OH-DPAT) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filtration (Separation of Bound vs. Free) Incubation->Filtration Washing Washing (Remove Non-specific Binding) Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

G_Protein_Signaling_Pathways cluster_D2 Dopamine D2 Receptor (Gi/o-coupled) cluster_5HT1A Serotonin 5-HT1A Receptor (Gi/o-coupled) D2_Receptor D2 Receptor Gi_D2 Gi/o Protein D2_Receptor->Gi_D2 Agonist (e.g., this compound) AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 Inhibition Ion_Channel_D2 K+ Channels Gi_D2->Ion_Channel_D2 Activation cAMP_D2 cAMP AC_D2->cAMP_D2 ATP to cAMP PKA_D2 PKA cAMP_D2->PKA_D2 Activation HT1A_Receptor 5-HT1A Receptor Gi_HT1A Gi/o Protein HT1A_Receptor->Gi_HT1A Agonist (e.g., this compound) AC_HT1A Adenylyl Cyclase Gi_HT1A->AC_HT1A Inhibition Ion_Channel_HT1A K+ Channels Gi_HT1A->Ion_Channel_HT1A Activation cAMP_HT1A cAMP AC_HT1A->cAMP_HT1A ATP to cAMP PKA_HT1A PKA cAMP_HT1A->PKA_HT1A Activation

Caption: Simplified signaling pathways for D2 and 5-HT1A receptors.

Conclusion

The data presented in this guide, derived from competitive radioligand binding assays, quantitatively validates this compound's high binding affinity for both dopamine D2 and serotonin 5-HT1A receptors. When compared to other clinically relevant compounds, this compound demonstrates a potent interaction with these key targets. The provided experimental protocols offer a framework for the independent verification of these findings, ensuring reproducibility and furthering our understanding of this compound's pharmacological profile. This information is crucial for researchers and drug development professionals seeking to characterize and compare the receptor binding properties of novel and existing therapeutic agents.

References

Lisuride's Engagement with Adrenergic and Histamine Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of lisuride's cross-reactivity with adrenergic and histamine (B1213489) receptors, supported by experimental data and detailed methodologies.

This compound, an ergoline (B1233604) derivative primarily known for its potent agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, exhibits a broader pharmacological profile that includes significant interactions with adrenergic and histamine receptor systems.[1][2] This cross-reactivity can contribute to its therapeutic effects and side-effect profile. This guide delves into the specifics of these interactions, presenting quantitative binding and functional data, outlining the experimental protocols used to derive this data, and illustrating the associated signaling pathways.

Comparative Binding Affinities

This compound demonstrates distinct binding affinities for various subtypes of adrenergic and histamine receptors. The following table summarizes the available quantitative data, primarily from radioligand binding assays.

Receptor SubtypeLigandAssay TypeSpeciesK i (nM)pK iFunctional ActivityReference
Adrenergic
α 1AThis compoundRadioligand BindingHuman5.01 - 12.597.9 - 8.3Antagonist[3]
α 2AThis compoundRadioligand BindingHuman0.05 - 1.009.0 - 10.3Antagonist[3]
α 2BThis compoundRadioligand BindingHuman0.13 - 31.628.5 - 9.9Antagonist[3]
α 2CThis compoundRadioligand BindingHuman0.13 - 0.509.3 - 9.9Antagonist[3]
β 1This compoundRadioligand BindingHuman3236.49Not Determined[4]
Histamine
H 18R-LisurideFunctional (R-SAT)Human-8.1 (pEC50)Partial Agonist[5]
H 18R-LisurideFunctional (IP Accumulation)Human-7.9 (pEC50)Partial Agonist[5]
H 18R-LisurideFunctional (NF-κB Activation)Human-7.9 (pEC50)Partial Agonist[5]
H 18S-LisurideFunctional (Contraction)Guinea Pig-7.6 (pD2)Partial Agonist[6]
H 18S-LisurideFunctional (GTPase)Human-7.7 (pA2)Silent Antagonist[6]

Signaling Pathways

The interaction of this compound with adrenergic and histamine receptors triggers distinct intracellular signaling cascades. The diagrams below illustrate the canonical pathways for the receptor subtypes for which significant this compound affinity has been demonstrated.

Gq_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound α1-AR / H1R α1-AR / H1R This compound->α1-AR / H1R Binds Gq Gq α1-AR / H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ ↑ Intracellular PKC PKC DAG->PKC Activates Ca2+->PKC Activates Cellular Response Cellular Response PKC->Cellular Response

Gq-coupled receptor signaling pathway for α1-adrenergic and H1 histamine receptors.

Gi_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound α2-AR α2-AR This compound->α2-AR Binds (Antagonist) Gi Gi α2-AR->Gi Activates Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response

Gi-coupled receptor signaling pathway for α2-adrenergic receptors.

Experimental Protocols

The data presented in this guide were generated using established and validated experimental methodologies. Below are detailed protocols for the key assays employed.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.

radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prep Prepare receptor-expressing cell membranes Incubation Incubate membranes, radioligand, and test compound Membrane Prep->Incubation Radioligand Select radioligand (e.g., [3H]mepyramine for H1R) Radioligand->Incubation Test Compound Prepare serial dilutions of this compound Test Compound->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Scintillation Quantify radioactivity of bound radioligand Filtration->Scintillation Competition Curve Plot % inhibition vs. This compound concentration Scintillation->Competition Curve IC50 Determine IC50 from the competition curve Competition Curve->IC50 Ki Calculate Ki using the Cheng-Prusoff equation IC50->Ki

Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).[7]

  • Assay Setup: In a multi-well plate, membrane preparations are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]yohimbine for α2-adrenergic receptors, or [3H]mepyramine for H1 histamine receptors) and varying concentrations of the unlabeled test compound (this compound).[6][7]

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25-37°C) for a duration sufficient to reach equilibrium.[7]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[7]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[7]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand and subtracted from the total binding to obtain specific binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor of interest upon agonist binding.

Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.[5]

  • Assay Setup: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and the test compound (this compound).[5][8]

  • Incubation: The reaction is initiated by the addition of the membranes and incubated to allow for G protein activation and [35S]GTPγS binding.[5]

  • Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, and the filters are washed to remove unbound [35S]GTPγS.[5]

  • Quantification: The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.[5]

  • Data Analysis: The agonist-stimulated increase in [35S]GTPγS binding is plotted against the concentration of this compound to generate a dose-response curve, from which parameters like EC50 and Emax can be determined. For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the ability of the antagonist to inhibit the agonist-stimulated response is measured to determine its pA2 value.[6][8]

Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay

This assay is used to quantify the activation of Gq-coupled receptors, such as α1-adrenergic and H1 histamine receptors, which stimulate the production of inositol phosphates.

Protocol:

  • Cell Culture and Labeling: Cells expressing the receptor of interest are cultured and typically pre-labeled with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.[9][10]

  • Assay Setup: The cells are washed and incubated in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1), allowing it to accumulate. The cells are then stimulated with varying concentrations of the test compound (this compound).[9][11]

  • Termination and Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.[10]

  • Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography, and the radioactivity of each fraction is measured by scintillation counting. Alternatively, homogenous time-resolved fluorescence (HTRF) based kits can be used for a non-radioactive readout.[9][10][11]

  • Data Analysis: The amount of accumulated inositol phosphates (or IP1) is plotted against the concentration of this compound to generate a dose-response curve, from which EC50 and Emax values can be determined.[9]

Conclusion

The data clearly indicate that this compound possesses significant affinity for both adrenergic and histamine receptors, in addition to its well-characterized effects on dopaminergic and serotonergic systems. Notably, this compound acts as an antagonist at α-adrenergic receptor subtypes, with particularly high affinity for the α2A, α2B, and α2C subtypes.[3] In contrast, its interaction with the histamine H1 receptor is that of a partial agonist, though its functional effect can vary depending on the specific stereoisomer and the experimental system.[5][6]

This complex pharmacological profile underscores the importance of comprehensive receptor screening in drug development. For researchers investigating this compound or related compounds, understanding these off-target interactions is crucial for interpreting experimental results and predicting potential therapeutic and adverse effects. The methodologies outlined in this guide provide a robust framework for conducting such comparative pharmacological studies.

References

Lisuride vs. LSD: A Comparative Analysis of Psychedelic and Non-Psychedelic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lisuride and lysergic acid diethylamide (LSD) are structurally similar ergoline (B1233604) compounds that exhibit markedly different pharmacological profiles, particularly concerning their psychedelic effects. While LSD is a potent psychedelic agent, this compound is notably non-psychedelic, a distinction that has made this pair a valuable tool for investigating the molecular mechanisms underlying psychedelic experiences.[1][2] This guide provides an objective comparison of their psychedelic and non-psychedelic effects, supported by experimental data, to elucidate the key pharmacological determinants of their divergent activities.

Core Differences: Psychedelic Activity

The most significant distinction between this compound and LSD lies in their psychedelic effects. Clinical studies have consistently shown that this compound does not produce the subjective psychedelic effects in humans that are characteristic of LSD.[1] This is corroborated by preclinical studies in animal models. The head-twitch response (HTR) in mice, a behavioral proxy for psychedelic potential mediated by the serotonin (B10506) 2A (5-HT2A) receptor, is robustly induced by LSD but not by this compound.[1][2][3] In fact, this compound has been shown to suppress the HTR.[2]

Quantitative Data Summary

The differing pharmacological effects of this compound and LSD can be quantified through various in vitro and in vivo assays. The following tables summarize key experimental data comparing their receptor binding affinities, functional activities at the 5-HT2A receptor, and behavioral effects in mice.

Table 1: Receptor Binding Affinities (Ki, nM) in Mouse Brain
Compound5-HT2A Receptor5-HT1A Receptor
This compound 2 - 62 - 6
LSD 2 - 62 - 6
Data from competition binding assays in mouse brain tissue.[1]
Table 2: In Vitro Functional Activity at the 5-HT2A Receptor
CompoundAssayPotency (EC50, nM)Efficacy (Emax, % of LSD)
This compound miniGαq Recruitment-6 - 52% of 5-HT
β-arrestin 2 Recruitment-52%
LSD miniGαq RecruitmentLow nMHigh
β-arrestin 2 RecruitmentLow nMHigh
Data from miniGαq and β-arrestin 2 recruitment assays.[1][2]
Table 3: In Vivo Behavioral Effects in Mice
CompoundBehavioral AssayPotency (ED50, mg/kg)Effect
This compound Head-Twitch Response (HTR)0.006Suppression
Hypothermia0.008 - 0.023Induction
Hypolocomotion0.008 - 0.023Induction
LSD Head-Twitch Response (HTR)0.039Induction
Data from studies in male C57BL/6J mice.[2]

Key Mechanistic Insights: The Role of 5-HT2A Receptor Signaling

The differential effects of this compound and LSD are primarily attributed to their distinct signaling profiles at the 5-HT2A receptor. While both compounds are agonists at this receptor, they exhibit functional selectivity, or "biased agonism," meaning they preferentially activate different downstream signaling pathways.[4][5] Psychedelic effects are strongly correlated with the activation of the Gq/11 signaling pathway, while the role of the β-arrestin 2 pathway is less clear and may even counteract psychedelic activity.[4][6][7]

LSD is a high-efficacy agonist for both Gq/11 and β-arrestin 2 recruitment at the 5-HT2A receptor.[2] In contrast, this compound displays significantly weaker partial agonism, particularly for Gq/11 signaling.[1][2] This reduced efficacy in activating the Gq/11 pathway is believed to be a primary reason for its lack of psychedelic effects.[4][6]

G_protein_vs_arrestin_signaling cluster_ligands Ligands cluster_receptor 5-HT2A Receptor cluster_pathways Signaling Pathways cluster_effects Cellular & Behavioral Effects LSD LSD Receptor 5-HT2A-R LSD->Receptor High Affinity This compound This compound This compound->Receptor High Affinity Gq Gq/11 Pathway Receptor->Gq Strong Activation (LSD) Weak Activation (this compound) bArrestin β-arrestin 2 Pathway Receptor->bArrestin Strong Activation (LSD) Moderate Activation (this compound) Psychedelic Psychedelic Effects (e.g., HTR) Gq->Psychedelic NonPsychedelic Non-Psychedelic Effects bArrestin->NonPsychedelic

Differential signaling of LSD and this compound at the 5-HT2A receptor.

The Influence of 5-HT1A Receptor Agonism

Another critical factor contributing to this compound's non-psychedelic profile is its potent agonist activity at the serotonin 1A (5-HT1A) receptor.[1][2] Activation of 5-HT1A receptors is known to counteract the psychedelic-like effects mediated by 5-HT2A receptors.[2] this compound is an ultrapotent 5-HT1A agonist, and this activity is responsible for some of its non-psychedelic behavioral effects, such as hypothermia and hypolocomotion.[2] The potent 5-HT1A agonism of this compound, coupled with its weak partial agonism at the 5-HT2A receptor's Gq/11 pathway, provides a "two-pronged" mechanism for its lack of psychedelic activity.[2]

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and LSD for 5-HT1A and 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Mouse brain tissue is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.

  • Incubation: Membranes are incubated with a specific radioligand ([3H]8-OH-DPAT for 5-HT1A or [3H]M100907 for 5-HT2A) and varying concentrations of the unlabeled competitor drug (this compound or LSD).

  • Separation: The reaction is terminated by rapid filtration to separate bound from unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific radioligand binding (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.[1]

In Vitro Functional Assays (miniGαq and β-arrestin 2 Recruitment)

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound and LSD in activating the Gq and β-arrestin 2 signaling pathways downstream of the 5-HT2A receptor.

Methodology:

  • Cell Culture: HEK293 cells are engineered to express the human 5-HT2A receptor and a biosensor system (e.g., NanoBiT) that reports on the recruitment of either miniGαq or β-arrestin 2 to the activated receptor.

  • Compound Treatment: Cells are treated with increasing concentrations of the test compound (this compound or LSD).

  • Signal Detection: The recruitment of miniGαq or β-arrestin 2 to the receptor brings the biosensor components into proximity, generating a luminescent or fluorescent signal that is measured with a plate reader.

  • Data Analysis: Dose-response curves are generated, and EC50 and Emax values are calculated to determine the potency and efficacy of each compound for each pathway.[1][8]

Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo psychedelic-like potential of this compound and LSD.

Methodology:

  • Animal Model: Male C57BL/6J mice are commonly used.[2]

  • Drug Administration: Mice are administered various doses of this compound, LSD, or a vehicle control via subcutaneous or intraperitoneal injection.

  • Behavioral Observation: Following a brief acclimation period, the number of head twitches (rapid, side-to-side head movements) is counted by a trained observer, often with the aid of video recording, for a set period (e.g., 30 minutes).[3][9]

  • Data Analysis: Dose-response curves for the number of head twitches are generated to determine the potency (ED50) of each compound to induce or suppress this behavior.[2]

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Behavioral Assessment cluster_analysis Data Analysis & Interpretation Binding Receptor Binding Assays (Ki determination) Functional Functional Assays (EC50, Emax for Gq & β-arrestin) Binding->Functional Determine functional consequences of receptor binding HTR Head-Twitch Response (HTR) (ED50 determination) Functional->HTR Predict in vivo psychedelic potential OtherBehavior Other Behavioral Assays (e.g., Locomotion, Temperature) Functional->OtherBehavior Investigate non-psychedelic effects Analysis Correlate in vitro data with in vivo psychedelic-like effects HTR->Analysis OtherBehavior->Analysis

Experimental workflow for comparing psychedelic and non-psychedelic compounds.

Conclusion

The comparison of this compound and LSD provides a compelling case study in the structure-activity relationships of psychedelic and non-psychedelic drugs. The evidence strongly suggests that the lack of psychedelic effects with this compound is due to a combination of its weak partial agonism at the 5-HT2A receptor's Gq/11 signaling pathway and its potent agonism at the 5-HT1A receptor. This understanding is crucial for the rational design of novel therapeutic agents that can target the 5-HT2A receptor for non-psychedelic applications, such as the treatment of neuropsychiatric disorders. Further research into the nuances of biased agonism at serotonin receptors will continue to illuminate the complex pharmacology of these fascinating compounds.

References

A Comparative Guide to the Therapeutic Profiles of Lisuride and Levodopa in Early Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic profiles of Lisuride, a dopamine (B1211576) agonist, and Levodopa (B1675098), the gold-standard treatment for Parkinson's disease (PD), with a focus on their application in the early stages of the disease. The information presented is supported by experimental data from clinical trials to aid in research and drug development efforts.

Mechanism of Action

This compound: As an ergoline (B1233604) derivative, this compound acts as a dopamine agonist, directly stimulating dopamine receptors in the brain. It displays a high affinity for D2 and D3 dopamine receptors.[1] this compound's action bypasses the need for conversion in the brain, directly compensating for the depleted dopamine levels characteristic of Parkinson's disease.

Levodopa: Levodopa is a precursor to dopamine.[2] It is transported across the blood-brain barrier and then converted into dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) within the brain.[3] This newly synthesized dopamine then stimulates postsynaptic dopaminergic receptors, thereby alleviating motor symptoms.[4] Levodopa is typically administered with a peripheral decarboxylase inhibitor, such as carbidopa (B1219) or benserazide, to prevent its premature conversion to dopamine outside the brain, which reduces side effects like nausea and allows more Levodopa to reach the central nervous system.[5]

Signaling Pathways

The therapeutic effects of both this compound and Levodopa are mediated through the activation of dopamine receptor signaling cascades in the basal ganglia.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Levodopa Levodopa Dopamine_pre Dopamine Levodopa->Dopamine_pre AADC Dopamine_synapse Dopamine Dopamine_pre->Dopamine_synapse Release D2_Receptor D2 Receptor Dopamine_synapse->D2_Receptor Lisuride_synapse This compound Lisuride_synapse->D2_Receptor Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Therapeutic_Effect Therapeutic Effect (Motor Symptom Improvement) Signal_Transduction->Therapeutic_Effect

Figure 1: Simplified signaling pathway of Levodopa and this compound. (Within 100 characters)

Efficacy in Early Parkinson's Disease

The efficacy of antiparkinsonian drugs is commonly assessed using the Unified Parkinson's Disease Rating Scale (UPDRS), which evaluates motor function, activities of daily living, and other symptoms.

A randomized, prospective trial in 90 de novo parkinsonian patients over four years found that while Levodopa led to a greater improvement in parkinsonian disability, this compound treatment resulted in significantly fewer end-of-dose disturbances and peak-dose dyskinesias.[6][7] A subsequent 10-year follow-up of this cohort confirmed that while this compound monotherapy provided insufficient long-term benefit for most, its early combination with Levodopa resulted in a therapeutic response equal to Levodopa alone but with significantly fewer motor fluctuations and dyskinesias.[5]

The LEAP (Levodopa in Early Parkinson's Disease) study, a multicenter, double-blind, placebo-controlled, delayed-start trial, found no significant difference in UPDRS scores at 80 weeks between patients who started Levodopa early versus those who started after a 40-week placebo period, suggesting no disease-modifying effect.[8]

Parameter This compound Levodopa Source
UPDRS Motor Score Improvement Less improvement in parkinsonian disability compared to Levodopa in a 4-year monotherapy trial.[6][7]Superior motor benefit compared to dopamine agonists.[9] In the LEAP study, the change in UPDRS score from baseline to week 80 was -1.0 ± 13.1 points in the early-start group.[8][6][7][8][9]
Long-term Efficacy Monotherapy often becomes insufficient over time, necessitating the addition of Levodopa.[5]Remains the most effective therapy for motor symptoms throughout the disease course.[10][5][10]

Side Effect Profile: Focus on Motor Complications

A significant concern with long-term Levodopa therapy is the development of motor complications, including "wearing-off" phenomena and dyskinesias (involuntary movements).[10] Dopamine agonists like this compound are associated with a lower incidence of these complications, particularly in the early years of treatment.

Side Effect This compound Levodopa Source
Dyskinesia (Incidence) Significantly lower risk compared to Levodopa. A 4-year study showed fewer peak-dose dyskinesias with this compound monotherapy.[6][7] A meta-analysis found an 87% lower risk for dyskinesia with dopamine agonist monotherapy compared to Levodopa.[11]Higher incidence. In the ELLDOPA study, dyskinesias occurred in 16% of patients on 600 mg/day for 8 months.[12] After 5 years of treatment, the cumulative incidence can be as high as 45%.[13][6][7][11][12][13]
"Wearing-off" / Motor Fluctuations Fewer end-of-dose disturbances in a 4-year trial compared to Levodopa.[6][7]A common complication with long-term use.[10][6][7][10]
Nausea and Vomiting Common, especially at the start of treatment.[14]Common, but often mitigated by co-administration with carbidopa or benserazide.[9][9][14]
Hypotension Postural hypotension can occur.[1]Can exacerbate postural hypotension.[9][1][9]
Neuropsychiatric Effects Hallucinations and impulse control disorders can occur, though the risk is generally higher with dopamine agonists compared to Levodopa.[9][14]Can cause confusion and hallucinations, particularly in later stages.[9][9][14]

Experimental Protocols

Randomized, Prospective Trial of this compound vs. Levodopa in de novo Parkinson's Disease (Rinne, 1989 & 1999)
  • Objective: To compare the long-term efficacy and incidence of motor complications between this compound monotherapy, Levodopa monotherapy, and a combination of both in patients with early Parkinson's disease.[5][6][7]

  • Study Design: A randomized, prospective trial with a 10-year follow-up.[5]

  • Participants: 90 patients with newly diagnosed (de novo) Parkinson's disease.[6][7]

  • Intervention: Patients were randomized to receive either this compound, Levodopa, or a combination of this compound and a low dose of Levodopa.[6][7]

  • Primary Outcome Measures:

    • Change in parkinsonian disability, assessed by scales such as the UPDRS.

    • Incidence and severity of motor complications (end-of-dose disturbances, peak-dose dyskinesias).[5][6][7]

  • Key Findings: After 4 years, Levodopa provided better improvement in disability, but this compound was associated with significantly fewer motor complications.[6][7] The 10-year follow-up showed that early combination therapy provided similar motor control to Levodopa alone but with a delayed onset and reduced frequency of motor complications.[5]

Unified Parkinson's Disease Rating Scale (UPDRS) Assessment

The UPDRS is a comprehensive tool used in clinical trials to assess the severity and progression of Parkinson's disease.

Start Patient Recruitment (Early PD Diagnosis) Baseline Baseline UPDRS Assessment Start->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (e.g., this compound) Randomization->GroupA GroupB Treatment Group B (e.g., Levodopa) Randomization->GroupB FollowUp Follow-up Visits (e.g., 3, 6, 12 months) GroupA->FollowUp GroupB->FollowUp UPDRS_Assess UPDRS Assessment at each visit FollowUp->UPDRS_Assess Data_Analysis Data Analysis (Change from Baseline) UPDRS_Assess->Data_Analysis

References

A Comparative Analysis of Lisuride and Methysergide for Migraine Prophylaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and pharmacological profiles of two ergoline (B1233604) derivatives, Lisuride and Methysergide, in the prevention of migraine headaches. While both agents have demonstrated prophylactic benefits, their distinct receptor interaction profiles and associated adverse effects warrant a careful comparative evaluation. This document synthesizes available clinical and pharmacological data to inform research and drug development in the field of migraine therapeutics.

Efficacy and Clinical Comparison

Direct comparative efficacy data for this compound and Methysergide is primarily derived from a key double-blind clinical trial conducted in the late 1970s. While the full quantitative results of this pivotal study are not widely available in recent literature, it is consistently cited as having demonstrated comparable efficacy between the two compounds for migraine prophylaxis.

Table 1: Summary of Comparative Efficacy and Adverse Effects

FeatureThis compoundMethysergide
Primary Efficacy Outcome Comparable reduction in migraine attack frequency to Methysergide.[1]Effective in reducing the frequency of migraine attacks.[1][2]
Responder Rate (>50% reduction in attacks) Data from direct comparison not detailed in available literature. An open-label study showed a 61.4% responder rate.Data from direct comparison not detailed in available literature. Open-label studies suggest efficacy in the majority of patients.[2]
Common Adverse Effects Nausea, dizziness, fatigue, orthostatic hypotension.[1]Dizziness, nausea, vomiting, weight gain, epigastric pain.[2]
Serious Adverse Effects Extremely rare reports of cardiac or pulmonary fibrosis.[3] Considered to have no risk of cardiac valvulopathy due to 5-HT2B antagonism.[3]Risk of retroperitoneal, pleuropulmonary, and cardiac fibrosis with long-term use.[4][5][6]

Experimental Protocols

The methodologies for clinical trials in migraine prophylaxis during the era of the key comparative study generally followed established principles for double-blind, placebo-controlled, or active-comparator trials.

Representative Experimental Workflow for a Comparative Migraine Prophylaxis Trial (circa 1970s)

G cluster_0 Phase 1: Screening and Baseline cluster_1 Phase 2: Randomization and Treatment cluster_2 Phase 3: Double-Blind Treatment Period cluster_3 Phase 4: Efficacy and Safety Assessment P Patient Recruitment (History of Migraine) B Baseline Period (4 weeks) - Migraine Diary - Frequency, Severity, Duration P->B R Randomization B->R T1 Treatment Group 1: This compound (e.g., 0.025 mg t.i.d.) R->T1 T2 Treatment Group 2: Methysergide (e.g., 1-2 mg t.i.d.) R->T2 D Treatment Duration (e.g., 12-24 weeks) - Continued Migraine Diary - Adverse Event Monitoring T1->D T2->D E Primary Endpoint: Change in Migraine Frequency D->E S Secondary Endpoints: - Responder Rate (>50% reduction) - Migraine Severity and Duration - Adverse Effect Profile D->S

A typical workflow for a comparative migraine prophylaxis clinical trial.

Key Methodological Considerations from the period include:

  • Patient Population: Adult patients with a diagnosis of classical or common migraine, experiencing a minimum number of attacks per month.

  • Design: Double-blind, parallel-group, or crossover designs were common.

  • Dosage: For the comparative trial, a typical dosage for this compound was 0.025 mg three times daily.[1] Methysergide dosages generally ranged from 3 to 6 mg daily.[2]

  • Primary Efficacy Endpoint: The primary outcome was typically the reduction in the frequency of migraine attacks from a baseline period to the treatment period.

  • Data Collection: Patients were required to maintain a daily headache diary to record the frequency, severity, and duration of attacks, as well as any associated symptoms and use of acute medication.

  • Safety Assessment: Adverse events were systematically recorded and evaluated throughout the trial.

Pharmacological Signaling Pathways

The differential effects of this compound and Methysergide can be attributed to their distinct interactions with various serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.

This compound Signaling Pathway in Migraine Prevention

This compound's prophylactic effect is believed to be mediated through a complex interplay of agonism and antagonism at multiple receptor subtypes. Its potent antagonism at the 5-HT2B receptor is a key differentiator from Methysergide and is thought to contribute to its more favorable safety profile regarding fibrotic complications.

G cluster_5HT Serotonin Receptors cluster_D Dopamine Receptors cluster_effects Downstream Effects This compound This compound r5HT1A 5-HT1A (Agonist) This compound->r5HT1A r5HT1D 5-HT1D (Agonist) This compound->r5HT1D r5HT2A 5-HT2A (Partial Agonist) This compound->r5HT2A r5HT2B 5-HT2B (Antagonist) This compound->r5HT2B r5HT2C 5-HT2C (Partial Agonist) This compound->r5HT2C rD2 D2 (Agonist) This compound->rD2 Trigeminal Inhibition of Trigeminal Nociceptive Pathways r5HT1D->Trigeminal Vaso Modulation of Cerebral Vasculature r5HT2A->Vaso Fibrosis Prevention of Cardiac Valvulopathy r5HT2B->Fibrosis rD2->Trigeminal

Simplified signaling pathway of this compound in migraine prophylaxis.
Methysergide Signaling Pathway in Migraine Prevention

Methysergide's mechanism is also complex, involving interactions with multiple 5-HT receptors. It acts as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, while exhibiting agonist activity at 5-HT1 receptors.[7] Its agonism at the 5-HT2B receptor, although contributing to its antimigraine effect, is also implicated in the development of cardiac valvulopathy with long-term use.[7] Methysergide is also a prodrug, with its active metabolite, methylergometrine, contributing significantly to its pharmacological effects.[4]

G cluster_5HT Serotonin Receptors cluster_effects Downstream Effects Methysergide Methysergide (Prodrug) Metabolite Methylergometrine (Active Metabolite) Methysergide->Metabolite Metabolism r5HT1 5-HT1 (Agonist) Metabolite->r5HT1 r5HT2A 5-HT2A (Antagonist) Metabolite->r5HT2A r5HT2B 5-HT2B (Antagonist) Metabolite->r5HT2B r5HT2C 5-HT2C (Antagonist) Metabolite->r5HT2C Trigeminal Inhibition of Trigeminal Nociceptive Pathways r5HT1->Trigeminal Vaso Modulation of Cerebral Vasculature r5HT2A->Vaso Fibrosis Potential for Cardiac Valvulopathy r5HT2B->Fibrosis

Simplified signaling pathway of Methysergide in migraine prophylaxis.

Conclusion

Both this compound and Methysergide have demonstrated efficacy in the prophylactic treatment of migraine. Clinical evidence from direct comparative trials suggests their effects on reducing migraine frequency are comparable. The primary distinguishing factor lies in their safety profiles, particularly concerning the risk of fibrotic side effects. This compound's potent antagonism at the 5-HT2B receptor appears to mitigate the risk of cardiac valvulopathy, a significant concern with long-term Methysergide use. This pharmacological distinction makes this compound a potentially safer long-term prophylactic option. However, it is important to note that Methysergide has been considered a valuable treatment option for refractory cases by many headache specialists.[5] Further research with modern clinical trial methodologies could provide a more definitive quantitative comparison of the efficacy and safety of these two agents.

References

A Comparative Guide to the In Vitro Functional Pharmacology of Lisuride and Other Ergoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro functional properties of lisuride and other selected ergoline (B1233604) derivatives. The data presented herein is collated from various scientific publications to facilitate a comprehensive understanding of their receptor interaction profiles and downstream signaling effects.

Receptor Binding Affinity

Ergoline derivatives exhibit a complex pharmacology, often interacting with multiple receptor systems, including dopaminergic, serotonergic, and adrenergic receptors.[1][2] Their therapeutic effects and side-effect profiles are largely determined by their affinity and selectivity for these various receptor subtypes.

This compound, a well-characterized ergoline derivative, demonstrates high affinity for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors.[3][4] The following table summarizes the receptor binding affinities (Ki, in nM) of this compound and other notable ergoline derivatives for key dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)α1-adrenergic (Ki, nM)
This compound 56.7[5]0.95[5], 2.0[3]1.08[5]0.5[3]1.4~1-10[6]
Cabergoline >10000.61[5]1.27[5]1.51.2-
Pergolide 447[5]0.30.86[5]1.01.6-
Bromocriptine 1627[7]2.5[7]5.04.013-
Ergotamine -1.9-6.81.9~1-10[6]
Dihydroergotamine -----~1-10[6]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Functional Activity and Signaling Pathways

Beyond receptor binding, the functional consequence of this interaction (i.e., agonism, partial agonism, or antagonism) and the specific signaling pathways activated are critical for understanding the pharmacological profile of these compounds. This compound is known to act as a partial agonist at dopamine D2 receptors and a potent agonist at serotonin 5-HT1A receptors.[8][9]

The activation of G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, by ergoline derivatives can initiate multiple downstream signaling cascades. The two primary pathways involves are the Gαs/Gαi-mediated regulation of cyclic AMP (cAMP) and the Gαq-mediated activation of phospholipase C. Additionally, GPCR activation can trigger β-arrestin recruitment, which is involved in receptor desensitization and can also initiate G protein-independent signaling.[10][11]

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies. D1-like receptors typically couple to Gαs to stimulate adenylyl cyclase and increase intracellular cAMP levels. Conversely, D2-like receptors couple to Gαi, which inhibits adenylyl cyclase and decreases cAMP levels.[12][13]

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling (e.g., this compound) D1_agonist Dopamine / Agonist D1R D1 Receptor D1_agonist->D1R Gs Gαs D1R->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 ATP_D1 ATP ATP_D1->cAMP_D1 Converts PKA_D1 PKA cAMP_D1->PKA_D1 Activates Cellular_Response_D1 Cellular Response PKA_D1->Cellular_Response_D1 D2_agonist This compound / Agonist D2R D2 Receptor D2_agonist->D2R Gi Gαi D2R->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits Cellular_Response_D2 Cellular Response Gi->Cellular_Response_D2 cAMP_D2 cAMP AC_D2->cAMP_D2 ATP_D2 ATP ATP_D2->cAMP_D2 Conversion Blocked

Dopamine Receptor Signaling Pathways.
Serotonin Receptor Signaling

This compound and other ergolines interact with various serotonin receptors. At the 5-HT1A receptor, this compound acts as an agonist, coupling to Gαi to inhibit adenylyl cyclase.[9] At the 5-HT2A receptor, this compound is a G protein-biased partial agonist, primarily signaling through Gαq to activate phospholipase C (PLC), which leads to the production of inositol (B14025) phosphates (IP) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium.[11][14]

Serotonin_Signaling cluster_5HT1A 5-HT1A Receptor Signaling (e.g., this compound) cluster_5HT2A 5-HT2A Receptor Signaling (e.g., this compound) S1A_agonist This compound / Agonist S1AR 5-HT1A Receptor S1A_agonist->S1AR Gi_S1A Gαi S1AR->Gi_S1A AC_S1A Adenylyl Cyclase Gi_S1A->AC_S1A Inhibits cAMP_S1A ↓ cAMP AC_S1A->cAMP_S1A S2A_agonist This compound / Agonist S2AR 5-HT2A Receptor S2A_agonist->S2AR Gq Gαq S2AR->Gq PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 Cleaves PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Mobilizes

Serotonin Receptor Signaling Pathways.

Key Experimental Protocols

The following sections detail the methodologies for the key in vitro functional assays used to characterize ergoline derivatives.

General Experimental Workflow

A typical workflow for in vitro functional characterization of a compound like this compound involves a series of assays to determine its binding affinity, functional potency, and efficacy at various receptors.

Experimental_Workflow start Start: Synthesize/Obtain Ergoline Derivative receptor_binding Radioligand Binding Assay (Determine Ki) start->receptor_binding cAMP_assay cAMP Accumulation Assay (Determine EC50/IC50, Emax for Gαs/Gαi coupled receptors) receptor_binding->cAMP_assay ca_assay Calcium Mobilization Assay (Determine EC50, Emax for Gαq coupled receptors) receptor_binding->ca_assay arrestin_assay β-Arrestin Recruitment Assay (Determine EC50, Emax for β-arrestin signaling) cAMP_assay->arrestin_assay data_analysis Data Analysis and Pharmacological Profile Characterization arrestin_assay->data_analysis ca_assay->arrestin_assay end End: Comprehensive Profile data_analysis->end

General In Vitro Assay Workflow.
Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a ligand for a receptor.[15][16][17]

  • Principle: This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific receptor in a tissue homogenate or cell membrane preparation.[18][19]

  • Materials:

    • Cell membranes or tissue homogenates expressing the receptor of interest.

    • Radiolabeled ligand (e.g., [3H]spiperone for D2 receptors).

    • Unlabeled test compounds (this compound and other ergoline derivatives).

    • Incubation buffer.

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound with the membrane preparation.

    • Allow the binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[15]

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

cAMP assays are used to determine the functional activity of ligands at Gαs- and Gαi-coupled receptors.[20][21][22]

  • Principle: Agonist activation of Gαs-coupled receptors increases intracellular cAMP levels, while activation of Gαi-coupled receptors decreases forskolin-stimulated cAMP levels.[23] These changes in cAMP concentration are then quantified.

  • Materials:

    • Cells stably expressing the Gαs- or Gαi-coupled receptor of interest.

    • Test compounds (this compound and other ergoline derivatives).

    • Forskolin (B1673556) (for Gαi-coupled receptors).

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • For Gαi-coupled receptors, pre-treat the cells with forskolin to stimulate cAMP production.

    • Add varying concentrations of the test compound to the cells and incubate.

    • Lyse the cells to release intracellular cAMP.

    • Quantify the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the Emax (maximum effect).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, providing insights into receptor desensitization and G protein-independent signaling.[10][24][25]

  • Principle: Upon agonist binding and GPCR phosphorylation, β-arrestin proteins are recruited to the intracellular domains of the receptor. This interaction can be detected using various technologies, such as enzyme fragment complementation (EFC).[10]

  • Materials:

    • Cells co-expressing the GPCR of interest fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

    • Test compounds.

    • Substrate for the complemented enzyme.

    • Luminometer or spectrophotometer.

  • Procedure:

    • Plate the engineered cells in a multi-well plate.

    • Add varying concentrations of the test compound and incubate.

    • Add the enzyme substrate.

    • Measure the resulting chemiluminescent or colorimetric signal.

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

This guide serves as a foundational resource for comparing the in vitro functional pharmacology of this compound and other ergoline derivatives. For more detailed information, it is recommended to consult the primary research articles cited.

References

Lisuride's Attenuation of Morphine Withdrawal in Rats: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the neurobiological mechanisms of opioid withdrawal is paramount for developing effective therapeutic interventions. This guide provides a comparative analysis of lisuride's effects on morphine withdrawal signs in rats, supported by experimental data and detailed methodologies.

This compound, an ergot derivative with dopamine (B1211576) D2 receptor agonist properties, has demonstrated a significant, albeit complex, influence on the behavioral manifestations of morphine withdrawal in rats.[1] Studies indicate that this compound can modulate specific withdrawal signs, suggesting a potential role for dopaminergic pathways in the expression of opioid abstinence syndrome. This guide will delve into the experimental evidence, compare this compound's effects to other agents, and outline the methodologies used to elicit these findings.

Quantitative Analysis of this compound's Effects

The influence of this compound on naloxone-precipitated morphine withdrawal in rats has been quantified by observing specific behavioral signs. The following table summarizes the key findings from a pivotal study, demonstrating a dose-dependent effect of this compound on withdrawal behaviors.

Withdrawal SignThis compound Dose (µg/kg, IP)Effect Compared to Control
Wet-Dog Shakes 12.5Inhibition
25Inhibition
50Persistent Inhibition
100Persistent Inhibition
Escape Attempts 12.5No Significant Alteration
25No Significant Alteration
50Potentiation
100Potentiation
Aggressiveness 12.5Increase
25Increase
50Dose-related Increase
100Dose-related Increase

Data synthesized from "Influence of this compound on morphine withdrawal signs in the rat: a dopamine-mimetic effect"[1]

Comparative Efficacy

The effects of this compound on morphine withdrawal have been compared to other dopamine-mimetic drugs, such as N-n-propylnorapomorphine (NPA). Both this compound and NPA have been shown to modulate withdrawal signs, supporting the hypothesis of a dopamine-mimetic mechanism of action.[1] Furthermore, the selective blockade of certain this compound-induced behaviors by dopamine antagonists like haloperidol (B65202) and sulpiride (B1682569) provides further evidence for the involvement of dopamine receptors.[1] For instance, haloperidol was found to block the increase in escape attempts and aggressiveness induced by this compound, without altering its inhibitory effect on wet-dog shakes.[1]

Experimental Protocols

The following methodologies are standard for inducing morphine dependence and precipitating withdrawal in rats to study the effects of therapeutic agents like this compound.

Morphine Dependence Induction

To induce a state of physical dependence on morphine, several protocols can be employed:

  • Escalating Dose Injections: Rats receive subcutaneous (s.c.) or intraperitoneal (i.p.) injections of morphine twice daily for a period of several days to weeks. The dosage is progressively increased to induce tolerance and dependence.[2][3] A typical regimen might start at 10 mg/kg and escalate to 40 mg/kg or higher.[2]

  • Morphine Pellet Implantation: A more continuous delivery of morphine can be achieved by subcutaneously implanting morphine pellets (e.g., 75 mg).[4] This method ensures a steady-state concentration of the opioid, leading to robust dependence.

  • Oral Administration: Morphine can also be administered in drinking water, often with an initial period of forced exposure to overcome taste aversion.[5][6]

Precipitation of Withdrawal

Once dependence is established, withdrawal can be induced by administering an opioid receptor antagonist.

  • Naloxone-Precipitated Withdrawal: Naloxone (B1662785), a non-selective opioid antagonist, is commonly used to precipitate a rapid and robust withdrawal syndrome. A typical dose administered intraperitoneally (i.p.) is around 4 mg/kg.[1] The signs of withdrawal are then observed and quantified for a set period, usually 30-60 minutes, immediately following the naloxone injection.

Assessment of Withdrawal Signs

The severity of the withdrawal syndrome is assessed by observing and counting the frequency or duration of characteristic behaviors, which may include:

  • Wet-dog shakes

  • Escape attempts (jumping)

  • Aggressiveness

  • Teeth chattering

  • Ptosis (drooping eyelids)

  • Diarrhea

  • Weight loss[6][7]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_dependence Morphine Dependence Induction cluster_treatment Treatment Administration cluster_withdrawal Withdrawal Precipitation cluster_observation Behavioral Observation Dependence Escalating Morphine Doses or Pellet Implantation Treatment This compound Administration (Various Doses, IP) Dependence->Treatment Withdrawal Naloxone Injection (IP) Treatment->Withdrawal Observation Quantification of Withdrawal Signs (e.g., Wet-Dog Shakes, Escape Attempts) Withdrawal->Observation

Caption: Experimental workflow for assessing this compound's effects on morphine withdrawal.

Signaling_Pathway cluster_opioid Opioid System (During Withdrawal) cluster_dopamine Dopaminergic System (this compound Action) Morphine Morphine (Chronic) Mu_Opioid μ-Opioid Receptor Morphine->Mu_Opioid Agonist AC Adenylyl Cyclase (Upregulated) Mu_Opioid->AC Inhibition (Acute) Upregulation (Chronic) cAMP cAMP (Increased) AC->cAMP PKA PKA Activation cAMP->PKA Withdrawal_Signs Withdrawal Signs (e.g., Wet-Dog Shakes) PKA->Withdrawal_Signs Leads to This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Agonist AC_Inhibition Adenylyl Cyclase (Inhibited) D2_Receptor->AC_Inhibition Inhibition cAMP_Decrease cAMP (Decreased) AC_Inhibition->cAMP_Decrease Modulation Modulation of Withdrawal Signs cAMP_Decrease->Modulation Contributes to Modulation->Withdrawal_Signs Inhibits (Wet-Dog Shakes)

Caption: Proposed signaling pathway of this compound's modulation of morphine withdrawal.

References

Lisuride vs. DOI: A Comparative Analysis in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lisuride and DOI (2,5-dimethoxy-4-iodoamphetamine), two potent serotonin (B10506) 2A (5-HT2A) receptor agonists, in the context of preclinical depression research. While both compounds target the 5-HT2A receptor, a key player in the pathophysiology of depression, they exhibit distinct pharmacological profiles. DOI is a classical hallucinogen, whereas this compound is generally considered non-hallucinogenic, a distinction with significant implications for therapeutic development.[1][2] This guide summarizes key experimental data, details methodologies from pivotal studies, and visualizes the underlying mechanisms and workflows to facilitate a comprehensive understanding of their respective antidepressant-like effects.

Mechanism of Action: A Tale of Two Agonists

The therapeutic potential of both this compound and DOI in depression models is primarily attributed to their interaction with the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) can trigger multiple intracellular signaling cascades. However, the divergence in their psychoactive effects stems from "functional selectivity" or "biased agonism," where a ligand preferentially activates one signaling pathway over another.

This compound: An ergot derivative, this compound acts as a partial agonist at 5-HT2A and dopamine (B1211576) D2 receptors.[3][4] Crucially, at the 5-HT2A receptor, it is a G protein-biased agonist.[1][2] This means it preferentially activates the Gαq-protein signaling pathway, leading to the production of inositol (B14025) phosphates and diacylglycerol, while having a lesser effect on the β-arrestin pathway, which is linked to the hallucinogenic effects of other 5-HT2A agonists.[1][2] this compound also demonstrates agonist activity at 5-HT1A receptors, which may contribute to its overall pharmacological profile and lack of hallucinogenic activity.[5][6]

DOI: As a phenethylamine (B48288) psychedelic, DOI is a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[7] Its strong activation of both the G-protein and β-arrestin pathways via the 5-HT2A receptor is believed to underlie its hallucinogenic properties.[8] The antidepressant-like effects observed in animal models are, like this compound's, linked to 5-HT2A receptor activation.[9]

cluster_0 Ligand Binding & Receptor Activation cluster_1 Downstream Signaling Pathways This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Biased Agonist DOI DOI DOI->HT2A Full Agonist Gq Gαq Pathway (Phospholipase C) HT2A->Gq B_Arrestin β-Arrestin Pathway HT2A->B_Arrestin Antidepressant Antidepressant-like Effects Gq->Antidepressant Hallucinogenic Hallucinogenic Effects B_Arrestin->Hallucinogenic

Figure 1. Simplified signaling pathways for this compound and DOI at the 5-HT2A receptor.

Quantitative Data Comparison

The following tables summarize the performance of this compound and DOI in standard behavioral paradigms used to assess antidepressant-like activity in rodents.

Table 1: Forced Swim Test (FST) & Tail Suspension Test (TST)

These tests measure behavioral despair, where a reduction in immobility time is indicative of an antidepressant-like effect.

DrugDose (mg/kg, i.p.)Animal ModelTestKey ResultSource
This compound 0.05 - 0.25Wistar RatsFSTDose-dependently reduced immobility time. [10]
This compound 1.0LPS-Treated MiceFSTSignificantly ameliorated increased immobility time. [11]
This compound 0.5VMAT2-HET MiceTSTAcutely reduced immobility time. [1][12]
This compound 1.0Chronic Despair Model (CDM) MiceFSTSignificantly reduced immobility time. [13]
DOI 2.0LPS-Treated MiceFSTDid not improve increased immobility time. [11]
DOI 1.0Chronic Despair Model (CDM) MiceFSTSignificantly reduced immobility time. [13]

Note: VMAT2-HET (Vesicular Monoamine Transporter 2 Heterozygous) mice exhibit a depressive-like phenotype.[1] The Lipopolysaccharide (LPS) model induces neuroinflammation-associated depressive behaviors.[11] The Chronic Despair Model (CDM) is another stress-induced model.

Table 2: Sucrose (B13894) Preference Test (SPT)

This test assesses anhedonia, a core symptom of depression. An increase in preference for a sucrose solution over water indicates an antidepressant-like effect.

DrugDose (mg/kg, i.p.)Animal ModelKey ResultSource
This compound Not specifiedVMAT2-HET MiceRobustly increased sucrose preference for up to 2 days. [1][2]
This compound 1.0Chronic Despair Model (CDM) MiceRestored sucrose preference to control levels. [13]
DOI 1.0Chronic Despair Model (CDM) MiceRestored sucrose preference to control levels. [13]
Table 3: Receptor Dependency

This table highlights a critical aspect of the mechanism: the necessity of the 5-HT2A receptor for the observed effects.

DrugDose (mg/kg, i.p.)Animal ModelKey ResultSource
This compound 1.05-HT2A Knockout CDM MiceAntidepressant-like effects were abolished. [9][13]
DOI 1.05-HT2A Knockout CDM MiceAntidepressant-like effects were abolished. [9][13]

Experimental Protocols

Detailed and consistent methodologies are crucial for the reproducibility of findings in preclinical research. Below are summaries of protocols used in the cited studies.

Animal Models of Depression
  • Vesicular Monoamine Transporter 2 Heterozygous (VMAT2-HET) Mice: These mice have reduced monoamine storage and exhibit behaviors like anhedonia and increased immobility in the TST, mimicking certain aspects of depression.[1][14]

  • Lipopolysaccharide (LPS)-Induced Depression Model: A single intraperitoneal (i.p.) injection of LPS (e.g., 0.5 mg/kg) is administered to mice.[11] LPS, a component of bacterial cell walls, induces an inflammatory response that leads to depressive-like behaviors, such as increased immobility in the FST, typically assessed 24 hours post-injection.[11]

  • Chronic Despair Mouse (CDM) Model: This model involves chronic stress protocols to induce a robust depressive-like state, which is then used to test the efficacy of potential antidepressants.[9]

Behavioral Assays
  • Forced Swim Test (FST):

    • Mice or rats are placed individually in a transparent glass cylinder (e.g., 45 cm high, 25 cm diameter) filled with water (e.g., 24 ± 1°C) to a depth where they cannot touch the bottom.[15]

    • A pre-test session (e.g., 15 minutes) may be conducted 24 hours before the actual test.[15]

    • During the test session (typically 5-6 minutes), the animal's behavior is recorded.

    • The primary measure is "immobility time," defined as the period when the animal ceases struggling and remains floating, making only minimal movements necessary to keep its head above water.[15]

  • Tail Suspension Test (TST):

    • Mice are suspended by their tails from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail.

    • The duration of the test is typically 6 minutes.

    • The time the animal remains immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

    • Testing is often performed 30 minutes after an acute drug injection and can be repeated on subsequent days.[12]

  • Sucrose Preference Test (SPT):

    • Animals are typically single-housed to accurately measure individual consumption.[16]

    • An adaptation phase involves exposing the mice to two bottles, one with water and one with a 1% sucrose solution.[16]

    • Following a baseline measurement, a depressive-like state is induced (in relevant models).

    • After drug administration, mice are presented with the two bottles again for a set period (e.g., 24-48 hours).

    • The volume of liquid consumed from each bottle is measured, and the sucrose preference is calculated as: (Volume of Sucrose Consumed / Total Volume Consumed) x 100.[16]

cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Treatment & Testing cluster_2 Phase 3: Analysis A Animal Acclimation B Induction of Depressive-like State (e.g., LPS injection, Chronic Stress) A->B C Baseline Behavioral Testing (Optional) B->C D Drug Administration (this compound, DOI, or Vehicle) C->D E Behavioral Testing (FST, TST, SPT) D->E F Data Collection (e.g., Immobility Time, Sucrose Preference) E->F G Statistical Analysis F->G H Comparison of Treatment Groups G->H

Figure 2. General experimental workflow for comparing compounds in animal models of depression.

Summary and Conclusion

The available preclinical data demonstrates that both this compound and DOI can produce significant antidepressant-like effects in various rodent models of depression.[10][13] A critical finding is that for both compounds, these effects are dependent on the 5-HT2A receptor, as they are absent in knockout mice.[9]

However, a key distinction emerges from the LPS-induced neuroinflammation model, where this compound, but not DOI, was effective in reducing depressive-like behavior.[11] This suggests that their efficacy may differ depending on the underlying pathophysiology of the depressive state (e.g., stress-induced vs. inflammation-induced).

The most significant difference between the two compounds remains their psychoactive profile. This compound's G protein-biased agonism at the 5-HT2A receptor allows it to exert therapeutic-like effects without inducing the hallucinogenic responses associated with DOI.[1][2] This characteristic makes this compound a particularly compelling candidate for further development as a novel, rapid-acting antidepressant. It holds the potential to harness the therapeutic benefits of 5-HT2A receptor activation while avoiding the clinical and regulatory challenges associated with psychedelic compounds. Further research is warranted to fully elucidate the distinct neurobiological mechanisms that separate the antidepressant and hallucinogenic effects of 5-HT2A receptor agonists.

References

Safety Operating Guide

Proper Disposal of Lisuride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers, scientists, and drug development professionals handling lisuride now have a comprehensive guide for its proper and safe disposal. This document outlines the necessary procedures to ensure the safe management of this compound waste in a laboratory setting, in accordance with safety data sheet recommendations and general best practices for chemical waste.

This compound, a dopamine (B1211576) agonist used in research, is categorized as harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection.

Summary of this compound Safety and Disposal Information

The following table summarizes key data extracted from safety data sheets (SDS) for this compound and its maleate (B1232345) salt. This information is critical for risk assessment and waste management planning.

ParameterThis compoundThis compound MaleateSource
CAS Number 18016-80-319875-60-6[1][2]
Molecular Formula C₂₀H₂₆N₄OC₂₄H₃₀N₄O₅[2][4][5]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H320: Causes eye irritation.H300: Fatal if swallowed.[1][2]
Disposal Recommendation Disposal must be made according to official regulations. Transfer to a chemical waste container for disposal in accordance with local regulations.Dispose of contents/container in accordance with local regulation.[1][2]
Transport Information Not regulated as dangerous goods.Not specified.[1]

Step-by-Step Disposal Protocol for this compound Waste

The following procedure provides detailed steps for the safe disposal of this compound from a research laboratory setting. This guidance applies to pure this compound, solutions, and contaminated labware.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves

    • A lab coat

2. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Carefully sweep up any solid this compound powder, avoiding dust generation.

    • Place the solid waste into a clearly labeled, sealed chemical waste container.

  • Liquid this compound Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and properly labeled chemical waste container.

    • Do not mix with other incompatible waste streams.

  • Contaminated Labware:

    • Items such as pipette tips, vials, and gloves that are contaminated with this compound should be collected in a designated, sealed waste bag or container.

    • Label the container clearly as "this compound Contaminated Waste."

3. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste" (as a precautionary measure, even if not RCRA-listed)

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

    • The name of the principal investigator and laboratory contact information

4. Storage of this compound Waste:

  • Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be secure and away from general laboratory traffic.

5. Waste Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's specific procedures for chemical waste pickup.

  • This typically involves submitting a request to your institution's Environmental Health and Safety (EHS) department.

6. Documentation:

  • Maintain a log of all this compound waste generated and disposed of, including dates and quantities. This is good laboratory practice and may be required by your institution.

Important Considerations:

  • Regulatory Compliance: While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its toxicological properties warrant careful handling and disposal as chemical waste.[1][2][6] Always consult your local and institutional regulations for chemical waste disposal.[1]

  • Avoid Sewer Disposal: Do not dispose of this compound down the drain. This can have adverse effects on aquatic ecosystems.

  • Non-Controlled Substance: this compound is not a DEA-controlled substance; therefore, the specific disposal requirements for controlled substances do not apply.[7][8]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Lisuride_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Labware) B Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) A->B C Collect Waste in Designated, Sealed Container B->C Proceed with collection D Segregate from Incompatible Waste C->D E Label Container Clearly: 'Hazardous Waste - this compound' D->E After segregation F Store in Designated Satellite Accumulation Area E->F G Submit Waste Pickup Request to EHS F->G When container is full H Document Disposal in Lab Records G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Lisuride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Lisuride is paramount. This potent dopaminergic agonist, while valuable in research, is classified as acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1] Adherence to strict safety protocols is therefore essential to mitigate risk and ensure a safe laboratory environment.

Operational Plan: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound. It is crucial to always work within a certified chemical fume hood to minimize inhalation exposure.[2]

Activity Required Personal Protective Equipment
Handling Solid Compound (e.g., weighing, aliquoting) - Primary Engineering Control: Chemical Fume Hood.[2]- Gloves: Double gloves (e.g., two pairs of nitrile gloves).[3][4]- Eye/Face Protection: Safety goggles and a face shield.[5]- Respiratory Protection: Fit-tested N95 or N100 respirator.[3][4]- Body Protection: Disposable, fluid-resistant gown with a closed back.[5]
Handling Diluted Solutions - Primary Engineering Control: Chemical Fume Hood.[2]- Gloves: Chemical-resistant gloves (minimum standard BS EN 374:2003).[2]- Eye/Face Protection: Safety glasses with side shields or goggles.[2][6]- Respiratory Protection: Not generally required if handled in a fume hood, but a risk assessment should be performed.- Body Protection: Laboratory coat.

Experimental Protocols: Safe Handling and Spill Cleanup

Standard Handling Procedure:

  • Preparation: Before handling this compound, ensure the chemical fume hood is functioning correctly. Cover the work surface with disposable plastic-backed absorbent paper.[7]

  • Donning PPE: Follow the sequence outlined in the "Safe this compound Handling Workflow" diagram below.

  • Handling: Conduct all manipulations of solid this compound and concentrated solutions within the fume hood to prevent the generation of dust and aerosols.[2]

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[1]

Spill Cleanup Procedure:

In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure.

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.

  • Don PPE: Put on the appropriate PPE as detailed for handling solid compounds.

  • Containment: For liquid spills, cover with a suitable absorbent material.[2] For solid spills, gently cover with damp absorbent paper to avoid raising dust.

  • Cleanup: Carefully sweep or wipe the contained material from the periphery of the spill inwards. Place all contaminated materials into a designated hazardous waste container.[2]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent solution, followed by water.

  • Disposal: Dispose of all contaminated cleanup materials as hazardous waste.

Mandatory Visualizations

The following diagrams illustrate the key procedural workflows for handling this compound safely.

G cluster_prep Preparation cluster_don Donning PPE cluster_handle Handling cluster_doff Doffing PPE & Hygiene prep1 Verify Fume Hood Operation prep2 Cover Work Surface prep1->prep2 don1 Inner Gloves prep2->don1 don2 Gown don1->don2 don3 Respirator (if required) don2->don3 don4 Eye/Face Protection don3->don4 don5 Outer Gloves don4->don5 handle1 Perform all manipulations in fume hood don5->handle1 doff1 Remove Outer Gloves handle1->doff1 doff2 Remove Gown doff1->doff2 doff3 Remove Eye/Face Protection doff2->doff3 doff4 Remove Respirator doff3->doff4 doff5 Remove Inner Gloves doff4->doff5 doff6 Wash Hands Thoroughly doff5->doff6 G spill This compound Spill Occurs alert Alert others and secure the area spill->alert don_ppe Don appropriate PPE (Double gloves, gown, respirator, goggles) alert->don_ppe contain Contain the spill (Cover with absorbent material) don_ppe->contain cleanup Clean from outside in contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lisuride
Reactant of Route 2
Reactant of Route 2
Lisuride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.